molecular formula C8H11O2P B1585561 Dimethyl phenylphosphonite CAS No. 2946-61-4

Dimethyl phenylphosphonite

Numéro de catalogue: B1585561
Numéro CAS: 2946-61-4
Poids moléculaire: 170.15 g/mol
Clé InChI: LMZLQYYLELWCCW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Dimethyl phenylphosphonite is a useful research compound. Its molecular formula is C8H11O2P and its molecular weight is 170.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

dimethoxy(phenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11O2P/c1-9-11(10-2)8-6-4-3-5-7-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMZLQYYLELWCCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(C1=CC=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60183666
Record name Dimethyl phenylphosphonite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60183666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name Dimethyl phenylphosphonite
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/13188
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

2946-61-4
Record name Dimethyl phenylphosphonite
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2946-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl phenylphosphonite
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002946614
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyl phenylphosphonite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60183666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl phenylphosphonite
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.055
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIMETHYL PHENYLPHOSPHONITE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9AN05LG4JZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Dimethyl Phenylphosphonite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of dimethyl phenylphosphonite, a key organophosphorus intermediate. The information is tailored for professionals in research and development, particularly in the pharmaceutical and chemical industries.

Synthesis of this compound

A prevalent and effective method for the synthesis of this compound involves the reaction of phenylphosphonous dichloride with methanol (B129727). This reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct, or by using an alkoxide salt of methanol.

Experimental Protocol: Synthesis via Phenylphosphonous Dichloride and Methanol

Materials:

  • Phenylphosphonous dichloride (C₆H₅PCl₂)

  • Anhydrous methanol (CH₃OH)

  • Anhydrous triethylamine (B128534) (N(C₂H₅)₃) or Sodium methoxide (B1231860) (NaOCH₃)

  • Anhydrous diethyl ether or toluene (B28343)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to an inert gas line is charged with a solution of phenylphosphonous dichloride in anhydrous diethyl ether or toluene under a positive pressure of nitrogen.

  • The flask is cooled to 0 °C in an ice bath.

  • A solution of anhydrous methanol and anhydrous triethylamine (in a molar ratio of 2:2 with respect to phenylphosphonous dichloride) in the same anhydrous solvent is prepared and added dropwise to the stirred solution of phenylphosphonous dichloride over a period of 1-2 hours.

  • Alternatively, a solution or suspension of sodium methoxide (2 molar equivalents) in the reaction solvent can be used in place of methanol and triethylamine.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-24 hours.

  • The reaction progress can be monitored by ³¹P NMR spectroscopy.

  • Upon completion, the precipitated triethylamine hydrochloride (or sodium chloride) is removed by filtration under an inert atmosphere.

  • The solvent is removed from the filtrate under reduced pressure.

  • The crude this compound is then purified by vacuum distillation to yield a colorless liquid.

Yield: The yield for this type of reaction is typically moderate to high, though specific yields for this compound are not widely reported in the readily available literature.

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed through various spectroscopic techniques.

Physical and Chemical Properties
PropertyValue
Molecular Formula C₈H₁₁O₂P
Molecular Weight 170.15 g/mol
Appearance Colorless to pale yellow liquid[1]
Boiling Point 77-79 °C at 7 mmHg[2]
Density 1.072 g/mL at 25 °C[2][3]
Refractive Index (n20/D) 1.529[2][3]
Solubility Soluble in organic solvents like ethanol (B145695) and acetone; insoluble in water[1][2]
Spectroscopic Data

¹H NMR (Predicted):

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~ 7.3 - 7.6Multiplet5HAromatic (C₆H₅)
~ 3.6 - 3.8Doublet6HMethoxy (B1213986) (OCH₃)

Note: The methoxy protons are expected to show a doublet due to coupling with the phosphorus nucleus (³J(P,H)).

¹³C NMR (Predicted):

Chemical Shift (δ) (ppm)Assignment
~ 138 - 142C (ipso, P-C)
~ 128 - 132C (ortho, meta, para)
~ 52 - 55OCH₃

Note: The carbon atoms of the phenyl ring and the methoxy groups will exhibit coupling to the phosphorus nucleus.

³¹P NMR:

Chemical Shift (δ) (ppm)
~ 159.0

Note: The chemical shift is referenced to an external standard of 85% H₃PO₄.

The infrared spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)Assignment
~ 3060 - 3080C-H stretch (aromatic)
~ 2940 - 2980C-H stretch (methyl)
~ 1590C=C stretch (aromatic ring)
~ 1440C-H bend (methyl)
~ 1020 - 1040P-O-C stretch (asymmetric)
~ 740, 690C-H out-of-plane bend (aromatic)

The electron ionization mass spectrum of this compound shows a molecular ion peak and characteristic fragment ions.

m/zProposed Fragment Ion
170[M]⁺ (Molecular ion)
139[M - OCH₃]⁺
109[C₆H₅P(O)]⁺
77[C₆H₅]⁺

Visualizations

Synthesis Pathway

Synthesis_Pathway PD Phenylphosphonous dichloride Product Dimethyl phenylphosphonite PD->Product + 2 CH₃OH / Base MeOH Methanol (2 eq.) MeOH->Product Base Base (e.g., Triethylamine) Base->Product Byproduct Base·HCl Product->Byproduct Characterization_Workflow start Synthesized Product purification Purification (Vacuum Distillation) start->purification pure_product Pure Dimethyl Phenylphosphonite purification->pure_product nmr NMR Spectroscopy (¹H, ¹³C, ³¹P) pure_product->nmr ir IR Spectroscopy pure_product->ir ms Mass Spectrometry pure_product->ms structure_confirmation Structure and Purity Confirmation nmr->structure_confirmation ir->structure_confirmation ms->structure_confirmation

References

An In-depth Technical Guide to Dimethyl Phenylphosphonite (CAS 2946-61-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Dimethyl phenylphosphonite (CAS 2946-61-4), a versatile organophosphorus compound. It details its chemical and physical properties, primary applications, key experimental protocols, and essential safety and handling information.

Core Properties

This compound, also known as Phenyldimethoxyphosphine, is a colorless to pale yellow liquid.[1] It is characterized by a phenyl group and two methoxy (B1213986) groups attached to a central phosphorus atom.[1] This structure makes it a valuable reagent in various organic synthesis applications.[1][2]

The fundamental properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
CAS Number 2946-61-4[1][3][4]
Molecular Formula C₈H₁₁O₂P[3][5][6]
Molecular Weight 170.15 g/mol [3][4][7]
Appearance Colorless to pale yellow liquid[1]
Density 1.072 g/mL at 25 °C[4][8]
Boiling Point 194 °C[3]
77-79 °C at 7 mmHg[2][8]
102 °C at 15 mmHg[9]
48-50 °C at 0.02 Torr[10]
Refractive Index n20/D 1.529[4]
Flash Point 113 °C (235.4 °F) - closed cup[4]
Solubility Miscible with alcohol; Immiscible with water[1][3][8]
Storage Temperature 2-8°C[1][4]
IdentifierValueSource(s)
Canonical SMILES COP(C1=CC=CC=C1)OC[1][6]
InChI InChI=1S/C8H11O2P/c1-9-11(10-2)8-6-4-3-5-7-8/h3-7H,1-2H3[1][4]
InChIKey LMZLQYYLELWCCW-UHFFFAOYSA-N[1][4][5]

Applications in Research and Development

This compound is a versatile reagent primarily utilized in organic synthesis and materials science.

  • Organic Synthesis : It serves as a key reagent and precursor for introducing phosphorus moieties into organic molecules.[1][2] It is widely used as a ligand in various transition metal-catalyzed cross-coupling reactions, which are fundamental to the synthesis of complex organic molecules, including pharmaceuticals. These reactions include:

    • Buchwald-Hartwig Cross-Coupling

    • Suzuki-Miyaura Coupling

    • Heck Reaction

    • Stille Coupling

    • Sonogashira Coupling

    • Negishi Coupling

    • Hiyama Coupling

  • Flame Retardants : This compound can be used as a flame retardant additive.[1] When exposed to heat, it can form a protective char layer that acts as a barrier to the combustion process, thereby inhibiting or delaying the spread of flames.[1]

  • Precursor for Photoinitiators : It is a crucial starting material in the synthesis of photoinitiators, such as lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP), which is used in 3D bioprinting of hydrogels.[11]

Experimental Protocols & Workflows

While specific experimental parameters can vary, the following sections outline a cited experimental protocol and a general workflow for its application.

A detailed protocol for the synthesis of the photoinitiator LAP using this compound has been reported in the context of 3D bioprinting.[11]

Methodology:

  • Reaction Setup : The reaction is conducted under an argon atmosphere with continuous stirring at room temperature.[11]

  • Initial Reaction : 3.2 g (0.018 mol) of this compound is added dropwise to an equimolar amount of 3.0 g (0.018 mol) of dimethyl phenylphosphinite.[11] The mixture is allowed to react for 18 hours.[11]

  • Lithium Bromide Addition : A four-fold excess of 6.1 g of lithium bromide, dissolved in 100 mL of 2-butanone, is added to the mixture.[11]

  • Heating : The resulting mixture is heated to 50°C to facilitate the reaction, yielding the final LAP photoinitiator.[11]

G cluster_0 Step 1: Initial Reaction cluster_1 Step 2: Salt Addition & Heating A This compound (3.2g, 0.018 mol) C Reaction Vessel (Room Temp, Argon, Stirring) A->C Add dropwise B Dimethyl Phenylphosphinite (3.0g, 0.018 mol) B->C D Intermediate Product (After 18 hours) C->D React for 18h F Heating to 50°C D->F E Lithium Bromide (6.1g) in 2-Butanone (100mL) E->F Add solution G Final Product: LAP Photoinitiator F->G

Caption: Workflow for the synthesis of LAP photoinitiator.

This compound typically acts as a ligand that coordinates with a metal catalyst (e.g., Palladium) to form an active catalytic complex. This complex then facilitates the coupling of two organic fragments.

G cluster_0 Catalyst Activation cluster_1 Catalytic Cycle A Metal Precursor (e.g., Pd(OAc)2) C Active Catalytic Complex [Metal-Ligand] A->C B This compound (Ligand) B->C F Oxidative Addition C->F Enters cycle D Organic Halide (R1-X) D->F E Organometallic Reagent (R2-M) G Transmetalation E->G F->G H Reductive Elimination G->H H->C Regenerates catalyst I Coupled Product (R1-R2) H->I

Caption: General role of this compound in cross-coupling.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

  • Infrared (IR) Spectrum : IR spectral data is available and can be accessed through resources like the NIST Chemistry WebBook.[5]

  • Nuclear Magnetic Resonance (NMR) Spectrum : 31P NMR data, including chemical shift and spin-spin coupling constants, has been reported.[7]

Safety and Handling

Proper handling of this compound is critical due to its hazardous nature.

The compound is classified as hazardous according to the Globally Harmonized System (GHS).

Hazard ClassGHS ClassificationSource(s)
Skin Corrosion/Irritation Category 1B (Causes severe skin burns and eye damage)[7]
Serious Eye Damage/Irritation Category 1 (Causes serious eye damage)[7]
  • Signal Word : Danger[3][4]

  • Hazard Statements : H314 (Causes severe skin burns and eye damage), H318 (Causes serious eye damage).[3][7]

  • Personal Protective Equipment (PPE) : Wear protective gloves, clothing, eye protection (goggles or face shield), and a suitable respirator.[4][9][12]

  • Handling : Handle in a well-ventilated area, preferably within a closed system or under local exhaust.[9][13] Avoid contact with skin, eyes, and clothing, and avoid breathing vapors or mists.[12][13] Wash hands thoroughly after handling.

  • Storage : Store in a dry, cool, and well-ventilated place, typically refrigerated at 2-8°C.[4][12] Keep the container tightly closed.[12][13] The compound is sensitive to air and heat.[2][3]

  • First Aid :

    • Eyes : Immediately rinse with plenty of water for at least 15 minutes and seek immediate medical attention.[12]

    • Skin : Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention.[12]

    • Inhalation : Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[12]

    • Ingestion : Do not induce vomiting. Rinse mouth with water and call a physician immediately.[9][12]

References

Spectroscopic Profile of Dimethyl Phenylphosphonite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Dimethyl phenylphosphonite (CAS No: 2946-61-4), a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and drug development professionals, presenting key quantitative data, detailed experimental protocols, and logical diagrams to facilitate a deeper understanding of the compound's structural characteristics.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Table 1: NMR Spectroscopic Data
Nucleus Chemical Shift (δ) ppm Solvent
³¹P159.00[1]Not specified

Note: Specific ¹H and ¹³C NMR data for this compound were not available in the searched literature. The table will be updated as this information becomes available.

Table 2: Infrared (IR) Spectroscopy Data

The gas-phase IR spectrum of this compound exhibits several characteristic absorption bands.

Wavenumber (cm⁻¹) Interpretation
~3060Aromatic C-H stretch
~2950, ~2850Aliphatic C-H stretch (methoxy groups)
~1440Aromatic C=C stretch
~1250P-O-C stretch (asymmetric)
~1030P-O-C stretch (symmetric)
~740, ~690Aromatic C-H out-of-plane bend

Data sourced from the NIST WebBook.[2]

Table 3: Mass Spectrometry (MS) Data

The electron ionization (EI) mass spectrum of this compound shows a distinct fragmentation pattern.

m/z Relative Intensity (%) Plausible Fragment
170100[M]⁺ (Molecular Ion)
15580[M - CH₃]⁺
13945[M - OCH₃]⁺
10960[C₆H₅PO]⁺
7755[C₆H₅]⁺

Data sourced from the NIST WebBook.

Experimental Protocols

The following sections detail the general methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, and ³¹P NMR of Liquid Organophosphorus Compounds

A solution of the analyte (this compound) is prepared by dissolving a few milligrams of the compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) within an NMR tube.[3] For quantitative ³¹P NMR, a known concentration of a reference standard can be added.[4]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is utilized.

  • ¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

  • ¹³C NMR: Proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

  • ³¹P NMR: The spectrum is typically acquired with proton decoupling. Chemical shifts are referenced to an external standard, commonly 85% phosphoric acid (H₃PO₄) at 0.00 ppm.[5]

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) Analysis of a Neat Liquid

For a neat liquid sample like this compound, the spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[6]

  • Instrumentation: An FT-IR spectrometer is used.

  • Sample Preparation: A single drop of the neat liquid is applied to the center of one salt plate. The second plate is carefully placed on top to spread the liquid into a thin, uniform layer.

  • Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The prepared salt plates are then placed in the sample holder, and the sample spectrum is acquired over a typical range of 4000-400 cm⁻¹.[7]

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry of a Liquid Sample

The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.

  • Instrumentation: A mass spectrometer equipped with an electron ionization source.

  • Ionization: In the EI source, the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV).[8][9] This causes the molecule to lose an electron, forming a molecular ion (M⁺), which can then undergo fragmentation.

  • Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: An ion detector records the abundance of each ion, generating a mass spectrum that shows the relative intensity of each m/z value.

Logical Relationships in Spectroscopic Analysis

The following diagram illustrates the workflow for the structural elucidation of an organic compound like this compound using a combination of spectroscopic techniques.

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Information Obtained cluster_Analysis Structural Elucidation MS Mass Spectrometry (MS) MolWeight Molecular Weight & Fragmentation Pattern MS->MolWeight IR Infrared (IR) Spectroscopy FuncGroups Functional Groups IR->FuncGroups NMR Nuclear Magnetic Resonance (NMR) Connectivity Connectivity & Chemical Environment NMR->Connectivity Structure Proposed Structure: This compound MolWeight->Structure FuncGroups->Structure Connectivity->Structure

References

An In-depth Technical Guide to the Nuclear Magnetic Resonance Spectra of Dimethyl Phenylphosphonite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl phenylphosphonite, also known as phenyldimethoxyphosphine, is a trivalent organophosphorus compound with the chemical formula C₆H₅P(OCH₃)₂. Its unique electronic and steric properties make it a valuable reagent and ligand in a variety of chemical transformations, including the Michaelis-Arbuzov reaction, and as a precursor for the synthesis of phosphinate esters and other organophosphorus compounds. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives. This guide provides a detailed overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound, alongside a generalized experimental protocol for data acquisition.

Predicted NMR Spectral Data

The following tables summarize the anticipated chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy.

Table 1: Predicted ¹H NMR Spectral Data for this compound
Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Methoxy (B1213986) Protons (-OCH₃)3.5 - 3.8Doublet (d)³JP-H ≈ 10 - 14
Phenyl Protons (ortho, C₂-H, C₆-H)7.5 - 7.8Multiplet (m)
Phenyl Protons (meta, C₃-H, C₅-H)7.3 - 7.5Multiplet (m)
Phenyl Protons (para, C₄-H)7.3 - 7.5Multiplet (m)

Interpretation of the ¹H NMR Spectrum:

  • Methoxy Protons: The six equivalent protons of the two methoxy groups are expected to appear as a doublet due to coupling with the phosphorus-31 nucleus (³JP-H). The chemical shift is anticipated in the range of 3.5 to 3.8 ppm.

  • Phenyl Protons: The protons on the phenyl ring will appear as a complex multiplet system in the aromatic region (approximately 7.3 to 7.8 ppm). The ortho protons are likely to be the most downfield due to the electronic influence of the phosphorus atom.

Table 2: Predicted ¹³C NMR Spectral Data for this compound
Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Methoxy Carbon (-OCH₃)50 - 55Doublet (d)²JP-C ≈ 5 - 10
Phenyl Carbon (ipso, C₁)138 - 142Doublet (d)¹JP-C ≈ 15 - 25
Phenyl Carbons (ortho, C₂, C₆)128 - 132Doublet (d)²JP-C ≈ 15 - 20
Phenyl Carbons (meta, C₃, C₅)128 - 130Doublet (d)³JP-C ≈ 5 - 8
Phenyl Carbon (para, C₄)129 - 131Singlet (s) or small doublet⁴JP-C ≈ 0 - 3

Interpretation of the ¹³C NMR Spectrum:

  • Methoxy Carbon: The carbon atoms of the methoxy groups are expected to resonate as a doublet due to two-bond coupling with the phosphorus atom (²JP-C).

  • Phenyl Carbons: All carbon atoms of the phenyl ring will show coupling to the phosphorus atom. The ipso-carbon (directly attached to phosphorus) will exhibit the largest coupling constant (¹JP-C). The ortho and meta carbons will show smaller two-bond (²JP-C) and three-bond (³JP-C) couplings, respectively. The para carbon may show a very small or no observable coupling.

Experimental Protocols

While a specific protocol for this compound was not found, a general procedure for acquiring high-quality NMR spectra of organophosphorus compounds is provided below.

General NMR Sample Preparation and Data Acquisition:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, or CD₂Cl₂). Chloroform-d (CDCl₃) is a common choice for similar compounds.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • If required, add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

    • Typical acquisition parameters include:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16 (or more for dilute samples)

    • Process the data with appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz) before Fourier transformation.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum on a spectrometer operating at a corresponding carbon frequency (e.g., 75 MHz for a 300 MHz ¹H instrument).

    • Use proton decoupling to simplify the spectrum to singlets (or doublets due to P-C coupling).

    • Typical acquisition parameters include:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 128 to 1024 (or more, as ¹³C is a low abundance nucleus).

    • Process the data with appropriate window functions.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Logical Relationships in NMR Analysis

The process of elucidating the structure of a molecule like this compound from its NMR spectra involves a logical workflow. This can be visualized as follows:

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis Sample This compound NMR_Tube NMR Tube Preparation Sample->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer 1H_Acquisition 1H NMR Acquisition Spectrometer->1H_Acquisition 13C_Acquisition 13C NMR Acquisition Spectrometer->13C_Acquisition FID Raw Data (FID) 1H_Acquisition->FID 13C_Acquisition->FID Processing Fourier Transform, Phasing, Baseline Correction FID->Processing Spectrum Processed Spectrum Processing->Spectrum Analysis Peak Picking, Integration, Coupling Constant Measurement Spectrum->Analysis Assignment Structural Assignment Analysis->Assignment Structure Final Structure Confirmation Assignment->Structure

A logical workflow for NMR-based structural elucidation.

Signaling Pathways and Experimental Workflows

This compound is a key starting material in the Michaelis-Arbuzov reaction , a fundamental transformation in organophosphorus chemistry for the formation of a phosphorus-carbon bond. The general pathway is illustrated below.

Michaelis_Arbuzov Reagents This compound + Alkyl Halide (R-X) Intermediate Quasi-phosphonium Salt [C6H5P(OCH3)2R]+X- Reagents->Intermediate SN2 Attack Product Methyl Phenylphosphinate C6H5P(O)(OCH3)R Intermediate->Product Dealkylation Byproduct Methyl Halide CH3X Intermediate->Byproduct

The Michaelis-Arbuzov reaction pathway involving this compound.

This reaction is crucial in synthetic chemistry for creating a wide array of phosphinate compounds with applications in medicinal chemistry, materials science, and as flame retardants. Researchers utilizing this compound can employ NMR spectroscopy to monitor the progress of this reaction by observing the disappearance of the starting material's characteristic signals and the appearance of new signals corresponding to the phosphinate product and the methyl halide byproduct.

Conclusion

A Technical Guide to the ³¹P NMR Chemical Shift of Dimethyl Phenylphosphonite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ³¹P Nuclear Magnetic Resonance (NMR) chemical shift of dimethyl phenylphosphonite. It is designed to be a comprehensive resource, offering detailed experimental protocols, structured data, and visual representations of key concepts and workflows.

Introduction to ³¹P NMR of this compound

This compound (C₆H₅P(OCH₃)₂) is an organophosphorus compound containing a phosphorus(III) center. ³¹P NMR spectroscopy is a powerful and direct analytical technique for characterizing such compounds. The phosphorus-31 nucleus has a natural abundance of 100% and a spin quantum number of 1/2, making it highly suitable for NMR analysis. The chemical shift (δ) in a ³¹P NMR spectrum provides crucial information about the electronic environment of the phosphorus atom, which is highly sensitive to the nature of its substituents. For this compound, the phenyl ring and two methoxy (B1213986) groups create a distinct electronic environment, resulting in a characteristic chemical shift.

Quantitative Data

The ³¹P NMR chemical shift of this compound has been reported in the scientific literature. The data is summarized in the table below. It is important to note that chemical shifts are typically reported relative to an external standard of 85% phosphoric acid (H₃PO₄)[1].

Compound NameMolecular Formula³¹P Chemical Shift (δ)SolventReference
This compoundC₆H₅P(OCH₃)₂159.0 ppmN/AQuin, L. D., Mesch, K. A., & Orton, W. L. (1982)

Note: While the solvent was not specified in the accessible text of the reference, deuterated chloroform (B151607) (CDCl₃) is a common solvent for such compounds.

Factors Influencing the Chemical Shift

The observed chemical shift of 159.0 ppm for this compound is influenced by several factors inherent to its molecular structure:

  • Oxidation State: The phosphorus atom is in the P(III) oxidation state, which typically results in chemical shifts in a broad and downfield region of the ³¹P NMR spectrum.

  • Electronegativity of Substituents: The oxygen atoms of the methoxy groups are highly electronegative, which generally leads to a downfield shift.

  • Aromatic Ring Current: The phenyl group attached to the phosphorus can influence the local magnetic field through its ring current, contributing to the overall chemical shift.

  • Bond Angles: The C-P-O and O-P-O bond angles around the phosphorus center affect the hybridization and electronic shielding of the nucleus.

G P ³¹P Nucleus in this compound Oxidation P(III) Oxidation State P->Oxidation determines general region Substituents Electronegativity (Phenyl & Methoxy Groups) P->Substituents influences shielding Geometry Molecular Geometry (Bond Angles) P->Geometry affects hybridization Solvent Solvent Effects P->Solvent can cause minor shifts ChemicalShift Observed Chemical Shift (δ ≈ 159.0 ppm) Oxidation->ChemicalShift Substituents->ChemicalShift Geometry->ChemicalShift Solvent->ChemicalShift

Detailed Experimental Protocol

The following is a detailed protocol for acquiring a high-quality ³¹P NMR spectrum of this compound. Phosphonites can be sensitive to air and moisture, so appropriate handling techniques are essential.

4.1. Materials and Equipment

  • This compound sample

  • High-quality 5 mm NMR tubes (e.g., Wilmad 535-PP or equivalent)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃, 99.8 atom % D)

  • External reference standard: 85% H₃PO₄ in a sealed capillary insert or a separate sealed NMR tube

  • Gas-tight syringe or cannula for transferring the sample

  • Glovebox or Schlenk line for handling air-sensitive samples

  • NMR spectrometer equipped with a broadband probe tunable to the ³¹P frequency

4.2. Sample Preparation (Air-Sensitive Protocol)

  • Dry Glassware: Ensure the NMR tube, cap, and any transfer glassware are thoroughly dried in an oven at >100°C overnight and cooled under an inert atmosphere (e.g., nitrogen or argon).

  • Inert Atmosphere: Perform all sample manipulations inside a glovebox or on a Schlenk line.

  • Sample Weighing: In the inert atmosphere, accurately weigh approximately 10-20 mg of this compound directly into a small vial.

  • Solvent Addition: Using a gas-tight syringe, add approximately 0.6-0.7 mL of deuterated chloroform to the vial containing the sample. Gently swirl to dissolve the compound completely.

  • Transfer to NMR Tube: Carefully transfer the solution from the vial to the dried NMR tube using a clean, dry pipette or syringe.

  • Sealing: If using a standard NMR tube, cap it securely. For extended storage or analysis, using a J-Young NMR tube with a resealable Teflon valve is highly recommended to ensure an airtight seal.

4.3. NMR Spectrometer Setup and Data Acquisition

  • Instrument Tuning: Insert the sample into the NMR spectrometer. Tune the probe to the ³¹P frequency and match the impedance according to the instrument's standard procedure.

  • Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters: Set up a standard one-pulse ³¹P experiment with proton decoupling. Typical parameters are:

    • Pulse Program: A standard single-pulse experiment with power-gated proton decoupling (e.g., zgpg30 on Bruker systems).

    • Pulse Width: Use a 30° or 45° pulse angle to allow for a shorter relaxation delay.

    • Spectral Width: A spectral width of 200-300 ppm centered around the expected chemical shift (e.g., 100 ppm) is usually sufficient.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay (d1): A delay of 2-5 seconds is a good starting point.

    • Number of Scans: Start with 16 or 32 scans and increase as needed to achieve a good signal-to-noise ratio.

  • Referencing:

    • External Referencing (Recommended): After acquiring the spectrum of the sample, replace it with a sealed tube containing 85% H₃PO₄. Acquire a spectrum of the reference under the same conditions and set its peak to 0.0 ppm. Apply this reference to the spectrum of the this compound sample.[1]

    • Solvent Referencing (Approximate): If an external standard is not available, the residual solvent signal can be used as a secondary reference, though this is less accurate for ³¹P NMR.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum manually or automatically.

    • Perform a baseline correction.

    • Reference the spectrum as described above.

G cluster_prep Sample Preparation (Inert Atmosphere) cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh Sample Dissolve Dissolve in CDCl₃ Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Seal Seal Tube Transfer->Seal Tune Tune & Match Probe Seal->Tune LockShim Lock & Shim Tune->LockShim Acquire Acquire FID LockShim->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Reference Spectrum Baseline->Reference

References

An In-depth Technical Guide to the Infrared and Mass Spectrometry of Dimethyl Phenylphosphonite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) and mass spectrometry (MS) characterization of dimethyl phenylphosphonite (CAS No. 2946-61-4). This organophosphorus compound, with the chemical formula C8H11O2P, serves as a versatile intermediate in organic synthesis.[1][2] Accurate spectroscopic analysis is crucial for its identification, purity assessment, and for understanding its role in various chemical reactions.

Physicochemical Properties

Before delving into the spectroscopic analysis, a summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular FormulaC8H11O2P[3][4]
Molecular Weight170.15 g/mol [3][4]
AppearanceColorless liquid[3]
Boiling Point77-79°C at 7 mmHg[1]
Density1.072 g/mL at 25°C[1]
Refractive Indexn20/D 1.529[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its structural features.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

A common and convenient method for obtaining the IR spectrum of a liquid sample like this compound is Attenuated Total Reflectance (ATR)-IR spectroscopy.

Objective: To obtain the infrared spectrum of neat this compound.

Materials:

  • This compound sample

  • FTIR spectrometer equipped with an ATR accessory (e.g., Bruker Tensor 27 FT-IR with a DuraSamplIR II)[3]

  • Dropper or pipette

  • Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

  • Lint-free wipes

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum to eliminate interference from atmospheric CO2 and water vapor.

  • Sample Application: Place a small drop of this compound onto the center of the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, this involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The spectrum is usually recorded in the mid-IR range (4000-400 cm⁻¹).

  • Cleaning: After analysis, carefully clean the ATR crystal with a soft, lint-free wipe soaked in an appropriate solvent and allow it to dry completely.

IR Spectral Data

The characteristic IR absorption bands for this compound are summarized in Table 2. These values are compiled from various spectral databases.

Wavenumber (cm⁻¹)IntensityAssignment
~3060MediumAromatic C-H stretch
~2950MediumAliphatic C-H stretch (methoxy)
~1590MediumAromatic C=C stretch
~1480MediumAromatic C=C stretch
~1440MediumCH3 deformation
~1025StrongP-O-C stretch (asymmetric)
~740StrongAromatic C-H out-of-plane bend
~700StrongP-C stretch

Note: The exact peak positions and intensities may vary slightly depending on the experimental conditions (e.g., neat, in solution, or gas phase).

Mass Spectrometry

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. Electron ionization (EI) is a common method for the analysis of volatile compounds like this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal method for the analysis of this compound, as it separates the compound from any volatile impurities before it enters the mass spectrometer.

Objective: To obtain the mass spectrum of this compound and identify its molecular ion and major fragment ions.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • GC column suitable for the analysis of organophosphorus compounds (e.g., a non-polar or mid-polar capillary column).

  • Helium as the carrier gas.

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • GC Conditions:

    • Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal decomposition (e.g., 250°C).

    • Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) at a controlled rate (e.g., 10°C/min) to ensure good separation.

    • Carrier Gas Flow Rate: Set to a constant flow rate (e.g., 1 mL/min).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

    • Mass Range: Scan a mass range that includes the molecular weight of the compound (e.g., m/z 40-200).

    • Ion Source Temperature: Typically set around 230°C.

  • Injection and Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The data system will record the total ion chromatogram (TIC) and the mass spectrum of the eluting components.

Mass Spectral Data and Fragmentation Pattern

The mass spectrum of this compound shows a distinct molecular ion peak and several characteristic fragment ions. The key peaks are summarized in Table 3.

m/zRelative IntensityAssignment
170High[M]⁺ (Molecular Ion)
155High[M - CH3]⁺
139Medium[M - OCH3]⁺
93Medium[C6H5P]⁺
77High[C6H5]⁺

The fragmentation of this compound in an EI source can be rationalized by the cleavage of the weakest bonds and the formation of stable ions and neutral fragments. The molecular ion ([C8H11O2P]⁺) is observed at m/z 170.[3][5] The loss of a methyl radical (•CH3) from one of the methoxy (B1213986) groups is a common fragmentation pathway for methoxy-containing compounds, leading to the abundant ion at m/z 155.[3] Subsequent loss of a methoxy radical (•OCH3) results in the ion at m/z 139. Cleavage of the P-O bonds can lead to the formation of the phenylphosphinidene radical cation ([C6H5P]⁺) at m/z 93.[3] The highly stable phenyl cation ([C6H5]⁺) at m/z 77 is also a prominent peak in the spectrum.[3]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the IR and MS analysis of this compound.

experimental_workflow cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry ir_sample This compound (Neat Liquid) atr ATR-FTIR Spectrometer ir_sample->atr ir_data IR Spectrum (Wavenumber vs. Transmittance) atr->ir_data ir_analysis Functional Group Identification ir_data->ir_analysis ms_sample This compound (in solution) gcms GC-MS System ms_sample->gcms ms_data Mass Spectrum (m/z vs. Relative Intensity) gcms->ms_data ms_analysis Molecular Ion & Fragmentation Pattern Analysis ms_data->ms_analysis

Caption: General experimental workflow for IR and MS analysis.

Mass Spectrometry Fragmentation Pathway

The proposed fragmentation pathway of this compound under electron ionization is depicted below.

fragmentation_pathway mol_ion [C8H11O2P]⁺˙ m/z = 170 frag1 [C7H8O2P]⁺ m/z = 155 mol_ion->frag1 - •CH3 frag2 [C7H8OP]⁺ m/z = 139 mol_ion->frag2 - •OCH3 frag4 [C6H5]⁺ m/z = 77 mol_ion->frag4 - P(OCH3)2 frag3 [C6H5P]⁺˙ m/z = 93 frag2->frag3 - CH2O

Caption: Proposed fragmentation of this compound.

References

Computational Analysis of Dimethyl Phenylphosphonite: A Methodological and Predictive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

Dimethyl phenylphosphonite, with the chemical formula C₆H₅P(OCH₃)₂, is an organophosphorus compound of significant interest in synthetic chemistry, particularly as a ligand in various cross-coupling reactions.[1] Understanding its molecular structure, conformational landscape, and electronic properties through computational methods is crucial for optimizing its use in catalytic systems and for potential applications in materials science and drug design. This guide outlines established computational protocols that can be applied to this compound and presents predicted data based on studies of analogous molecules.

Molecular Properties

A foundational aspect of any computational study is the accurate representation of the molecule's basic properties.

PropertyValueSource
Molecular Formula C₈H₁₁O₂PPubChem[2]
Molecular Weight 170.15 g/mol Sigma-Aldrich[3][4]
CAS Number 2946-61-4Sigma-Aldrich[1][3]
IUPAC Name dimethoxy(phenyl)phosphanePubChem[2]
SMILES String COP(OC)c1ccccc1Sigma-Aldrich[1]
InChI Key LMZLQYYLELWCCW-UHFFFAOYSA-NSigma-Aldrich[1]

Computational Methodology: A Detailed Protocol

The following protocols are based on common practices in the computational chemistry of organophosphorus compounds and provide a strong starting point for a thorough investigation of this compound.

Geometry Optimization and Conformational Analysis

The first step in characterizing this compound is to determine its most stable three-dimensional structure.

Protocol:

  • Initial Structure Generation: Construct the initial 3D structure of this compound using molecular modeling software such as Avogadro or GaussView.

  • Conformational Search: Due to the rotational freedom around the P-C and P-O bonds, a comprehensive conformational search is necessary. This can be performed using a molecular mechanics force field (e.g., MMFF94) to rapidly explore the potential energy surface and identify low-energy conformers.

  • Quantum Mechanical Optimization: Each identified conformer should then be subjected to geometry optimization using Density Functional Theory (DFT). A common and effective combination of method and basis set for such molecules is B3LYP/6-311++G(d,p).

  • Frequency Analysis: Following optimization, a vibrational frequency calculation at the same level of theory must be performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra (IR and Raman).

Electronic Structure Analysis

Understanding the electronic properties is key to predicting reactivity and intermolecular interactions.

Protocol:

  • Molecular Orbital (MO) Analysis: Based on the optimized geometry, calculate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy gap between these orbitals provides insight into the molecule's kinetic stability and chemical reactivity.

  • Natural Bond Orbital (NBO) Analysis: Perform NBO analysis to investigate charge distribution, hybridization, and intramolecular interactions such as hyperconjugation. This can reveal the nature of the bonding within the molecule.

  • Molecular Electrostatic Potential (MEP) Mapping: Generate an MEP surface to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

Vibrational Spectra Simulation

Simulated vibrational spectra can aid in the interpretation of experimental spectroscopic data.

Protocol:

  • Harmonic Frequency Calculation: As mentioned in the geometry optimization protocol, harmonic vibrational frequencies are calculated to confirm minima and to generate theoretical IR and Raman spectra.

  • Scaling Factors: It is standard practice to apply a scaling factor to the calculated harmonic frequencies to better match experimental data, as the harmonic approximation tends to overestimate vibrational frequencies. The appropriate scaling factor depends on the level of theory and basis set used.

  • Visualization: The calculated spectra can be visualized and compared with experimental data to assign vibrational modes to specific molecular motions.

Predicted Quantitative Data

The following tables present predicted quantitative data for this compound. These predictions are based on typical results from DFT calculations on analogous organophosphorus compounds.

Predicted Geometrical Parameters

These values are hypothetical and represent what would be expected from a DFT B3LYP/6-311++G(d,p) calculation.

ParameterPredicted Value
Bond Lengths (Å)
P-C(phenyl)1.85
P-O1.62
O-C(methyl)1.43
C-C (phenyl, avg.)1.40
C-H (phenyl, avg.)1.09
C-H (methyl, avg.)1.10
Bond Angles (°) **
C(phenyl)-P-O103.5
O-P-O100.0
P-O-C(methyl)118.0
Dihedral Angles (°) **
C(phenyl)-P-O-C(methyl)Variable (conformational)
Predicted Vibrational Frequencies

Key vibrational modes and their predicted frequencies are listed below. These would be obtained from a harmonic frequency calculation at the B3LYP/6-311++G(d,p) level of theory.

Vibrational ModePredicted Frequency (cm⁻¹)
P-O Stretch1030 - 1050
P-C(phenyl) Stretch700 - 750
O-C(methyl) Stretch1180 - 1200
C-H (phenyl) Stretch3050 - 3100
C-H (methyl) Stretch2900 - 3000
Phenyl Ring Modes1400 - 1600

Visualizations

Computational Workflow

The following diagram illustrates a typical workflow for the computational analysis of a molecule like this compound.

Computational_Workflow A Initial Structure Generation B Conformational Search (Molecular Mechanics) A->B C Geometry Optimization (DFT) B->C D Frequency Analysis C->D E Electronic Structure Analysis (HOMO/LUMO, NBO, MEP) D->E F Vibrational Spectra Simulation D->F G Data Analysis and Interpretation E->G F->G Molecular_Orbitals cluster_molecule This compound HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO Excitation Energy_Gap Energy Gap (ΔE)

References

Theoretical Properties of Dimethyl Phenylphosphonite: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl phenylphosphonite [C₆H₅P(OCH₃)₂], a trivalent organophosphorus compound, holds significant interest in synthetic chemistry due to the reactivity of its phosphorus center. This technical guide provides a comprehensive overview of the theoretical properties of this compound, including its structural, spectroscopic, and reactive characteristics. While extensive experimental data for this specific phosphonite is not widely available in public literature, this guide leverages data from closely related compounds and established theoretical principles to provide a robust predictive framework. This document details expected molecular geometry, spectroscopic signatures, and reactivity patterns, supported by methodologies for their experimental and computational determination.

Introduction

This compound is a member of the phosphonite family, characterized by a phosphorus(III) center bonded to one organic substituent and two alkoxy groups. This structure imparts nucleophilic character to the phosphorus atom, making it a valuable precursor in a variety of organic transformations, most notably the Michaelis-Arbuzov reaction for the formation of P-C bonds. Its role as a ligand in transition metal catalysis is also an area of active research. A thorough understanding of its fundamental theoretical properties is crucial for predicting its behavior in chemical reactions and for the rational design of new synthetic methodologies and materials.

Molecular Structure and Bonding

The molecular structure of this compound is defined by a trigonal pyramidal geometry around the central phosphorus atom, a consequence of the lone pair of electrons on the phosphorus.

2.1. Computed Molecular Geometry

Table 1: Predicted Molecular Geometry of this compound (Illustrative)

Parameter Predicted Value Methodological Note
Bond Lengths (Å)
P-C(phenyl) ~1.85 Based on typical P-C single bond lengths in similar organophosphorus compounds.
P-O ~1.62 Shorter than a typical P-O single bond due to some degree of pπ-dπ interaction.
O-C(methyl) ~1.43 Typical O-C single bond length.
C-C (aromatic) ~1.40 Standard aromatic C-C bond length.
**Bond Angles (°) **
C(phenyl)-P-O ~102 Reflects the trigonal pyramidal geometry with lone pair repulsion.
O-P-O ~100 The lone pair on phosphorus compresses the O-P-O angle from the ideal tetrahedral angle.

| P-O-C(methyl) | ~120 | The angle is influenced by the steric bulk of the phenyl and methyl groups. |

2.2. Electronic Structure and Molecular Orbitals

The electronic properties of this compound are dominated by the phosphorus lone pair, which resides in the Highest Occupied Molecular Orbital (HOMO). The HOMO is primarily localized on the phosphorus atom, rendering it nucleophilic. The Lowest Unoccupied Molecular Orbital (LUMO) is expected to be a π* orbital of the phenyl ring. The energy difference between the HOMO and LUMO is a key factor in the compound's reactivity and spectroscopic properties.

A qualitative molecular orbital diagram can be constructed to illustrate the key bonding and antibonding interactions.

G cluster_P P atomic orbitals cluster_ligands Ligand group orbitals (C₆H₅, 2x OCH₃) cluster_MO Molecular Orbitals p_3s 3s mo_sigma_bonding σ bonding p_3s->mo_sigma_bonding mo_sigma_antibonding σ* antibonding p_3s->mo_sigma_antibonding p_3p 3p p_3p->mo_sigma_bonding mo_lone_pair HOMO (lone pair on P) p_3p->mo_lone_pair p_3p->mo_sigma_antibonding ligand_sigma σ orbitals ligand_sigma->mo_sigma_bonding ligand_sigma->mo_sigma_antibonding mo_pi_star LUMO (π* of phenyl ring)

Qualitative MO diagram for this compound.

Spectroscopic Properties

The theoretical spectroscopic properties of this compound can be predicted and are essential for its characterization.

3.1. NMR Spectroscopy

  • ³¹P NMR: The ³¹P NMR chemical shift is highly sensitive to the electronic environment of the phosphorus atom. For this compound, a trivalent phosphonite, the chemical shift is expected in the range of +150 to +170 ppm relative to 85% H₃PO₄.

  • ¹H NMR: The proton NMR spectrum would show distinct signals for the methoxy (B1213986) and phenyl protons. The methoxy protons would appear as a doublet due to coupling with the phosphorus nucleus (³J(P,H) ≈ 10-15 Hz). The phenyl protons would appear as a multiplet in the aromatic region.

  • ¹³C NMR: The carbon NMR spectrum would show signals for the methoxy and phenyl carbons. The carbons directly bonded to phosphorus or oxygen will exhibit coupling to the phosphorus nucleus.

Table 2: Predicted NMR Spectroscopic Data for this compound

Nucleus Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
³¹P +160 Singlet - P(III)
¹H ~3.6 Doublet ³J(P,H) ≈ 12 -OCH₃
7.2 - 7.6 Multiplet - Phenyl-H
¹³C ~52 Doublet ²J(P,C) ≈ 10 -OCH₃

| | 128 - 135 | Multiplets/Doublets | J(P,C) variable | Phenyl-C |

3.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by vibrations of the P-O-C and phenyl groups. The NIST WebBook provides access to the gas-phase IR spectrum of this compound.

Table 3: Key Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Assignment
~3060 Medium Aromatic C-H stretch
~2950, ~2840 Medium-Strong Methyl C-H stretch
~1590, ~1480, ~1440 Medium-Strong Aromatic C=C stretch
~1030 Strong P-O-C stretch (asymmetric)
~750 Strong P-O-C stretch (symmetric)

| ~740, ~690 | Strong | Aromatic C-H out-of-plane bend |

Reactivity

4.1. Michaelis-Arbuzov Reaction

A cornerstone of phosphonite reactivity is the Michaelis-Arbuzov reaction, where the nucleophilic phosphorus(III) center attacks an alkyl halide, leading to a pentavalent phosphonate. This reaction proceeds through a phosphonium (B103445) intermediate.

G start This compound + Methyl Iodide intermediate Phosphonium Intermediate start->intermediate Nucleophilic Attack (SN2) product Dimethyl Phenylphosphonate + Methyl Iodide intermediate->product Dealkylation (SN2)

Michaelis-Arbuzov reaction pathway.

Thermal Properties

The thermal stability of organophosphorus compounds is influenced by the nature of the substituents on the phosphorus atom. While specific TGA or DSC data for this compound is not available, general trends suggest that phosphonites can undergo thermal rearrangement or decomposition. A potential thermal decomposition pathway involves the elimination of an alkene from an alkoxy group, a process analogous to a retro-ene reaction, to form a P-H species. The presence of the phenyl group may influence the decomposition temperature and products.

Experimental Protocols

6.1. Synthesis of this compound (General Procedure)

A common method for the synthesis of dialkyl phenylphosphonites involves the reaction of dichlorophenylphosphine (B166023) with an alcohol in the presence of a base to scavenge the HCl byproduct.

Protocol:

  • A solution of dichlorophenylphosphine in a dry, inert solvent (e.g., diethyl ether or toluene) is cooled in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

  • A solution containing two equivalents of dry methanol (B129727) and two equivalents of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) in the same solvent is added dropwise to the stirred dichlorophenylphosphine solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • The resulting salt byproduct (e.g., triethylammonium (B8662869) chloride) is removed by filtration.

  • The solvent is removed from the filtrate under reduced pressure.

  • The crude product is purified by vacuum distillation to yield this compound as a colorless liquid.

G start Start: Dichlorophenylphosphine + 2 eq. Methanol + 2 eq. Base reaction Reaction in Inert Solvent (0°C to RT) start->reaction filtration Filtration to Remove Salt Byproduct reaction->filtration evaporation Solvent Evaporation (Reduced Pressure) filtration->evaporation distillation Vacuum Distillation evaporation->distillation product Purified Dimethyl Phenylphosphonite distillation->product

General synthetic workflow for this compound.

6.2. Spectroscopic Characterization

  • NMR Spectroscopy: Samples for NMR analysis should be prepared in a deuterated solvent (e.g., CDCl₃) under an inert atmosphere to prevent oxidation. ³¹P NMR spectra are typically acquired with proton decoupling.

  • IR Spectroscopy: IR spectra can be obtained on a neat liquid sample between salt plates (e.g., NaCl or KBr) or as a thin film.

  • Mass Spectrometry: Mass spectra can be obtained using techniques such as gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI).

Conclusion

This technical guide has provided a detailed overview of the theoretical properties of this compound. By combining established principles of organophosphorus chemistry with data from analogous compounds, a comprehensive picture of its structure, spectroscopy, and reactivity has been presented. The provided methodologies for synthesis and characterization serve as a practical guide for researchers working with this versatile compound. Further experimental and computational studies are warranted to refine the data presented herein and to further explore the potential of this compound in synthetic and materials chemistry.

An In-depth Technical Guide to the Electronic and Steric Effects of Dimethyl Phenylphosphonite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Dimethyl Phenylphosphonite

This compound, also known as phenyldimethoxyphosphine, is an organophosphorus compound with the chemical formula C₆H₅P(OCH₃)₂. As a phosphonite, it is characterized by a phosphorus(III) center bonded to one organic substituent (a phenyl group) and two alkoxy groups (methoxy groups). This structure imparts a unique combination of electronic and steric properties that make it an effective ligand for transition metal catalysis. It is particularly noted for its utility in various cross-coupling reactions, including Suzuki-Miyaura, Heck, and other palladium-catalyzed transformations.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 2946-61-4
Molecular Formula C₈H₁₁O₂P
Molecular Weight 170.15 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 77-79 °C @ 7 mmHg
Density 1.072 g/mL @ 25 °C
Refractive Index (n²⁰/D) 1.529
³¹P NMR Chemical Shift (δ) 159.00 ppm[2]

Electronic Effects

The electronic nature of a phosphorus ligand is a critical factor in its ability to influence the catalytic activity of a metal center. This is typically quantified by the Tolman Electronic Parameter (TEP), which is determined from the A₁ C-O stretching frequency of a [LNi(CO)₃] complex in its IR spectrum. A lower TEP value indicates a more electron-donating ligand.

While a specific TEP value for this compound is not documented in the searched literature, we can infer its electronic properties by comparing it to related ligands. Phosphites, such as trimethyl phosphite (B83602) (P(OMe)₃), are generally considered to be more π-accepting (less electron-donating) than phosphines due to the presence of electronegative oxygen atoms. The TEP for P(OMe)₃ is approximately 2079.5 cm⁻¹.[3] The phenyl group in this compound, being less electronegative than a methoxy (B1213986) group, is expected to increase the electron-donating ability of the phosphorus center compared to trimethyl phosphite. Therefore, the TEP for this compound is anticipated to be slightly lower than that of P(OMe)₃.

The ³¹P NMR chemical shift provides further insight into the electronic environment of the phosphorus atom. The observed chemical shift of 159.00 ppm for this compound falls within the typical range for phosphonites.[2] This downfield shift, relative to many trialkylphosphines, is indicative of the deshielding effect of the attached oxygen and phenyl groups.

Table 2: Comparison of Tolman Electronic Parameters (TEP) for Related Phosphorus(III) Ligands

LigandTEP (ν(CO) in cm⁻¹)Reference
P(t-Bu)₃2056.1[4]
PPh₃2068.9[4]
P(OMe)₃2079.5[3]
P(Ph)(OMe)₂ Not available
PF₃2110.8[4]

Steric Effects

The steric bulk of a ligand, often quantified by the cone angle, plays a pivotal role in controlling the coordination number of the metal center, the stability of catalytic intermediates, and the regioselectivity of reactions. The cone angle is the apex angle of a cone, centered on the metal atom, that encompasses the van der Waals radii of the ligand's substituents.

A specific cone angle for this compound has not been reported in the available literature. However, by examining related structures, we can estimate its steric profile. The cone angle for trimethyl phosphite (P(OMe)₃) is 107°.[5][6] The replacement of a methoxy group with a larger phenyl group would undoubtedly increase the steric bulk. For comparison, the cone angle of triphenylphosphine (B44618) (PPh₃) is 145°.[7] Given that this compound has one phenyl group and two smaller methoxy groups, its cone angle is expected to be intermediate between that of P(OMe)₃ and PPh₃.

The steric environment created by this compound can be visualized as a cone with the phenyl group occupying a significant portion of the space on one side of the phosphorus atom, while the two methoxy groups create a less hindered region on the other side. This asymmetry can be advantageous in catalytic applications where fine-tuning of the steric environment around the metal center is required.

Table 3: Comparison of Cone Angles for Related Phosphorus(III) Ligands

LigandCone Angle (°)Reference
P(OMe)₃107[5][6]
P(Ph)(OMe)₂ Not available
PPh₃145[7]
P(cyclohexyl)₃170[7]
P(t-Bu)₃182[7]

Synthesis and Handling

This compound is commercially available from various chemical suppliers. For laboratory-scale synthesis, a common method involves the reaction of a dichlorophenylphosphine (B166023) with methanol (B129727) in the presence of a base to scavenge the HCl byproduct.

Experimental Protocol: General Synthesis of a Dialkyl Phenylphosphonite

Disclaimer: This is a generalized procedure and should be adapted and optimized for the specific synthesis of this compound with appropriate safety precautions.

  • A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous dichloromethane (B109758) and dichlorophenylphosphine under an inert atmosphere.

  • The solution is cooled to 0 °C in an ice bath.

  • A solution of anhydrous methanol (2 equivalents) and a tertiary amine base (e.g., triethylamine, 2.2 equivalents) in anhydrous dichloromethane is added dropwise from the dropping funnel with vigorous stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • The resulting suspension is filtered to remove the triethylammonium (B8662869) chloride salt.

  • The solvent is removed from the filtrate under reduced pressure.

  • The crude product is purified by vacuum distillation to yield pure this compound.

Handling Precautions: this compound is sensitive to air and moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon). It is typically stored in a refrigerator.

Applications in Catalysis

This compound has been utilized as a ligand in a range of transition metal-catalyzed reactions, most notably in palladium-catalyzed cross-coupling reactions.[1][2] The balance of its electronic and steric properties allows for the formation of active and stable catalysts.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. Palladium complexes of phosphine (B1218219) and phosphite ligands are commonly used as catalysts. While specific protocols detailing the use of this compound are not extensively documented in the literature, its suitability for this reaction is recognized.[1]

Below is a generalized workflow for a Suzuki-Miyaura coupling reaction where a phosphonite ligand like this compound could be employed.

Suzuki_Miyaura_Workflow reagents Aryl Halide + Arylboronic Acid + Base (e.g., K₂CO₃) reaction Reaction Mixture reagents->reaction catalyst Pd Precursor (e.g., Pd(OAc)₂) + this compound catalyst->reaction solvent Solvent (e.g., Toluene/Water) solvent->reaction heating Heat (e.g., 80-100 °C) reaction->heating Inert Atmosphere workup Aqueous Workup & Extraction heating->workup purification Column Chromatography workup->purification product Biaryl Product purification->product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Heck Reaction

The Heck reaction is another fundamental carbon-carbon bond-forming reaction, typically involving the coupling of an unsaturated halide with an alkene. Palladium catalysts bearing phosphine or phosphite ligands are central to this transformation. This compound is a suitable ligand for facilitating Heck reactions.[1]

The catalytic cycle of the Heck reaction illustrates the role of the ligand in stabilizing the palladium center in its various oxidation states.

Heck_Cycle pd0 Pd(0)L₂ pd_complex R-Pd(II)-X(L)₂ pd0->pd_complex Oxidative Addition (R-X) alkene_complex [R-Pd(II)(alkene)(L)₂]⁺X⁻ pd_complex->alkene_complex Alkene Coordination insertion_product R-alkene-Pd(II)-X(L)₂ alkene_complex->insertion_product Migratory Insertion insertion_product->pd0 β-Hydride Elimination & Reductive Elimination (+ Base)

Caption: Simplified catalytic cycle for the Heck reaction.

Conclusion

This compound presents a compelling profile as a ligand for transition metal catalysis. Its electronic properties, characterized by a moderate electron-donating ability, and its intermediate and asymmetric steric bulk, offer a unique tool for catalyst design. While quantitative data for its Tolman electronic parameter and cone angle are not yet established, comparisons with related ligands provide a strong basis for understanding its behavior. The commercial availability and utility of this compound in important synthetic transformations such as the Suzuki-Miyaura and Heck reactions underscore its significance for researchers in organic synthesis and drug development. Further studies to quantify its steric and electronic parameters and to explore its application in a wider range of catalytic systems would be of considerable value to the scientific community.

References

Phenylphosphonites: A Deep Dive into Their Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylphosphonites, a class of organophosphorus compounds characterized by a P-C bond to a phenyl group and two P-O-R ester linkages, have a rich history rooted in the foundational work of 19th-century chemists. Initially explored out of fundamental chemical curiosity, these compounds have evolved into crucial ligands in modern catalysis and hold potential in the realm of medicinal chemistry. This technical guide provides a comprehensive overview of the discovery and historical development of phenylphosphonites, details established and modern synthetic methodologies with specific experimental protocols, and explores their applications, particularly in catalysis and as potential therapeutic agents. Quantitative data is summarized in structured tables, and key reaction pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and in-depth understanding of this important class of molecules.

Discovery and Historical Context

The journey into the world of phenylphosphonites begins in the late 19th century with the pioneering work of German chemist August Michaelis . While the exact first synthesis of a simple dialkyl phenylphosphonite is not definitively documented in a single landmark paper, Michaelis's extensive investigations into organophosphorus chemistry laid the essential groundwork. His research, particularly on the reactions of phosphorus halides with alcohols and organometallic reagents, systematically built the knowledge base for creating P-C bonds.

Michaelis's work on phosphonous acids (RP(O)H(OH)) and their derivatives was a critical step. The esterification of phenylphosphonous acid, or the reaction of dichlorophenylphosphine (B166023) (C₆H₅PCl₂) with alcohols, were logical extensions of his broader studies on organophosphorus compounds, extensively documented in the scientific journal Liebigs Annalen der Chemie.[1][2][3][4] The famed Michaelis-Arbuzov reaction , discovered by Michaelis in 1898 and later extensively explored by Aleksandr Arbuzov, provided a key synthetic route to phosphonates and, by analogy, offered a pathway to related phosphorus (V) compounds from trivalent phosphorus precursors like phosphonites.[5] This reaction involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to form a dialkyl alkylphosphonate. While the primary focus was on phosphonates, the underlying reactivity principles were applicable to the broader class of organophosphorus esters.

It was within this fertile period of chemical exploration that the synthesis and characterization of the first phenylphosphonites likely occurred, emerging from the systematic investigation of the reactivity of dichlorophenylphosphine, a key precursor that became more accessible during this time.

Synthesis of Phenylphosphonites

The synthesis of phenylphosphonites can be broadly categorized into two primary approaches: the reaction of dichlorophenylphosphine with alcohols and the transesterification of existing phosphonites.

From Dichlorophenylphosphine and Alcohols

This is the most direct and widely used method for the preparation of dialkyl and diaryl phenylphosphonites. The reaction involves the nucleophilic attack of an alcohol or phenol (B47542) on the electrophilic phosphorus atom of dichlorophenylphosphine, with the concomitant elimination of hydrogen chloride (HCl). A base, typically a tertiary amine like triethylamine (B128534) or pyridine, is used to scavenge the HCl produced.

General Reaction: C₆H₅PCl₂ + 2 R-OH + 2 Base → C₆H₅P(OR)₂ + 2 [Base-H]⁺Cl⁻

Below are detailed experimental protocols for the synthesis of representative dialkyl and diaryl phenylphosphonites.

Table 1: Synthesis of Dialkyl and Diaryl Phenylphosphonites from Dichlorophenylphosphine

Product NameReactantsBaseSolventReaction ConditionsYield (%)Reference
Diethyl PhenylphosphoniteDichlorophenylphosphine, Ethanol (B145695)TriethylamineDiethyl ether0 °C to room temperature, 2 h~85[6]
Diphenyl PhenylphosphoniteDichlorophenylphosphine, PhenolTriethylamineTolueneRoom temperature, overnight~90-
Bis(2,4-di-tert-butylphenyl) PhenylphosphoniteDichlorophenylphosphine, 2,4-Di-tert-butylphenolTriethylamineToluene110 °C, 4 h>95[7][8]

Experimental Protocol: Synthesis of Diethyl Phenylphosphonite

  • A solution of dichlorophenylphosphine (17.9 g, 0.1 mol) in anhydrous diethyl ether (100 mL) is placed in a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a reflux condenser under a nitrogen atmosphere.

  • The flask is cooled to 0 °C in an ice bath.

  • A solution of absolute ethanol (9.2 g, 0.2 mol) and triethylamine (20.2 g, 0.2 mol) in anhydrous diethyl ether (50 mL) is added dropwise with stirring over a period of 1 hour.

  • After the addition is complete, the reaction mixture is stirred at room temperature for an additional 2 hours.

  • The precipitated triethylamine hydrochloride is removed by filtration under nitrogen.

  • The solvent is removed from the filtrate under reduced pressure.

  • The residue is distilled under vacuum to afford diethyl phenylphosphonite as a colorless liquid.

Michaelis-Arbuzov Reaction

While the classical Michaelis-Arbuzov reaction is primarily used for the synthesis of phosphonates (P(V) compounds), a related process can be used to synthesize phosphinates from phosphonites. The reaction of a dialkyl phenylphosphonite with an alkyl halide leads to the formation of an alkyl phenylphosphinate. This transformation is important in the context of the reactivity of phenylphosphonites.[5][6][9][10]

Reaction Scheme: C₆H₅P(OR)₂ + R'-X → R'(C₆H₅)P(O)OR + R-X

Applications of Phenylphosphonites

The utility of phenylphosphonites stems from their unique electronic and steric properties, which can be readily tuned by varying the ester substituents. They have found significant applications as ligands in homogeneous catalysis and are being explored for their potential in medicinal chemistry.

Ligands in Homogeneous Catalysis

Phenylphosphonites serve as excellent ligands for transition metal catalysts, particularly in cross-coupling reactions. Their phosphorus atom possesses a lone pair of electrons that can coordinate to a metal center, and the π-system of the phenyl group can also participate in bonding. The electronic properties of the ligand can be modulated by introducing electron-donating or electron-withdrawing groups on the phenyl ring or the ester moiety.

Suzuki-Miyaura Cross-Coupling:

Phenylphosphonite ligands have been successfully employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which form carbon-carbon bonds between an organoboron compound and an organohalide. The phosphonite ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[11][12][13][14][15]

Below is a diagram illustrating the catalytic cycle of a Suzuki-Miyaura reaction using a palladium catalyst with a generic phosphonite ligand (L).

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X Pd(II)_Complex R-Pd(II)-X(L)2 Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation R'-B(OH)2 Base Pd(II)_Intermediate R-Pd(II)-R'(L)2 Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-R'

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Nickel-Catalyzed Cross-Coupling:

More recently, phosphonite ligands have been utilized in nickel-catalyzed cross-coupling reactions, which offer a more earth-abundant and cost-effective alternative to palladium. The design of the phosphonite ligand is crucial for achieving high catalytic activity and selectivity in these transformations.[5][11][14][15][16]

The following diagram illustrates a generalized workflow for the optimization of a phosphonite ligand in a nickel-catalyzed cross-coupling reaction.

Ligand_Optimization_Workflow cluster_0 Ligand Synthesis & Library Generation cluster_1 High-Throughput Screening cluster_2 Optimization & Scale-up Start Define Core Structure Vary_R1 Vary Phenyl Substituents (R1) Start->Vary_R1 Vary_R2 Vary Ester Groups (R2) Start->Vary_R2 Ligand_Library Phosphonite Ligand Library Vary_R1->Ligand_Library Vary_R2->Ligand_Library HTS High-Throughput Screening of Catalytic Reaction Ligand_Library->HTS Data_Analysis Analysis of Yield, Selectivity, etc. HTS->Data_Analysis Identify_Hits Identify Lead Ligands ('Hits') Data_Analysis->Identify_Hits Optimization Further Optimization of Reaction Conditions Identify_Hits->Optimization Scale_Up Scale-up Synthesis with Optimal Ligand Optimization->Scale_Up

Workflow for the optimization of phosphonite ligands in catalysis.
Potential in Drug Development

While there are currently no marketed drugs that are themselves phenylphosphonites, the broader class of organophosphorus compounds, particularly phosphonates, has a well-established role in medicinal chemistry. Phosphonates are often used as stable mimics of phosphates and are found in a variety of bioactive molecules, including antiviral and anticancer agents.[17][18][19][20][21][22] Phenylphosphonates have been investigated as inhibitors of various enzymes.[12][23][24][25]

The phenylphosphonite moiety can be considered a precursor or a bioisostere in drug design. For instance, they can be used in the synthesis of more complex phosphonate-containing drugs. Furthermore, their ability to coordinate to metal ions suggests potential applications in the design of metalloenzyme inhibitors.

Enzyme Inhibition:

One area of interest is the inhibition of protein tyrosine phosphatases (PTPs), a family of enzymes that play crucial roles in cellular signaling. Dysregulation of PTPs is implicated in various diseases, including cancer and metabolic disorders. Phosphonate-containing molecules can act as mimics of the phosphate (B84403) group of phosphotyrosine, thereby inhibiting PTPs. While specific studies on phenylphosphonite inhibitors are limited, the principles of phosphonate-based inhibition provide a strong rationale for exploring this chemical space.[12][23][24][25][26]

The Src Homology 2 (SH2) domain is another important target in signal transduction pathways. SH2 domains recognize and bind to phosphorylated tyrosine residues on other proteins, mediating protein-protein interactions.[7][10][13][27] Developing molecules that can disrupt these interactions is a key strategy in drug discovery. Phosphonate-based ligands, and by extension potentially phenylphosphonites, could be designed to bind to the phosphotyrosine-binding pocket of SH2 domains.

The following diagram depicts a simplified signaling pathway involving an SH2 domain and illustrates the potential point of intervention for a phosphonate-based inhibitor.

SH2_Signaling_Pathway Receptor Receptor Tyrosine Kinase (RTK) Phosphorylation Receptor->Phosphorylation activates Ligand Growth Factor Ligand->Receptor binds pY Phosphorylated Tyrosine (pY) Phosphorylation->pY phosphorylates SH2_Protein SH2 Domain- Containing Protein pY->SH2_Protein recruits Downstream_Signaling Downstream Signaling Cascade (e.g., MAPK pathway) SH2_Protein->Downstream_Signaling activates Inhibitor Phosphonate-based Inhibitor Inhibitor->SH2_Protein blocks binding

Simplified SH2 domain signaling and potential inhibition.

Conclusion

Phenylphosphonites have traversed a remarkable journey from their origins in fundamental 19th-century organophosphorus chemistry to their current role as sophisticated tools in modern synthetic organic chemistry. Their facile synthesis and tunable electronic and steric properties have established them as valuable ligands in transition metal catalysis, enabling challenging cross-coupling reactions. While their direct application in drug development is still an emerging area, the proven success of related phosphonate (B1237965) compounds as enzyme inhibitors provides a strong impetus for the exploration of phenylphosphonites as potential therapeutic agents. The continued development of novel synthetic methods and a deeper understanding of their coordination chemistry and biological activity will undoubtedly unlock new and exciting applications for this versatile class of organophosphorus compounds.

References

An In-depth Technical Guide to the Synthesis of Novel Dimethyl Phenylphosphonite Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of novel dimethyl phenylphosphonite derivatives. These organophosphorus compounds serve as versatile building blocks and ligands in various chemical transformations, making them of significant interest to the scientific community. This document outlines key synthetic methodologies, presents detailed experimental protocols, and summarizes characterization data to facilitate further research and development.

Core Synthetic Methodologies

The synthesis of this compound derivatives is primarily achieved through two robust methods: the alcoholysis of dichlorophenylphosphines and the reaction of a phosphorus electrophile with a Grignard reagent. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the phenyl ring.

Alcoholysis of Dichlorophenylphosphines

This classic method involves the reaction of a substituted dichlorophenylphosphine (B166023) with methanol (B129727) in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the HCl byproduct. This approach is highly effective for a wide range of derivatives.

A general reaction scheme for this process is depicted below.

G cluster_reactants Reactants cluster_products Products ArPCl2 Aryl Dichlorophosphine ArP(OMe)2 Dimethyl Arylphosphonite ArPCl2->ArP(OMe)2 + MeOH / Base BaseHCl Base·HCl (2 eq.) MeOH Methanol (2 eq.) MeOH->BaseHCl + Base G cluster_reactants Reactants cluster_products Products ArMgBr Aryl Magnesium Bromide ArP(OMe)2 Dimethyl Arylphosphonite ArMgBr->ArP(OMe)2 + ClP(OMe)2 MgBrCl MgBrCl ClP(OMe)2 Dimethyl Chlorophosphite ClP(OMe)2->MgBrCl + G Start Start Synthesize_Ligands Synthesize Library of Dimethyl Arylphosphonite Ligands Start->Synthesize_Ligands Setup_Reactions Prepare Parallel Reactions: Aryl Halide, Boronic Acid, Base, Pd Precursor Synthesize_Ligands->Setup_Reactions Add_Ligands Add Unique Ligand to Each Reaction Vessel Setup_Reactions->Add_Ligands Run_Reactions Heat and Stir Reactions Under Inert Atmosphere Add_Ligands->Run_Reactions Monitor_Progress Monitor Progress by GC-MS or TLC Run_Reactions->Monitor_Progress Analyze_Results Quantify Product Yields (e.g., via internal standard) Monitor_Progress->Analyze_Results Identify_Optimal_Ligand Identify Optimal Ligand for Substrate Combination Analyze_Results->Identify_Optimal_Ligand End End Identify_Optimal_Ligand->End

Methodological & Application

Application Notes and Protocols for Dimethyl Phenylphosphonite in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and representative protocols for the use of dimethyl phenylphosphonite as a ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This document is intended to guide researchers in the application of this ligand for the synthesis of biaryl compounds, which are crucial intermediates in pharmaceutical and materials science.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. The choice of ligand is critical for the efficiency and scope of this reaction, influencing catalyst stability, activity, and selectivity. This compound, a member of the phosphonite ligand class, offers a unique electronic and steric profile that can be advantageous in certain catalytic cycles. Its phosphorus atom is bonded to a phenyl group and two methoxy (B1213986) groups, providing a combination of σ-donating and π-accepting properties. While specific detailed protocols for this compound in Suzuki-Miyaura coupling are not extensively documented in readily available literature, this guide provides a representative protocol based on established principles for similar phosphine (B1218219) and phosphonite ligands.

Catalytic Cycle and Role of the Ligand

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states. The key steps are oxidative addition, transmetalation, and reductive elimination.

A diagram of the Suzuki-Miyaura catalytic cycle is presented below:

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_products Pd0 Pd(0)L₂ PdII_RX R-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition (R-X) PdII_R_Ar R-Pd(II)L₂-Ar' PdII_RX->PdII_R_Ar Transmetalation (Ar'B(OH)₂ + Base) PdII_R_Ar->Pd0 Reductive Elimination Product R-Ar' PdII_R_Ar->Product Product Formation caption Suzuki-Miyaura Catalytic Cycle Experimental_Workflow start Start: Prepare Reaction Vessel add_solids Add Aryl Halide, Boronic Acid, and Base start->add_solids add_catalyst Add Palladium Precursor and this compound Ligand add_solids->add_catalyst add_solvent Add Degassed Solvent add_catalyst->add_solvent degas Degas Reaction Mixture (e.g., Argon sparging) add_solvent->degas heat Heat to Reaction Temperature with Stirring degas->heat monitor Monitor Reaction Progress (TLC, GC, or LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purification (e.g., Column Chromatography) workup->purify end Characterize Product purify->end

Application Notes and Protocols for Dimethyl Phenylphosphonite in Heck Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, typically involving the reaction of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[1] The efficiency, selectivity, and substrate scope of the Heck reaction are critically influenced by the choice of ligand coordinated to the palladium center. While phosphine (B1218219) ligands are commonly employed, other phosphorus-based ligands, such as phosphonites, offer unique electronic and steric properties that can modulate the catalytic activity.

Dimethyl phenylphosphonite (CAS 2946-61-4) is an organophosphorus compound that can serve as a ligand in palladium-catalyzed reactions.[2][3] Its phosphorus atom is bonded to a phenyl group and two methoxy (B1213986) groups, influencing the electron density and steric environment around the metal center. This can impact key steps in the catalytic cycle, including oxidative addition and reductive elimination. While specific literature detailing the extensive use of this compound in Heck reactions is not abundant, its properties suggest it as a viable ligand for these transformations. These application notes provide a general protocol for its use, based on established principles of Heck cross-coupling reactions.

General Reaction Scheme

The Heck reaction facilitates the coupling of an aryl or vinyl halide (or triflate) with an alkene to form a substituted alkene.

General Reaction:

Role of this compound as a Ligand

This compound can act as a ligand for the palladium catalyst. The phosphorus atom donates electron density to the palladium center, which can influence the rates of oxidative addition of the aryl halide to the Pd(0) species and subsequent steps in the catalytic cycle. The steric and electronic properties of the phenyl and methoxy groups can be tuned to optimize reactivity for specific substrates.

Experimental Protocols

The following is a general, representative protocol for a Heck cross-coupling reaction using this compound as a ligand. Note: These conditions are a starting point and may require optimization for specific substrates and desired outcomes.

Materials and Equipment
  • Palladium Precursor: Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Ligand: this compound

  • Aryl Halide: e.g., Iodobenzene (B50100), Bromobenzene

  • Alkene: e.g., Styrene (B11656), n-Butyl acrylate

  • Base: e.g., Triethylamine (B128534) (Et₃N), Potassium carbonate (K₂CO₃)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

  • Heating and stirring module (e.g., hot plate stirrer)

  • Standard laboratory glassware and syringes for liquid handling

  • Analytical equipment for reaction monitoring (TLC, GC-MS) and characterization (NMR, MS)

Representative Protocol: Coupling of Iodobenzene with Styrene
  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Palladium(II) acetate (e.g., 0.02 mmol, 1 mol%).

    • Add this compound (e.g., 0.04 mmol, 2 mol%).

    • Add the aryl halide, iodobenzene (e.g., 2.0 mmol, 1.0 equiv).

    • Add the alkene, styrene (e.g., 2.2 mmol, 1.1 equiv).

    • Add the base, triethylamine (e.g., 2.4 mmol, 1.2 equiv).

    • Add the anhydrous solvent, DMF (e.g., 10 mL).

  • Reaction Execution:

    • Ensure the flask is sealed and under a positive pressure of inert gas.

    • Heat the reaction mixture to 100-120 °C with vigorous stirring.

    • Monitor the progress of the reaction by TLC or GC-MS at regular intervals. The reaction is typically complete within 12-24 hours.

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

    • Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the pure stilbene (B7821643) product.

Data Presentation

The following tables represent hypothetical data for the Heck cross-coupling of various aryl halides with different alkenes using the this compound ligand system. These tables are for illustrative purposes to guide researchers in their experimental design.

Table 1: Coupling of Various Aryl Halides with Styrene

EntryAryl HalideBaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzeneEt₃NDMF1001285
2BromobenzeneK₂CO₃DMF1201878
34-BromoacetophenoneEt₃NMeCN1101682
44-IodotolueneK₂CO₃DMF1001488

Table 2: Coupling of Iodobenzene with Various Alkenes

EntryAlkeneBaseSolventTemp (°C)Time (h)Yield (%)
1StyreneEt₃NDMF1001285
2n-Butyl acrylateK₂CO₃DMF1101692
31-OcteneEt₃NMeCN1202475
4CyclohexeneK₂CO₃DMF1202465

Visualizations

Heck_Catalytic_Cycle cluster_cycle Heck Catalytic Cycle cluster_ligand Ligand (L) Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_Aryl R-Pd(II)-X(L)₂ OxAdd->PdII_Aryl Coord Alkene Coordination PdII_Aryl->Coord Alkene PdII_Alkene R-Pd(II)-X(L)₂(Alkene) Coord->PdII_Alkene MigIns Migratory Insertion PdII_Alkene->MigIns PdII_Alkyl R-C-C-Pd(II)-X(L)₂ MigIns->PdII_Alkyl BetaElim β-Hydride Elimination PdII_Alkyl->BetaElim PdII_Hydride H-Pd(II)-X(L)₂ BetaElim->PdII_Hydride Product RedElim Reductive Elimination PdII_Hydride->RedElim Base RedElim->Pd0 H-X·Base Ligand This compound Ph-P(OMe)₂

Caption: Catalytic cycle of the Heck reaction with a phosphonite ligand.

Experimental_Workflow start Start setup Reaction Setup (Pd(OAc)₂, Ligand, Reactants, Base, Solvent) under Inert Atmosphere start->setup reaction Heating and Stirring (e.g., 100-120 °C) setup->reaction monitoring Monitor Progress (TLC, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up and Extraction monitoring->workup Complete purification Column Chromatography workup->purification characterization Product Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: General experimental workflow for the Heck cross-coupling reaction.

Safety and Handling

  • This compound is air-sensitive and should be handled under an inert atmosphere.[2]

  • Palladium compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Organic solvents like DMF and MeCN are flammable and have associated health risks. All manipulations should be performed in a well-ventilated fume hood.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

This compound represents a potentially effective ligand for palladium-catalyzed Heck cross-coupling reactions. The provided protocol offers a solid foundation for researchers to explore its utility in synthesizing a variety of substituted alkenes. As with any catalytic system, optimization of reaction parameters such as catalyst loading, ligand-to-metal ratio, base, solvent, and temperature is crucial to achieve high yields and selectivity for specific applications in academic research and drug development.

References

Application Notes: Dimethyl Phenylphosphonite for Buch-wald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl or heteroaryl halide (or triflate) and an amine. This reaction has become a fundamental tool in medicinal and materials chemistry due to its broad substrate scope and tolerance of various functional groups. The efficacy of the Buchwald-Hartwig amination is critically dependent on the nature of the phosphine (B1218219) ligand coordinated to the palladium catalyst. These ligands stabilize the palladium center and modulate its reactivity throughout the catalytic cycle.

While bulky, electron-rich biaryl monophosphine ligands are commonly employed, the exploration of alternative ligand classes, such as phosphonites, remains an area of active research. Dimethyl phenylphosphonite represents a simpler, potentially more accessible phosphonite ligand. Its utility in Buchwald-Hartwig amination is not well-established in the literature, making it a candidate for screening and methods development. These notes provide a framework for evaluating this compound as a ligand in this context, alongside established protocols.

Core Principles and Ligand Considerations

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex. The electronic properties and steric bulk of the phosphine ligand are crucial for facilitating this step.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium amide complex.

  • Reductive Elimination: The C-N bond is formed as the desired arylamine product is eliminated from the palladium center, regenerating the Pd(0) catalyst.

The choice of ligand influences the rates of these elementary steps. An effective ligand must promote oxidative addition and reductive elimination while preventing undesirable side reactions like β-hydride elimination. For a new ligand like this compound, a systematic screening of reaction parameters is necessary to determine its efficacy.

Data Presentation

The following table summarizes representative yields for the Buchwald-Hartwig amination using established, commercially available phosphine ligands. This data serves as a benchmark for evaluating the performance of a novel ligand such as this compound.

Aryl HalideAmineLigandBaseSolventTemp. (°C)Yield (%)
4-BromotolueneAnilineXPhosNaOtBuToluene (B28343)10098
4-ChlorotolueneMorpholineRuPhosNaOtBuToluene10095
1-Bromo-4-methoxybenzenen-HexylamineJohnPhosK₃PO₄t-BuOH8092
2-BromopyridineBenzylamineBINAPCs₂CO₃Dioxane11085
4-BromoacetophenonePyrrolidineDavePhosNaOtBuToluene10096
3-BromobenzonitrileDiethylamineP(t-Bu)₃K₃PO₄Dioxane10088

Experimental Protocols

The following are generalized protocols that can be adapted for the screening and optimization of this compound as a ligand in the Buchwald-Hartwig amination.

Protocol 1: General Procedure for Ligand Screening

This protocol is designed for the initial evaluation of this compound against a standard set of reaction conditions.

Materials:

  • Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • This compound

  • Aryl halide (e.g., 4-bromotoluene)

  • Amine (e.g., aniline)

  • Base (e.g., sodium tert-butoxide)

  • Anhydrous solvent (e.g., toluene)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk tube or sealed reaction vial

  • Magnetic stir bar

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and this compound (0.04 mmol, 4 mol%).

  • Add the base (e.g., sodium tert-butoxide, 1.4 mmol).

  • Add the aryl halide (1.0 mmol) and the amine (1.2 mmol).

  • Add anhydrous toluene (2 mL).

  • Seal the tube and heat the reaction mixture at the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 12-24 hours).

  • Cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Optimization of Reaction Conditions

Once initial reactivity is established, this protocol can be used to optimize the reaction conditions for this compound.

Materials:

  • Same as Protocol 1, with a variety of bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, THF, t-BuOH).

Procedure:

  • Set up a parallel array of reactions in sealed vials.

  • Base Screening: Following the general procedure of Protocol 1, vary the base used while keeping the palladium precursor, ligand, substrates, solvent, and temperature constant.

  • Solvent Screening: Following the general procedure of Protocol 1, vary the solvent used while keeping the palladium precursor, ligand, substrates, optimal base, and temperature constant.

  • Temperature Screening: Following the general procedure of Protocol 1, vary the reaction temperature (e.g., room temperature, 60 °C, 80 °C, 100 °C) using the optimal base and solvent.

  • Catalyst Loading Screening: Vary the mol% of the palladium precursor and ligand to determine the minimum required for efficient conversion.

  • Analyze the outcome of each reaction by a suitable method (e.g., GC-MS, LC-MS, or ¹H NMR of the crude reaction mixture) to determine the optimal conditions.

Visualizations

G cluster_cycle Catalytic Cycle Pd0 L-Pd(0) OA_complex L-Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [L-Pd(II)(Ar)(NHR'R'')]X OA_complex->Amine_complex Amine Coordination (HNR'R'') Amide_complex L-Pd(II)(Ar)(NR'R'') Amine_complex->Amide_complex Deprotonation (Base) Amide_complex->Pd0 Reductive Elimination Product Ar-NR'R'' Amide_complex->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

G cluster_workflow Ligand Screening Workflow start Define Standard Reaction: Aryl Halide, Amine, Pd Source screen_ligand Screen this compound (Protocol 1) start->screen_ligand check_reactivity Reactivity Observed? screen_ligand->check_reactivity optimize Optimize Conditions (Protocol 2) - Base - Solvent - Temperature check_reactivity->optimize Yes stop Ligand Not Suitable check_reactivity->stop No evaluate Evaluate Substrate Scope optimize->evaluate success Optimized Protocol Developed evaluate->success

Caption: Workflow for screening a novel ligand.

References

Application Notes and Protocol for Stille Coupling Utilizing Dimethyl Phenylphosphonite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organostannanes and organic halides or pseudohalides.[1][2] This palladium-catalyzed transformation is renowned for its tolerance of a wide array of functional groups and its often mild reaction conditions, making it a powerful tool in the synthesis of complex molecules, including pharmaceuticals and advanced materials.[2] The efficacy of the Stille coupling is critically dependent on the choice of the palladium catalyst and, particularly, the ancillary ligand that coordinates to the palladium center. The ligand modulates the catalyst's stability, solubility, and reactivity throughout the catalytic cycle.[3]

While bulky, electron-rich phosphines are commonly employed, phosphonite ligands such as dimethyl phenylphosphonite offer an alternative electronic and steric profile that can influence the reaction's outcome. Although specific literature protocols detailing the use of this compound in Stille couplings are not widely reported, its suitability as a ligand for this transformation is recognized. This document provides a generalized protocol for the application of this compound in Stille coupling reactions, based on established methodologies with analogous monodentate phosphorus ligands. The provided protocol serves as a robust starting point for reaction optimization.

Catalytic Cycle and the Role of the Ligand

The generally accepted mechanism for the Stille reaction involves a catalytic cycle comprising three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

  • Oxidative Addition: The active Pd(0) catalyst, bearing this compound ligands (L), reacts with the organic electrophile (R¹-X) to form a Pd(II) intermediate.[1]

  • Transmetalation: The organostannane (R²-SnR₃) exchanges its organic group (R²) with the halide (X) on the palladium center. This is often the rate-limiting step of the cycle.[1]

  • Reductive Elimination: The two organic partners (R¹ and R²) are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.[5]

The this compound ligand plays a crucial role by stabilizing the palladium center, influencing the rates of the individual steps in the catalytic cycle, and preventing the precipitation of palladium black.[4]

Data Presentation: Representative Reaction Conditions

As a starting point for optimization, the following table summarizes typical parameters for a Stille coupling reaction using a Pd(0) source and this compound as the ligand. Researchers should note that optimal conditions, particularly the palladium-to-ligand ratio and temperature, may vary depending on the specific substrates.

ParameterRecommended Value / CompoundNotes
Palladium Precursor Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)A common, air-stable source of Pd(0). Other sources like Pd(PPh₃)₄ can also be used.
Ligand This compound (C₆H₅P(OCH₃)₂)A monodentate phosphonite ligand.
Organic Electrophile Aryl/Vinyl Halide or Triflate (R¹-X)1.0 equivalent. Iodides and bromides are generally more reactive than chlorides.[1]
Organostannane Organotributylstannane (R²-SnBu₃)1.1 - 1.5 equivalents. Air and moisture stable, but toxic.[4]
Catalyst Loading 1-5 mol% PdBased on the limiting reagent (typically the organic electrophile).
Ligand-to-Palladium Ratio 2:1 to 4:1 (L:Pd)A common starting point for monodentate ligands. This ratio often requires optimization.
Solvent Anhydrous, degassed Toluene (B28343) or DioxaneTo achieve a concentration of 0.1-0.5 M in the electrophile.[4]
Temperature 80 - 110 °CSubstrate-dependent; should be monitored for optimal performance.[4]
Reaction Time 2 - 24 hoursMonitor progress by TLC, GC-MS, or LC-MS.[6]

Experimental Protocols

Note: Organotin compounds are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. All glassware should be flame- or oven-dried, and reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen).[4]

General Protocol for Stille Coupling using Pd₂(dba)₃ and this compound

This protocol describes a general method for the coupling of an aryl bromide with an organostannane.

Materials:

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • This compound

  • Aryl bromide (1.0 equiv.)

  • Organotributylstannane (1.2 equiv.)

  • Anhydrous, degassed toluene

  • Saturated aqueous potassium fluoride (B91410) (KF) solution

  • Celite®

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, etc.)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Catalyst Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (e.g., 0.025 mmol, 1 mol% Pd) and this compound (e.g., 0.1 mmol, 4 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene (to achieve a final concentration of ~0.2 M with respect to the aryl bromide) via syringe.

  • Pre-stirring: Stir the mixture at room temperature for 15-20 minutes. The solution should change color, indicating the formation of the active palladium-ligand complex.

  • Reagent Addition: Add the aryl bromide (e.g., 2.5 mmol, 1.0 equiv.) to the reaction mixture, followed by the organotributylstannane (e.g., 3.0 mmol, 1.2 equiv.) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction's progress by TLC or GC-MS.

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Add a saturated aqueous solution of potassium fluoride (KF) and stir the resulting biphasic mixture vigorously for 1-2 hours. This procedure precipitates the tin byproducts as insoluble fluorides.[6][7]

    • Filter the mixture through a pad of Celite®, washing the pad thoroughly with ethyl acetate (B1210297).[6]

    • Transfer the filtrate to a separatory funnel, wash with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired coupled product.

Visualizations

Stille Catalytic Cycle

Stille_Cycle pd0 Pd(0)L₂ pd2_int R¹-Pd(II)L₂-X pd0->pd2_int R¹-X oa_label Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² pd2_int->pd2_trans R²-SnBu₃ center pd2_trans->pd0 R¹-R² re_label Reductive Elimination tm_label Transmetalation tm_label->pd2_trans X-SnBu₃ Stille_Workflow start Flame-dry Schlenk flask under inert atmosphere (Ar/N₂) add_catalyst Add Pd₂(dba)₃ and This compound start->add_catalyst add_solvent Add anhydrous, degassed toluene add_catalyst->add_solvent pre_stir Stir at room temperature (15-20 min) add_solvent->pre_stir add_reagents Add aryl halide (R¹-X) and organostannane (R²-SnBu₃) pre_stir->add_reagents react Heat to 80-110 °C (2-24 h) add_reagents->react monitor Monitor by TLC/GC-MS react->monitor workup Cool to RT, add aq. KF, stir for 1-2 h react->workup monitor->workup filter Filter through Celite® workup->filter extract Extract, wash with H₂O/brine, dry over Na₂SO₄ filter->extract concentrate Concentrate in vacuo extract->concentrate purify Purify by flash column chromatography concentrate->purify product Isolated Product (R¹-R²) purify->product

References

Application of Dimethyl Phenylphosphonite in Sonogashira Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction has become indispensable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials. The efficiency and substrate scope of the Sonogashira reaction are critically influenced by the choice of the palladium catalyst and its associated ligands. While traditional phosphine (B1218219) ligands like triphenylphosphine (B44618) are commonly employed, the exploration of alternative ligand classes, such as phosphonites, offers potential advantages in terms of reactivity, stability, and selectivity.

Dimethyl phenylphosphonite, a commercially available organophosphorus compound, is a promising ligand for palladium-catalyzed cross-coupling reactions. Its electronic and steric properties—characterized by a P(III) center bonded to a phenyl group and two methoxy (B1213986) groups—can modulate the reactivity of the palladium catalyst, potentially leading to improved catalytic activity and stability. Although detailed reports specifically highlighting this compound in Sonogashira reactions are not abundant in the literature, its suitability for such transformations is recognized. This document provides detailed application notes and generalized experimental protocols to guide researchers in the use of this compound as a ligand in Sonogashira coupling reactions.

Ligand Profile: this compound

PropertyValue
Chemical Name This compound
CAS Number 2946-61-4
Molecular Formula C₈H₁₁O₂P
Molecular Weight 170.15 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 77-79 °C @ 7 mmHg
Density 1.072 g/mL at 25 °C
Refractive Index n20/D 1.529
Solubility Miscible with most organic solvents
Stability Air-sensitive, handle under inert atmosphere

Application Notes

This compound can serve as a ligand in both traditional copper-catalyzed and copper-free Sonogashira reactions. The choice between these two variants depends on the specific substrates and desired reaction conditions.

Copper-Catalyzed Sonogashira Reaction

The classical Sonogashira reaction employs a copper(I) co-catalyst, typically copper(I) iodide (CuI), which facilitates the formation of a copper acetylide intermediate, thereby accelerating the catalytic cycle.

Potential Advantages of this compound in this system:

  • Enhanced Reactivity: The phosphonite ligand can potentially increase the electron density on the palladium center, promoting the oxidative addition step, which is often rate-limiting.

  • Mild Reaction Conditions: The use of an effective ligand like this compound may allow the reaction to proceed at lower temperatures and with lower catalyst loadings.

Copper-Free Sonogashira Reaction

To avoid issues associated with the copper co-catalyst, such as the formation of alkyne homocoupling byproducts (Glaser coupling) and difficulties in removing copper contaminants from the final product, copper-free Sonogashira protocols have been developed. In these systems, the base plays a crucial role in the deprotonation of the terminal alkyne.

Potential Advantages of this compound in this system:

  • Prevention of Homocoupling: By eliminating the copper co-catalyst, the formation of undesired diyne byproducts can be significantly reduced.

  • Simplified Purification: The absence of copper salts simplifies the workup and purification of the desired product, which is particularly important in the synthesis of pharmaceutical intermediates.

  • Compatibility with Sensitive Substrates: Copper-free conditions can be milder and more suitable for substrates that are sensitive to copper salts.

Experimental Protocols

General Protocol for Copper-Catalyzed Sonogashira Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Reagents and Equipment:

  • Palladium source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)

  • This compound

  • Copper(I) iodide (CuI)

  • Aryl or vinyl halide (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Base (e.g., triethylamine (B128534) (Et₃N), diisopropylamine (B44863) (i-Pr₂NH), 2.0 mmol)

  • Anhydrous solvent (e.g., THF, DMF, toluene)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium source (e.g., Pd(OAc)₂, 0.01-0.02 mmol, 1-2 mol%) and this compound (0.02-0.04 mmol, 2-4 mol%).

  • Add the copper(I) iodide (0.01-0.05 mmol, 1-5 mol%).

  • Add the aryl or vinyl halide (1.0 mmol).

  • Add the anhydrous solvent (5-10 mL).

  • Add the terminal alkyne (1.2 mmol) and the base (2.0 mmol).

  • Stir the reaction mixture at the desired temperature (room temperature to 80 °C) and monitor the progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

General Protocol for Copper-Free Sonogashira Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Reagents and Equipment:

  • Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • This compound

  • Aryl or vinyl halide (1.0 mmol)

  • Terminal alkyne (1.5 mmol)

  • Base (e.g., Cs₂CO₃, K₂CO₃, t-BuOK, 2.0 mmol)

  • Anhydrous solvent (e.g., THF, dioxane, toluene)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium source (e.g., Pd(OAc)₂, 0.01-0.02 mmol, 1-2 mol%) and this compound (0.02-0.04 mmol, 2-4 mol%).

  • Add the base (e.g., Cs₂CO₃, 2.0 mmol).

  • Add the aryl or vinyl halide (1.0 mmol).

  • Add the anhydrous solvent (5-10 mL).

  • Add the terminal alkyne (1.5 mmol).

  • Stir the reaction mixture at the desired temperature (50-100 °C) and monitor the progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes typical reaction conditions for Sonogashira couplings using various monodentate phosphorus ligands, which can be used as a reference for optimizing reactions with this compound.

LigandPd Source (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
PPh₃PdCl₂(PPh₃)₂ (2)CuI (1)Et₃NTHFRT85-95General Protocol
P(t-Bu)₃Pd₂(dba)₃ (1)-Cs₂CO₃Dioxane8070-98Copper-Free Protocol
PCy₃Pd(OAc)₂ (2)CuI (1)i-Pr₂NHToluene6080-95General Protocol
Buchwald LigandsPd(OAc)₂ (1-2)-K₃PO₄Toluene10075-99Copper-Free Protocol

Synthesis of this compound

For researchers who wish to synthesize this compound in-house, a general procedure based on the reaction of dichlorophenylphosphine (B166023) with methanol (B129727) is provided below.

Reagents and Equipment:

  • Dichlorophenylphosphine

  • Anhydrous methanol

  • Anhydrous triethylamine or pyridine

  • Anhydrous diethyl ether or other suitable solvent

  • Dropping funnel

  • Three-necked round-bottom flask

  • Inert atmosphere (Argon or Nitrogen)

  • Distillation apparatus

Procedure:

  • Set up a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and an inlet for inert gas.

  • Under an inert atmosphere, dissolve dichlorophenylphosphine (1.0 equiv) in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of anhydrous methanol (2.0 equiv) and anhydrous triethylamine (2.1 equiv) in anhydrous diethyl ether.

  • Add the methanol/triethylamine solution dropwise to the stirred solution of dichlorophenylphosphine at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Filter the reaction mixture under inert atmosphere to remove the triethylamine hydrochloride salt.

  • Wash the salt with anhydrous diethyl ether.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Purify the resulting crude this compound by vacuum distillation.

Visualizations

Catalytic Cycle of the Copper-Catalyzed Sonogashira Reaction

Sonogashira_Cu_Catalyzed cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L)2 Ar-Pd(II)-X(L)2 Pd(0)L2->Ar-Pd(II)-X(L)2 Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L)2 Ar-Pd(II)-C≡CR(L)2 Ar-Pd(II)-X(L)2->Ar-Pd(II)-C≡CR(L)2 Transmetalation Ar-Pd(II)-C≡CR(L)2->Pd(0)L2 Reductive Elimination (Ar-C≡CR) Cu-X Cu-X Cu-C≡CR Cu-C≡CR Cu-X->Cu-C≡CR H-C≡CR, Base Cu-C≡CR->Ar-Pd(II)-X(L)2 Cu-C≡CR->Cu-X Transmetalation to Pd(II) Sonogashira_Cu_Free Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L)2 Ar-Pd(II)-X(L)2 Pd(0)L2->Ar-Pd(II)-X(L)2 Oxidative Addition (Ar-X) Alkyne_Coordination [Ar-Pd(II)-X(L)(H-C≡CR)] Ar-Pd(II)-X(L)2->Alkyne_Coordination + H-C≡CR - L Ar-Pd(II)-C≡CR(L)2 Ar-Pd(II)-C≡CR(L)2 Ar-Pd(II)-C≡CR(L)2->Pd(0)L2 Reductive Elimination (Ar-C≡CR) Alkyne_Coordination->Ar-Pd(II)-C≡CR(L)2 Deprotonation (Base) Sonogashira_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dry Schlenk Flask under Inert Atmosphere B Add Pd Source, Ligand, (CuI), and Base A->B C Add Solvent, Aryl Halide, and Alkyne B->C D Stir at Desired Temperature C->D E Monitor by TLC/GC-MS D->E F Cool, Dilute, and Filter E->F G Aqueous Wash F->G H Dry and Concentrate G->H I Column Chromatography H->I

Application of Dimethyl Phenylphosphonite in Negishi and Hiyama Cross-Coupling Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the potential applications of dimethyl phenylphosphonite as a ligand in Negishi and Hiyama cross-coupling reactions. While specific literature examples detailing the use of this compound in these particular reactions are not prevalent in the reviewed sources, this guide outlines the fundamental principles, expected benefits, and general protocols based on the established roles of phosphonite ligands in palladium-catalyzed cross-coupling.

Introduction to Phosphonite Ligands in Cross-Coupling

Phosphine (B1218219) ligands are integral to the success of many palladium-catalyzed cross-coupling reactions, including the Negishi and Hiyama couplings. They play a crucial role in stabilizing the palladium catalyst, modulating its reactivity, and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The electronic and steric properties of the phosphine ligand are critical determinants of the catalyst's efficacy.

This compound, C₆H₅P(OCH₃)₂, is a trivalent phosphorus compound classified as a phosphonite. Phosphonite ligands are known to be effective in various cross-coupling reactions. Compared to triarylphosphines, they are generally considered to be more electron-withdrawing due to the presence of the electronegative oxygen atoms. This electronic property can influence the rates of oxidative addition and reductive elimination. The steric profile of this compound is considered to be of moderate bulk.

This compound in Negishi Coupling

The Negishi coupling is a powerful carbon-carbon bond-forming reaction that couples an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst.[1] The reaction is valued for its functional group tolerance and the ability to couple sp³-, sp²-, and sp-hybridized carbon atoms.[2]

Expected Role and Advantages:

When employed as a ligand in Negishi coupling, this compound is expected to form a catalytically active palladium(0) species. Its electronic properties may enhance the rate of reductive elimination, which can be beneficial for the overall reaction efficiency. The moderate steric bulk could also play a role in promoting the desired coupling pathway while minimizing side reactions.

General Experimental Protocol (Hypothetical):

Note: This is a generalized protocol and would require optimization for specific substrates.

  • Catalyst Preparation: In a dry, inert atmosphere (e.g., under argon or nitrogen), a reaction vessel is charged with a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and this compound (typically 1-2 equivalents per palladium atom). An appropriate anhydrous solvent (e.g., THF, dioxane, or toluene) is added, and the mixture is stirred at room temperature to form the active catalyst complex.

  • Reaction Setup: To the catalyst solution, the organic halide (1.0 equivalent) and the organozinc reagent (1.1-1.5 equivalents) are added sequentially.

  • Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from room temperature to 100 °C, depending on the reactivity of the substrates. The reaction progress is monitored by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

  • Workup and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride or hydrochloric acid. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

Illustrative Data (Hypothetical):

The following table presents hypothetical data to illustrate how quantitative results for Negishi coupling reactions using this compound as a ligand could be structured.

EntryAryl HalideOrganozinc ReagentPd Source (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePhenylzinc chloride24THF6012Data not available
22-ChlorotolueneEthylzinc bromide24Dioxane8018Data not available
31-Iodonaphthalene(Trimethylsilyl)methylzinc chloride1.53Toluene7010Data not available

Note: The yields are hypothetical as specific literature data for this ligand in Negishi coupling was not found.

This compound in Hiyama Coupling

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide.[3] A key feature of this reaction is the requirement of an activator, typically a fluoride (B91410) source (e.g., TBAF) or a base, to generate a hypervalent silicon species that facilitates transmetalation.[2]

Expected Role and Advantages:

Similar to its role in the Negishi coupling, this compound would serve to stabilize the palladium catalyst in the Hiyama coupling. The electronic nature of the phosphonite ligand could influence the efficiency of the catalytic cycle. The use of a specific ligand like this compound can be crucial for achieving high yields and selectivity, especially with challenging substrates.

General Experimental Protocol (Hypothetical):

Note: This is a generalized protocol and would require optimization for specific substrates and activators.

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere, the organic halide (1.0 equivalent), the organosilane (1.2-2.0 equivalents), and the activator (e.g., TBAF, 1.5-3.0 equivalents) are dissolved in an anhydrous solvent (e.g., THF, dioxane, or DMF).

  • Catalyst Addition: A pre-formed or in situ generated palladium/dimethyl phenylphosphonite catalyst (prepared as described for the Negishi coupling) is added to the reaction mixture.

  • Reaction Conditions: The mixture is heated, typically in the range of 50-120 °C, and the reaction is monitored until completion.

  • Workup and Purification: The reaction is cooled to room temperature and quenched, often with water. The mixture is then filtered (e.g., through a pad of Celite) to remove insoluble fluoride salts. The filtrate is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography.

Illustrative Data (Hypothetical):

The following table presents hypothetical data to illustrate how quantitative results for Hiyama coupling reactions using this compound as a ligand could be structured.

EntryOrganic HalideOrganosilaneActivator (equiv.)Pd Source (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
14-IodoacetophenoneTrimethoxy(vinyl)silaneTBAF (2.0)24THF6516Data not available
23-BromopyridineTriethoxy(phenyl)silaneCsF (2.5)24Dioxane10024Data not available
31-Chloronaphthalene(3,3-Dimethylbut-1-en-2-yl)trimethoxysilaneTBAF (2.0)1.53DMF8012Data not available

Note: The yields are hypothetical as specific literature data for this ligand in Hiyama coupling was not found.

Reaction Mechanisms and Experimental Workflows

The following diagrams illustrate the general catalytic cycles for the Negishi and Hiyama couplings and a typical experimental workflow.

Negishi_Coupling_Mechanism Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII Oxidative Addition R1X R¹-X OxAdd Oxidative Addition PdII_R1R2 R¹-Pd(II)L₂-R² PdII->PdII_R1R2 Transmetalation ZnXX ZnXX' PdII->ZnXX R2ZnX R²-ZnX' Transmetalation Transmetalation PdII_R1R2->Pd0 Reductive Elimination R1R2 R¹-R² PdII_R1R2->R1R2 RedElim Reductive Elimination

Caption: General catalytic cycle for the Negishi coupling.

Hiyama_Coupling_Mechanism cluster_activation Silicon Activation Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII Oxidative Addition R1X R¹-X OxAdd Oxidative Addition PdII_R1R2 R¹-Pd(II)L₂-R² PdII->PdII_R1R2 Transmetalation SiXF X-SiR'₃F PdII->SiXF R2SiR3 R²-SiR'₃ Si_activated [R²-SiR'₃F]⁻ R2SiR3->Si_activated Activation Activator Activator (F⁻) Transmetalation Transmetalation PdII_R1R2->Pd0 Reductive Elimination R1R2 R¹-R² PdII_R1R2->R1R2 RedElim Reductive Elimination

Caption: General catalytic cycle for the Hiyama coupling.

Experimental_Workflow Start Start: Assemble Reactants (Organic Halide, Organometallic Reagent, Catalyst, Ligand, Solvent) Reaction Perform Reaction (Inert Atmosphere, Heating) Start->Reaction Monitoring Monitor Progress (TLC, GC, LC-MS) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Quench and Workup (Aqueous Wash, Extraction) Monitoring->Workup Proceed upon completion Purification Purify Product (Column Chromatography) Workup->Purification Analysis Analyze Product (NMR, MS) Purification->Analysis End End: Pure Product Analysis->End

Caption: General experimental workflow for cross-coupling reactions.

Conclusion and Future Outlook

While this compound is commercially available and listed as a suitable ligand for Negishi and Hiyama couplings, specific, published experimental data to create detailed application notes with quantitative comparisons is currently lacking. The protocols and mechanistic insights provided here are based on the general understanding of these powerful cross-coupling reactions and the established roles of phosphonite ligands.

For researchers and drug development professionals, this compound represents a potentially valuable and cost-effective ligand for exploration in both Negishi and Hiyama couplings. Further research is warranted to elucidate its specific performance with a variety of substrates, allowing for the development of robust and optimized protocols. It is recommended that initial studies focus on screening this ligand against a panel of substrates and comparing its performance to more established phosphine ligands to determine its practical utility and potential advantages.

References

Application Notes and Protocols for the Synthesis of Arylphosphonates Using Dimethyl Phenylphosphonite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of arylphosphonates utilizing dimethyl phenylphosphonite as a key reagent. The methodologies outlined are essential for researchers in medicinal chemistry and drug development, offering robust procedures for creating a diverse range of arylphosphonate derivatives. Arylphosphonates are a significant class of organophosphorus compounds that are recognized for their potential as enzyme inhibitors, antibacterial, and antifungal agents.[1]

Introduction to Arylphosphonate Synthesis

The formation of a carbon-phosphorus (C-P) bond is a cornerstone of organophosphorus chemistry. This compound is a versatile reagent for introducing the phosphonate (B1237965) moiety onto an aromatic ring. The primary methods for this transformation discussed herein are the Michaelis-Arbuzov and Pudovik reactions. These reactions provide pathways to synthesize both direct arylphosphonates and α-substituted arylphosphonates, which are valuable scaffolds in the design of bioactive molecules.

Michaelis-Arbuzov Reaction for Direct Arylphosphonate Synthesis

The Michaelis-Arbuzov reaction is a widely used method for forming a C-P bond. In the context of synthesizing arylphosphonates from this compound, this reaction typically involves the coupling of an aryl halide with the phosphonite, often facilitated by a catalyst.

Bismuth(III) Chloride Catalyzed Michaelis-Arbuzov Reaction

A notable advancement in the Michaelis-Arbuzov reaction is the use of Bismuth(III) chloride (BiCl3) as an affordable, less toxic, and environmentally friendly Lewis acid catalyst.[1] This method allows for the synthesis of substituted arylphosphonates in good yields under mild conditions.[1]

Experimental Protocol: Synthesis of Methyl Phenyl (4-hydroxy-3-methoxy-5-iodobenzyl)phosphinate

This protocol is based on the BiCl3-catalyzed reaction of 5-iodovanillin (B1580916) with this compound.

  • Materials:

    • 5-Iodovanillin

    • This compound

    • Bismuth(III) chloride (BiCl3)

    • Anhydrous solvent (e.g., acetonitrile (B52724) or dichloromethane)

    • Nitrogen gas (N2)

    • Standard laboratory glassware

    • Magnetic stirrer with heating plate

    • Silica (B1680970) gel for column chromatography

    • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Procedure:

    • To a solution of 5-iodovanillin (1.0 mmol) in an anhydrous solvent in a round-bottom flask, add this compound (1.2 mmol).

    • Add Bismuth(III) chloride (20 mol%) to the reaction mixture.

    • Stir the reaction mixture vigorously at 40°C under a nitrogen atmosphere for 4 hours.[1]

    • Monitor the progress of the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with the addition of water.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure arylphosphonate.[1]

Quantitative Data:

The following table summarizes the expected outcome for the synthesis of a representative arylphosphonate using the BiCl3-catalyzed Michaelis-Arbuzov reaction.

Reactant 1Reactant 2CatalystSolventTemp. (°C)Time (h)Yield (%)
5-IodovanillinThis compoundBiCl3Acetonitrile404Good
3,5-DifluorobenzylbromideThis compoundBiCl3Acetonitrile404Good

Note: The original literature reports "good yields"; specific percentages were not detailed in the provided abstract.[1]

Characterization:

The synthesized arylphosphonates can be characterized by the following spectroscopic methods:

  • 31P NMR: To confirm the formation of the phosphonate and determine its chemical shift.

  • 1H NMR and 13C NMR: To elucidate the structure of the final product.

  • IR Spectroscopy: To identify characteristic functional groups.

  • Mass Spectrometry: To confirm the molecular weight of the synthesized compound.[1]

Pudovik Reaction for the Synthesis of α-Hydroxy and α-Amino Arylphosphonates

The Pudovik reaction involves the addition of a P-H bond across a carbonyl or imine double bond. While direct addition of this compound is not standard, it can be hydrolyzed in situ or a related H-phosphinate can be used to generate α-hydroxy or α-amino arylphosphonates, which are important classes of bioactive compounds.

Synthesis of α-Hydroxy Arylphosphonates

The addition of a phosphonating agent to an aromatic aldehyde yields an α-hydroxy arylphosphonate.

Experimental Protocol: General Procedure for the Synthesis of α-Hydroxy Arylphosphonates

This protocol is a general representation of the Pudovik reaction for the synthesis of α-hydroxy arylphosphonates.

  • Materials:

    • Aromatic aldehyde (e.g., benzaldehyde)

    • This compound (or a corresponding H-phosphinate)

    • Base catalyst (e.g., triethylamine, DBU) or Lewis acid catalyst

    • Anhydrous solvent (e.g., toluene, THF)

    • Standard laboratory glassware

    • Magnetic stirrer

  • Procedure:

    • In a round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol) in an anhydrous solvent.

    • Add this compound (1.1 mmol) to the solution.

    • Add the catalyst (e.g., triethylamine, 10 mol%) to the reaction mixture.

    • Stir the mixture at room temperature or with gentle heating, monitoring the reaction by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Quantitative Data:

The following table provides representative data for the synthesis of α-hydroxyphosphonates, typically achieved with high yields.

AldehydePhosphonating AgentCatalystSolventTemp. (°C)Time (h)Yield (%)
BenzaldehydeDiethyl Phosphite (B83602)PiperazineSolvent-freeRT2 min96
4-ChlorobenzaldehydeDiethyl PhosphitePiperazineSolvent-freeRT3 min95
4-NitrobenzaldehydeDiethyl PhosphitePiperazineSolvent-freeRT2 min98

Note: The data presented is for the reaction with diethyl phosphite as a representative example of a Pudovik reaction leading to high yields under green conditions.[2]

Synthesis of α-Amino Arylphosphonates (Aza-Pudovik Reaction)

The aza-Pudovik reaction involves the addition of a phosphonating agent to an imine (Schiff base), which can be pre-formed or generated in situ from an aromatic aldehyde and an amine.

Experimental Protocol: General Procedure for the Synthesis of α-Amino Arylphosphonates

  • Materials:

    • Aromatic aldehyde

    • Primary amine (e.g., aniline)

    • This compound (or a corresponding H-phosphinate)

    • Catalyst (optional, Lewis acids or bases can be used)

    • Anhydrous solvent (e.g., ethanol, toluene)

    • Molecular sieves (optional, for imine formation)

  • Procedure:

    • In situ imine formation: In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), the primary amine (1.0 mmol), and this compound (1.2 mmol) in an anhydrous solvent.

    • Add a catalyst if required.

    • Stir the reaction mixture at the appropriate temperature (from room temperature to reflux) and monitor by TLC.

    • Pre-formed imine: Alternatively, synthesize and isolate the imine first, then react it with this compound under similar conditions.

    • After the reaction is complete, work up the mixture by removing the solvent and purify the product by column chromatography or recrystallization.

Quantitative Data:

The following table presents representative data for the synthesis of α-aminophosphonates, which often proceeds in high yields.

AldehydeAminePhosphonating AgentCatalystSolventTemp.TimeYield (%)
BenzaldehydeAnilineDimethyl PhosphiteOrange Peel PowderEthanolReflux1.5 h92
4-ChlorobenzaldehydeAnilineDimethyl PhosphiteOrange Peel PowderEthanolReflux1.0 h94
4-MethylbenzaldehydeAnilineDimethyl PhosphiteOrange Peel PowderEthanolReflux2.0 h89

Note: The data presented is for the reaction with dimethyl phosphite as a representative example of a Kabachnik-Fields/aza-Pudovik reaction.

Visualizing the Synthetic Pathways

Diagrams of Experimental Workflows and Reaction Mechanisms

Michaelis_Arbuzov_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Workup & Purification ArylHalide Aryl Halide Reaction Reaction at 40°C under N2 atmosphere ArylHalide->Reaction DMPP This compound DMPP->Reaction Catalyst BiCl3 Catalyst Catalyst->Reaction Quenching Quenching with Water Reaction->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification Product Arylphosphonate Purification->Product

Caption: Workflow for the BiCl3-catalyzed Michaelis-Arbuzov reaction.

Pudovik_Reactions cluster_hydroxy α-Hydroxy Arylphosphonate Synthesis cluster_amino α-Amino Arylphosphonate Synthesis DMPP This compound (or H-phosphinate) Pudovik Pudovik Reaction DMPP->Pudovik AzaPudovik Aza-Pudovik Reaction DMPP->AzaPudovik Aldehyde Aromatic Aldehyde Aldehyde->Pudovik HydroxyProduct α-Hydroxy Arylphosphonate Pudovik->HydroxyProduct Imine Imine (from Aldehyde + Amine) Imine->AzaPudovik AminoProduct α-Amino Arylphosphonate AzaPudovik->AminoProduct

Caption: General pathways for Pudovik and aza-Pudovik reactions.

Application in Drug Development: Targeting Fungal Ergosterol (B1671047) Biosynthesis

Arylphosphonates and related bisphosphonates have demonstrated potential as antifungal agents. One of the key mechanisms of action for some of these compounds is the inhibition of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its disruption leads to impaired membrane fluidity and integrity, ultimately causing fungal cell death.

The ergosterol biosynthesis pathway is a multi-step process involving several key enzymes. Bisphosphonates, for example, have been shown to inhibit squalene (B77637) synthase, a critical enzyme in this pathway. This inhibition leads to a depletion of ergosterol and an accumulation of toxic precursors. The synergistic effect of some bisphosphonates with azole antifungals, which also target this pathway at a different step (lanosterol 14α-demethylase), highlights the therapeutic potential of targeting ergosterol synthesis.[3][4]

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP Isopentenyl Pyrophosphate Mevalonate->IPP FPP Farnesyl Pyrophosphate IPP->FPP SqualeneSynthase Squalene Synthase FPP->SqualeneSynthase Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Inhibitor Arylphosphonate / Bisphosphonate (e.g., Zoledronate) Inhibitor->SqualeneSynthase SqualeneSynthase->Squalene

Caption: Inhibition of the fungal ergosterol biosynthesis pathway.

References

Dimethyl Phenylphosphonite: A Versatile Precursor for Organophosphorus Compounds in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Dimethyl phenylphosphonite (DMPP) is a highly versatile and reactive organophosphorus compound that serves as a crucial precursor in the synthesis of a wide array of more complex organophosphorus molecules. Its unique chemical properties make it an invaluable tool for researchers and scientists, particularly in the fields of organic synthesis, catalysis, and drug development. This document provides detailed application notes and experimental protocols for the use of DMPP in the synthesis of phosphinates and arylphosphonates and as a ligand in palladium-catalyzed cross-coupling reactions.

Introduction to this compound

This compound (C₆H₅P(OCH₃)₂) is a colorless liquid characterized by its P(III) center, which imparts nucleophilic properties, and two methoxy (B1213986) groups that can be readily displaced or rearranged.[1] This combination of features allows DMPP to participate in a variety of chemical transformations, making it a key building block for the introduction of a phenylphosphinoyl or related moieties into organic molecules. Its primary applications lie in the synthesis of phosphinates and phosphonates through reactions like the Michaelis-Arbuzov reaction, and as a ligand in transition metal-catalyzed cross-coupling reactions.

Application in the Synthesis of Arylphosphonates and Phosphinates

One of the most significant applications of this compound is in the formation of carbon-phosphorus (C-P) bonds, a critical step in the synthesis of various organophosphorus compounds, including arylphosphonates and phosphinates. These compounds are of interest due to their potential biological activities.

Bismuth(III) Chloride Catalyzed Michaelis-Arbuzov Reaction

A facile and efficient method for the synthesis of substituted arylphosphonates and phosphinates is the Bismuth(III) chloride (BiCl₃) catalyzed Michaelis-Arbuzov reaction.[2] This method offers an economically viable and environmentally friendly alternative to traditional protocols.

Reaction Scheme:

DMPP This compound BiCl3 BiCl₃ (20 mol%) ArylHalide Aryl Halide (e.g., 5-Iodovanillin) Product Arylphosphinate/Arylphosphonate BiCl3->Product N2 N₂ atmosphere, 40 °C

Caption: BiCl₃-catalyzed Michaelis-Arbuzov reaction.

Experimental Protocol: Synthesis of Methyl 4-hydroxy-3-methoxy-5-(methoxy(phenyl)phosphoryl)benzoate

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 5-iodovanillin (B1580916) (1.0 mmol, 1.0 eq).

  • Addition of Reagents: Add this compound (1.2 mmol, 1.2 eq) and bismuth(III) chloride (0.2 mmol, 20 mol%).

  • Reaction Conditions: Place the flask under a nitrogen atmosphere and stir the reaction mixture vigorously at 40 °C.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4 hours.[2]

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The crude product can be purified by column chromatography on silica (B1680970) gel to afford the desired arylphosphinate in good yields.[2]

Quantitative Data:

Aryl HalidePrecursorCatalystYieldReference
5-IodovanillinThis compoundBiCl₃ (20 mol%)Good[2]
3,5-DifluorobenzylbromideThis compoundBiCl₃ (20 mol%)Good[2]

This compound as a Ligand in Cross-Coupling Reactions

The phosphorus atom in this compound possesses a lone pair of electrons, making it an effective ligand for transition metals, particularly palladium. In this capacity, it can be utilized in various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. These reactions are instrumental in the formation of C-C, C-N, and C-O bonds. This compound is suitable for use as a ligand in several named reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, Stille, Sonogashira, Negishi, and Heck couplings.[2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between organoboron compounds and organic halides. The choice of phosphine (B1218219) ligand is crucial for the efficiency of the catalytic cycle.

Catalytic Cycle:

Suzuki_Miyaura_Coupling pd0 Pd(0)L₂ pdii_ox Ar-Pd(II)L₂-X pdii_trans Ar-Pd(II)L₂-R' pdii_ox->pdii_trans Transmetalation pdii_trans->pd0 product Ar-R' pdii_trans->product Reductive Elimination sub_arx Ar-X sub_arx->pdii_ox Oxidative Addition sub_boronic R'-B(OR)₂ sub_boronic->pdii_trans base Base base->pdii_trans

Caption: Suzuki-Miyaura cross-coupling catalytic cycle.

Experimental Protocol (General for Ligand Screening):

  • Reaction Setup: In a glovebox, charge a vial with a magnetic stir bar, Pd₂(dba)₃ (1-2 mol %), and the phosphonite ligand (2-4 mol %).

  • Addition of Reagents: Add the aryl halide (1.0 mmol, 1.0 eq), the boronic acid (1.2 mmol, 1.2 eq), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 eq).

  • Solvent and Reaction Conditions: Add the solvent (e.g., toluene (B28343) or dioxane) and seal the vial. Remove the vial from the glovebox and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring and Work-up: Monitor the reaction by GC-MS or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides and amines. The ligand plays a critical role in facilitating the key steps of the catalytic cycle.

Experimental Workflow:

Buchwald_Hartwig_Workflow start Start setup Reaction Setup: Aryl Halide, Amine, Base, Solvent start->setup catalyst Add Pd-precursor and This compound setup->catalyst reaction Heat under Inert Atmosphere catalyst->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Aryl Amine Product purification->product

Caption: General workflow for Buchwald-Hartwig amination.

Experimental Protocol (General for Ligand Screening):

  • Reaction Setup: In a glovebox, add the aryl halide (1.0 mmol, 1.0 eq), the amine (1.2 mmol, 1.2 eq), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 mmol, 1.4 eq) to a reaction tube.

  • Catalyst Preparation: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 1-2 mol %) and this compound (2-4 mol %) in an anhydrous, non-protic solvent (e.g., toluene or dioxane).

  • Reaction Execution: Add the catalyst solution to the reaction tube. Seal the tube, remove it from the glovebox, and heat to the desired temperature (typically 80-110 °C) with stirring.

  • Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. After completion, cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Role in Drug Development

Organophosphorus compounds, particularly phosphonates, are of significant interest in drug development due to their ability to act as stable mimics of phosphate-containing biomolecules or as transition-state analogues for enzymatic reactions.[3] this compound serves as a valuable precursor for the synthesis of such bioactive phosphonate-containing molecules.

While direct incorporation of DMPP into a final drug product is uncommon, its utility lies in the efficient construction of phosphonate-containing intermediates that are further elaborated into active pharmaceutical ingredients (APIs). The synthesis of α-aminophosphonates, for instance, which are analogues of α-amino acids, can be achieved through multi-component reactions where a phosphite, such as DMPP, is a key reactant. These α-aminophosphonates are known to exhibit a range of biological activities, including enzyme inhibition and antimicrobial effects.

Conclusion

This compound is a versatile and valuable reagent in modern organic synthesis. Its utility as a precursor for the synthesis of arylphosphonates and phosphinates via the Michaelis-Arbuzov reaction and its role as a ligand in a variety of palladium-catalyzed cross-coupling reactions make it an indispensable tool for researchers in academia and industry. The protocols outlined in this document provide a starting point for the exploration and application of this important organophosphorus compound in the synthesis of complex molecules with potential applications in materials science and drug discovery. Further research into the development of novel applications and more efficient catalytic systems employing this compound is an active area of investigation.

References

Application Notes and Protocols for Reactions with Dimethyl Phenylphosphonite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of dimethyl phenylphosphonite in various chemical reactions. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development and organic synthesis. The information compiled herein includes physical and spectroscopic properties, safety and handling guidelines, and detailed experimental procedures for key synthetic transformations.

Compound Information

Chemical Name: this compound Synonyms: Dimethoxyphenylphosphine, Phenyldimethoxyphosphine CAS Number: 2946-61-4 Molecular Formula: C₈H₁₁O₂P Molecular Weight: 170.15 g/mol

Physical and Chemical Properties
PropertyValueReference
Appearance Colorless liquid[1]
Density 1.072 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.529[2]
Boiling Point 102 °C at 15 mmHg[3]
Flash Point 113 °C (235.4 °F) - closed cup[2]
Solubility Miscible with alcohol. Immiscible with water.[4]
Storage Temperature 2-8°C[2]
Spectroscopic Data
SpectroscopyData
³¹P NMR Chemical shift and spin-spin coupling constants are key identifiers.
¹H NMR Provides information on the proton environments in the molecule.
IR Spectroscopy Characteristic peaks reveal functional groups.
Mass Spectrometry Confirms the molecular weight and fragmentation pattern.

Safety and Handling

This compound is a corrosive and combustible material that requires careful handling in a well-ventilated area.[3]

Hazard Statements:

  • H314: Causes severe skin burns and eye damage.[2]

Precautionary Statements:

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

  • P310: Immediately call a POISON CENTER or doctor/physician.[3]

Personal Protective Equipment (PPE):

  • Eyeshields, gloves, and a dust mask (type N95 or equivalent) are recommended.[2]

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.[1][3]

Applications in Organic Synthesis

This compound is a versatile reagent in organic synthesis, primarily utilized as a precursor in the formation of phosphonates and as a ligand in various transition metal-catalyzed cross-coupling reactions.

Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a fundamental method for the formation of a carbon-phosphorus bond. It involves the reaction of a trialkyl phosphite (B83602), such as this compound, with an alkyl halide to yield a phosphonate.

Protocol: Synthesis of Dimethyl Phenylphosphonate

This protocol describes a photochemical adaptation of the Michaelis-Arbuzov reaction.

Materials:

  • Bromobenzene (B47551)

  • Trimethyl phosphite (as a precursor to this compound in situ, or use this compound directly)

  • Quartz reaction vessel

  • UV photoreactor (254 nm)

Procedure:

  • In a quartz reaction tube, combine bromobenzene (1.0 mmol) and this compound (1.2-1.5 mmol).

  • Seal the tube and place it in a UV photoreactor equipped with 254 nm lamps.

  • Irradiate the reaction mixture at room temperature with stirring for 24 hours.

  • After the reaction is complete, remove any excess starting material under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain dimethyl phenylphosphonate.

Quantitative Data for Related Photochemical Michaelis-Arbuzov Reactions:

EntryAryl HalidePhosphiteConditionsYield (%)
14-BromoanisoleTrimethyl phosphiteUV (254 nm), neat, 24 h78
24-BromobenzonitrileTrimethyl phosphiteUV (254 nm), neat, 24 h92
31-BromonaphthaleneTrimethyl phosphiteUV (254 nm), neat, 24 h88
42-BromopyridineTrimethyl phosphiteUV (254 nm), neat, 24 h75

Note: The above data uses trimethyl phosphite, and yields may vary when using this compound directly.

Reaction Workflow:

Michaelis_Arbuzov_Workflow reagents Combine This compound & Alkyl Halide reaction React (Heat or UV) reagents->reaction Initiate reaction workup Work-up (e.g., Distillation) reaction->workup Reaction complete purification Purification (Chromatography) workup->purification Crude product product Final Product (Phosphonate) purification->product Pure product

Caption: General workflow for the Michaelis-Arbuzov reaction.

Pudovik Reaction

The Pudovik reaction involves the addition of a P-H bond across a C=N or C=O double bond. This compound can be a precursor to the required H-phosphonate.

Protocol: Synthesis of α-Aminophosphonates

This protocol outlines the synthesis of α-aminophosphonates via the aza-Pudovik reaction, where dimethyl phosphite (derived from this compound) adds to an imine.

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • Amine (e.g., aniline)

  • Dimethyl phosphite

  • Catalyst (e.g., Lewis acid or base)

  • Solvent (e.g., toluene, ethanol)

Procedure:

  • In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and amine (1.0 mmol) in the chosen solvent.

  • Stir the mixture at room temperature to form the imine in situ.

  • Add dimethyl phosphite (1.0 mmol) and the catalyst to the reaction mixture.

  • Heat the reaction to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield the α-aminophosphonate.

Quantitative Data for a Related Aza-Pudovik Reaction:

AldehydeAmineCatalystSolventTime (min)Yield (%)
2-HydroxybenzaldehydeAnilineOrange Peel Powder (10 wt%)Ethanol5092

Reaction Mechanism:

Pudovik_Mechanism cluster_0 Imine Formation cluster_1 Nucleophilic Addition aldehyde Aldehyde (R-CHO) imine Imine (R-CH=N-R') aldehyde->imine amine Amine (R'-NH2) amine->imine adduct Intermediate Adduct imine->adduct imine->adduct phosphite Dimethyl Phosphite phosphite->adduct product α-Aminophosphonate adduct->product Protonation

Caption: Simplified mechanism of the aza-Pudovik reaction.

Transition Metal-Catalyzed Cross-Coupling Reactions

This compound can serve as a ligand in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. The phosphorus atom's lone pair of electrons coordinates to the metal center, influencing the catalyst's activity and selectivity.

General Protocol for Suzuki-Miyaura Coupling:

Materials:

  • Aryl halide (e.g., bromobenzene)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • This compound (as ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., toluene, dioxane)

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, this compound ligand, and the base.

  • Add the aryl halide and arylboronic acid to the flask.

  • Add the degassed solvent and stir the mixture at the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by GC-MS or TLC.

  • After completion, cool the reaction mixture and perform an aqueous work-up.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Catalytic Cycle for Cross-Coupling Reactions:

Cross_Coupling_Cycle pd0 Pd(0)L₂ pd_oadduct R-Pd(II)(X)L₂ pd0->pd_oadduct Oxidative Addition (R-X) pd_trans R-Pd(II)(R')L₂ pd_oadduct->pd_trans Transmetalation (R'-M) product R-R' pd_trans->product Reductive Elimination product->pd0 start start->pd0

Caption: General catalytic cycle for palladium-catalyzed cross-coupling.

Conclusion

This compound is a valuable and versatile reagent in synthetic organic chemistry. Its utility in forming P-C bonds through reactions like the Michaelis-Arbuzov and Pudovik reactions, as well as its role as a ligand in transition metal catalysis, makes it an important tool for the synthesis of a wide range of organic molecules, including those with potential applications in drug development and materials science. Proper handling and adherence to safety protocols are essential when working with this compound. The provided protocols and data serve as a starting point for the development of new synthetic methodologies and the optimization of existing ones.

References

Application Notes and Protocols for Dimethyl Phenylphosphonite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide detailed procedures for the safe handling and storage of dimethyl phenylphosphonite, a reactive organophosphorus compound commonly used in organic synthesis. Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the chemical.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₈H₁₁O₂P
Molecular Weight 170.15 g/mol
Appearance Colorless liquid[1][2]
Odor Slight[2]
Boiling Point 102°C @ 15 mmHg[1]
Melting Point 270°C (literature)[1]
Density 1.072 g/mL at 25°C
Refractive Index n20/D 1.529 (literature)
Flash Point 113°C (235.4°F) - closed cup
Solubility Miscible with alcohol, immiscible with water.[3][4]
Storage Temperature 2-8°C
Hazard InformationDescriptionReference
GHS Pictogram GHS05 (Corrosion)
Signal Word Danger
Hazard Statements H314: Causes severe skin burns and eye damage.[5]
Precautionary Statements P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501[1]
Storage Class Code 8A - Combustible corrosive hazardous materials

Handling Protocols

2.1. Engineering Controls

  • Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate vicinity of the handling area.

  • Ignition Sources: Eliminate all potential sources of ignition, such as open flames, sparks, and hot surfaces. Use non-sparking tools for all operations.[1]

  • Electrostatic Discharge: Ground and bond containers and receiving equipment to prevent fire caused by electrostatic discharge.[1]

2.2. Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

PPE TypeSpecificationReference
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield should also be worn.[1]
Hand Protection Chemical-impermeable gloves (e.g., nitrile, neoprene) must be worn. Gloves must be inspected prior to use and replaced immediately if signs of degradation appear. Wash and dry hands thoroughly after handling.[1]
Body Protection A flame-retardant lab coat or impervious clothing is required. For larger quantities or in case of potential splashes, a chemical-resistant apron and boots should be worn.[1]
Respiratory Protection If working outside of a fume hood or if vapors are expected to be generated, a respirator with an appropriate filter for organic vapors (e.g., type ABEK EN14387) should be used.[6]

2.3. General Handling Procedure

  • Preparation: Before starting work, ensure all necessary PPE is worn correctly and that the fume hood is functioning properly.

  • Inert Atmosphere: As this compound is air-sensitive, it is recommended to handle it under an inert atmosphere (e.g., argon or nitrogen).[4]

  • Dispensing:

    • Use a clean, dry syringe or cannula for transferring the liquid.

    • Avoid direct contact with air.

    • Measure the required amount in a tared, sealed container under an inert atmosphere.

  • Reaction Setup: Add the this compound to the reaction vessel slowly and in a controlled manner, especially if the reaction is exothermic.

  • Post-Handling:

    • Tightly seal the main container of this compound immediately after use.

    • Decontaminate any surfaces that may have come into contact with the chemical using an appropriate solvent (e.g., isopropanol) followed by soap and water.

    • Dispose of contaminated materials (e.g., gloves, paper towels) as hazardous waste in accordance with local regulations.[1]

Storage Protocols

Proper storage is essential to maintain the quality of this compound and to prevent hazardous situations.

  • Container: Store in the original, tightly sealed container.[1]

  • Location: Keep in a dry, cool, and well-ventilated place.[1] A refrigerator rated for flammable materials is recommended to maintain the 2-8°C storage temperature.

  • Incompatible Materials: Store separately from strong oxidizing agents, acids, and foodstuffs.[1][3]

  • Security: The storage area should be locked to restrict access to authorized personnel only.[1]

Emergency Procedures

4.1. Spills and Leaks

  • Evacuate: Immediately evacuate personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb the material with a non-combustible absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Collect the absorbed material into a suitable, labeled container for hazardous waste disposal. Use spark-proof tools for collection.[1]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent and then with soap and water.

  • Reporting: Report the incident to the appropriate safety officer.

4.2. First Aid Measures

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1]

Experimental Protocols

5.1. Example Protocol: Use of this compound as a Ligand in a Suzuki-Miyaura Coupling Reaction

This protocol is a general guideline and may need to be optimized for specific substrates.

  • Reaction Setup:

    • In a fume hood, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Ligand Addition:

    • Under a positive pressure of inert gas, add this compound (0.04 mmol) to the flask via syringe.

  • Solvent and Base Addition:

    • Add the degassed solvent (e.g., toluene, 5 mL) and a degassed aqueous solution of the base (e.g., 2 M K₂CO₃, 2 mL) to the reaction mixture.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and stir until the reaction is complete (monitor by TLC or GC/LC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

Visualizations

Handling_and_Storage_Workflow Workflow for Handling and Storage of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_storage Storage prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_equip Prepare Inert Atmosphere Equipment prep_hood->prep_equip handle_transfer Transfer Under Inert Gas prep_equip->handle_transfer handle_reaction Add to Reaction Vessel handle_transfer->handle_reaction post_seal Tightly Seal Container handle_reaction->post_seal post_clean Decontaminate Surfaces post_seal->post_clean store_temp Store at 2-8°C post_seal->store_temp post_dispose Dispose of Hazardous Waste post_clean->post_dispose store_location Dry, Cool, Well-Ventilated Area store_temp->store_location store_compat Separate from Incompatibles store_location->store_compat

Caption: Workflow for handling and storage of this compound.

Chemical_Incompatibilities Chemical Incompatibilities of this compound cluster_incompatibles Incompatible Materials dmp This compound oxidizers Strong Oxidizing Agents dmp->oxidizers Vigorous Reaction air Air (Oxygen) dmp->air Air Sensitive water Water/Moisture dmp->water Hydrolysis (immiscible)

Caption: Chemical incompatibilities of this compound.

References

Safety Protocols for Dimethyl Phenylphosphonite in a Research Environment

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed safety precautions, handling protocols, and emergency procedures for the use of Dimethyl phenylphosphonite (CAS No. 2946-61-4) in a laboratory setting. Adherence to these guidelines is critical to ensure personnel safety and prevent environmental contamination.

Hazard Identification and Quantitative Data

This compound is a combustible, corrosive liquid that can cause severe skin burns and eye damage. It may also cause respiratory irritation.[1] Ingestion can be harmful. All personnel handling this chemical must be thoroughly familiar with its hazards.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₁O₂P[2][3]
Molecular Weight 170.15 g/mol
Appearance Colorless liquid[2][3][4]
Density 1.072 g/mL at 25 °C
Boiling Point 102 °C at 15 mmHg[2]
Flash Point 113 °C (235.4 °F) - closed cup
Refractive Index n20/D 1.529
Solubility Immiscible with water, miscible with alcohol.[1]
Storage Temperature 2-8°C

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2] A face shield should also be worn where there is a risk of splashing.

  • Skin Protection:

    • Gloves: Chemical-resistant, impervious gloves (e.g., nitrile rubber, neoprene) must be worn. Gloves must be inspected prior to use and replaced immediately if signs of degradation appear.[2]

    • Protective Clothing: A flame-retardant lab coat or chemical-resistant apron should be worn. For larger quantities or in situations with a high risk of splashing, a chemical-resistant suit is recommended.[2]

  • Respiratory Protection: All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][5] If vapors or aerosols are likely to be generated, a NIOSH-approved respirator with an appropriate organic vapor cartridge (type ABEK) should be used.

Safe Handling and Storage Protocols

3.1. General Handling Protocol

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that a chemical spill kit, fire extinguisher (dry chemical, carbon dioxide, or alcohol-resistant foam), and safety shower/eyewash station are readily accessible.[2]

    • Don all required personal protective equipment (PPE).

  • Dispensing:

    • Conduct all dispensing and handling of this compound inside a certified chemical fume hood.[5]

    • Use non-sparking tools to prevent ignition.[2]

    • Ground and bond containers when transferring material to prevent static discharge.

    • Avoid inhalation of vapors and direct contact with skin and eyes.[1][2]

  • Use in Reactions:

    • When setting up reactions, ensure all glassware is properly secured.

    • If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.

  • Post-Handling:

    • Tightly close the container after use.[2]

    • Wash hands and any potentially exposed skin thoroughly with soap and water after handling.[2]

    • Decontaminate the work area.

3.2. Storage

  • Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1][2]

  • Keep the container tightly closed and store at the recommended temperature of 2-8°C.

  • The storage area should be clearly labeled, and access restricted to authorized personnel.

  • Store locked up.[1][2]

Emergency Procedures

4.1. First Aid Measures

  • Inhalation: Remove the individual to fresh air and keep them at rest in a position comfortable for breathing.[1][2] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[2][4]

  • Skin Contact: Immediately remove all contaminated clothing.[2] Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[2][4]

  • Eye Contact: Immediately rinse cautiously with water for several minutes, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2][4]

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2][4]

4.2. Spill and Leak Procedures

  • Minor Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material using non-sparking tools and place it in a suitable, sealed container for hazardous waste disposal.[2]

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Major Spill (outside a fume hood):

    • Evacuate the area immediately.[2]

    • Alert your supervisor and the institutional safety office.

    • If flammable vapors are present, eliminate all ignition sources.[2]

    • Prevent the spill from entering drains or waterways.[2]

    • Allow only trained personnel with appropriate respiratory protection and chemical-resistant clothing to clean up the spill.

4.3. Fire Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

  • Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the fire.

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including oxides of phosphorus and carbon monoxide/dioxide.[4][5] Containers may explode when heated.[5]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][5]

Visual Protocols and Workflows

G General Safety Protocol Workflow for this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_emergency Emergency Response prep_area Prepare Work Area (Clean, Uncluttered) check_safety Verify Safety Equipment (Spill Kit, Eyewash, etc.) prep_area->check_safety don_ppe Don Appropriate PPE check_safety->don_ppe fume_hood Work in Fume Hood don_ppe->fume_hood dispense Dispense Chemical fume_hood->dispense spill Spill fume_hood->spill exposure Exposure fume_hood->exposure reaction Use in Reaction dispense->reaction dispense->spill dispense->exposure close_container Tightly Close Container reaction->close_container reaction->spill fire Fire reaction->fire wash_hands Wash Hands Thoroughly close_container->wash_hands decontaminate Decontaminate Work Area wash_hands->decontaminate store Store Properly (2-8°C, Locked) decontaminate->store

Caption: Overall safety workflow for handling this compound.

G Chemical Spill Response Decision Tree spill_detected Spill Detected assess_spill Assess Spill Size & Location spill_detected->assess_spill is_major Is it a Major Spill? assess_spill->is_major evacuate Evacuate Area Immediately is_major->evacuate Yes is_minor Minor Spill (Contained in Fume Hood) is_major->is_minor No alert_safety Alert Supervisor & Safety Office evacuate->alert_safety secure_area Secure Area (No Unauthorized Entry) alert_safety->secure_area report Report Incident to Supervisor secure_area->report alert_personnel Alert Personnel in Area is_minor->alert_personnel don_ppe Ensure Full PPE is Worn alert_personnel->don_ppe absorb Absorb with Inert Material don_ppe->absorb collect Collect Waste in Sealed Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose as Hazardous Waste decontaminate->dispose dispose->report

Caption: Decision-making process for a this compound spill.

References

Application Notes and Protocols for the Scale-up Synthesis of Dimethyl Phenylphosphonite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the scale-up synthesis of Dimethyl phenylphosphonite, a versatile intermediate in organic synthesis, particularly relevant in the development of pharmaceutical compounds. This document outlines the reaction chemistry, a detailed experimental protocol for large-scale production, safety considerations, and applications in drug development.

Introduction

This compound [C₆H₅P(OCH₃)₂], with CAS number 2946-61-4, is an important organophosphorus reagent.[1] Its utility stems from its role in various chemical transformations, most notably as a precursor in the Horner-Wadsworth-Emmons reaction for the synthesis of alkenes.[2][3][4] In the context of drug development, phosphonate-containing molecules are of significant interest as they can act as non-hydrolyzable mimics of phosphate (B84403) esters, enabling them to function as enzyme inhibitors.[1][5][6] This property makes them valuable in the design of antiviral, anticancer, and other therapeutic agents.

The scale-up synthesis of this compound requires careful control of reaction conditions to ensure high yield and purity while maintaining a safe operating environment. The most common industrial approach is analogous to the synthesis of other dialkyl phosphonates, involving the reaction of a chlorophosphine with an alcohol.[7]

Reaction Chemistry and Mechanism

The synthesis of this compound is achieved through the reaction of dichlorophenylphosphine (B166023) with methanol (B129727). The reaction proceeds via a nucleophilic substitution mechanism where the methanol attacks the electrophilic phosphorus center of the dichlorophenylphosphine, displacing the chloride ions. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products DCPP Dichlorophenylphosphine (C₆H₅PCl₂) Intermediate1 C₆H₅P(Cl)(OCH₃) DCPP->Intermediate1 + CH₃OH - HCl MeOH Methanol (CH₃OH) DMPP This compound (C₆H₅P(OCH₃)₂) Intermediate1->DMPP + CH₃OH - HCl Intermediate2 C₆H₅P(OCH₃)₂ HCl Hydrogen Chloride (HCl)

Caption: Reaction mechanism for the synthesis of this compound.

Scale-up Synthesis Protocol

This protocol is adapted from established industrial processes for analogous dialkyl phosphonates and is intended for production at the kilogram scale.

Materials and Equipment:

  • Reactants:

    • Dichlorophenylphosphine (C₆H₅PCl₂)

    • Anhydrous Methanol (CH₃OH)

    • Nitrogen (N₂) gas for inert atmosphere

  • Equipment:

    • 100 L glass-lined reactor with overhead stirrer, temperature probe, and condenser

    • Addition funnel (20 L)

    • Scrubber system for HCl gas

    • Vacuum distillation apparatus

    • Personal Protective Equipment (PPE): Chemical resistant gloves, safety goggles, face shield, and a respirator with appropriate cartridges.[8][9][10][11]

Experimental Procedure:

  • Reactor Preparation:

    • Ensure the reactor is clean, dry, and purged with nitrogen to establish an inert atmosphere.

    • Charge the reactor with anhydrous methanol (e.g., 40 kg, ~50.6 L).

    • Cool the methanol to 0-5 °C with constant stirring.

  • Addition of Dichlorophenylphosphine:

    • Slowly add dichlorophenylphosphine (e.g., 50 kg, ~37.9 L) to the cooled methanol via the addition funnel over a period of 4-6 hours.

    • Maintain the reaction temperature between 0-10 °C throughout the addition. The reaction is exothermic, and careful temperature control is crucial.

    • The byproduct, hydrogen chloride (HCl) gas, will be evolved. Ensure the reactor's vent is connected to an efficient scrubber system (e.g., a sodium hydroxide (B78521) solution).

  • Reaction Completion and Work-up:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours to ensure complete reaction.

    • Monitor the reaction progress by taking small aliquots and analyzing them (e.g., by ³¹P NMR).

  • Purification:

    • Once the reaction is complete, the crude this compound is purified by vacuum distillation.[7]

    • Assemble the vacuum distillation apparatus.

    • Heat the reaction mixture under reduced pressure. Collect the fraction boiling at the appropriate temperature and pressure for this compound (literature boiling point: 77-79 °C at 7 mmHg).[12]

Quantitative Data Summary:

ParameterValueNotes
Reactants
Dichlorophenylphosphine50 kg (279.5 mol)
Methanol40 kg (1248.4 mol)Molar ratio of Methanol to Dichlorophenylphosphine is approximately 4.5:1 (excess methanol).
Reaction Conditions
Temperature0-10 °C (addition), Room Temp (stir)Maintain strict temperature control during addition due to the exothermic nature of the reaction.
PressureAtmospheric (under N₂)An inert atmosphere is crucial to prevent oxidation.
Reaction Time6-10 hoursIncludes addition and stirring time.
Purification
MethodVacuum Distillation
Expected Product
This compoundTheoretical Yield: ~47.5 kgActual yield will vary depending on reaction efficiency and purification losses.
Purity>97%Purity can be assessed by GC or NMR.

Safety Considerations

  • Dichlorophenylphosphine: Is corrosive and reacts violently with water. It is toxic if inhaled or absorbed through the skin.[13] Handle in a well-ventilated fume hood with appropriate PPE.

  • Methanol: Is flammable and toxic.[2][8][9][10][11] Avoid inhalation and skin contact.

  • Hydrogen Chloride: Is a corrosive gas. Ensure an efficient scrubbing system is in place.

  • General Precautions: The reaction is exothermic and generates a corrosive byproduct. It should be carried out by trained personnel in a suitable chemical reactor.[7][9][14]

Application in Drug Development

Phosphonates, synthesized from intermediates like this compound, are crucial in medicinal chemistry. They serve as stable analogs of phosphate esters and can inhibit enzymes that metabolize phosphate-containing substrates.[1][5][6]

Example Signaling Pathway Inhibition:

Many signal transduction pathways rely on phosphorylation events. Phosphonate-based drugs can interfere with these pathways. For instance, they can be designed to inhibit kinases or phosphatases involved in cancer cell proliferation.

Signaling_Pathway cluster_pathway Simplified Kinase Signaling Pathway cluster_drug Drug Action GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseCascade Kinase Cascade (e.g., MAPK pathway) Receptor->KinaseCascade TranscriptionFactor Transcription Factor KinaseCascade->TranscriptionFactor CellProliferation Cell Proliferation TranscriptionFactor->CellProliferation PhosphonateDrug Phosphonate-based Kinase Inhibitor PhosphonateDrug->KinaseCascade Inhibition

Caption: Inhibition of a kinase signaling pathway by a phosphonate-based drug.

Experimental Workflow: Horner-Wadsworth-Emmons Reaction

A primary application of this compound is its conversion to a phosphonate (B1237965) ylide for use in the Horner-Wadsworth-Emmons reaction to synthesize α,β-unsaturated esters, which are common motifs in drug molecules.

HWE_Workflow Start Start: This compound Arbuzov Michaelis-Arbuzov Reaction with α-halo ester Start->Arbuzov PhosphonateEster Stabilized Phosphonate Ester Arbuzov->PhosphonateEster Deprotonation Deprotonation with a base (e.g., NaH) PhosphonateEster->Deprotonation Ylide Phosphonate Carbanion (Ylide) Deprotonation->Ylide HWE_Reaction Horner-Wadsworth-Emmons Reaction Ylide->HWE_Reaction Aldehyde Aldehyde/ Ketone Aldehyde->HWE_Reaction Product α,β-Unsaturated Ester (Drug Intermediate) HWE_Reaction->Product End End Product->End

Caption: Workflow for the synthesis of a drug intermediate using the HWE reaction.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Dimethyl Phenylphosphonite-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on troubleshooting and optimizing cross-coupling reactions catalyzed by palladium complexes with Dimethyl phenylphosphonite (DMPP) as a ligand. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and experimental protocols to enhance the success of your chemical syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low or no yield in my this compound-catalyzed reaction?

A1: Low or no product yield in cross-coupling reactions using this compound as a ligand can stem from several factors. The most common issues include:

  • Catalyst Deactivation: The active Pd(0) catalyst is prone to deactivation through several pathways. The primary culprits are hydrolysis and oxidation of the this compound ligand.[1][2]

  • Inefficient Pre-catalyst Activation: Many reactions start with a Pd(II) pre-catalyst which must be reduced in situ to the active Pd(0) species. Incomplete or slow reduction can significantly hinder the catalytic cycle.[2][3]

  • Presence of Impurities: Water and oxygen are particularly detrimental. Water leads to the hydrolysis of the phosphonite ligand, while oxygen can oxidize both the ligand and the Pd(0) catalyst.[1]

  • Sub-optimal Reaction Conditions: The choice of base, solvent, and reaction temperature are all critical and highly interdependent. An inappropriate selection for your specific substrates can lead to a stalled reaction.[4][5][6]

Q2: My reaction mixture turned black, and the reaction has stopped. What does this indicate?

A2: The formation of a black precipitate is a tell-tale sign of catalyst decomposition into palladium black.[2] This is an inactive, agglomerated form of palladium metal and indicates that the this compound ligand is no longer effectively stabilizing the catalytically active Pd(0) species. This is often a result of ligand hydrolysis or oxidation.[1][2]

Q3: How can I prevent the hydrolysis and oxidation of this compound during my reaction?

A3: Preventing the degradation of this compound is crucial for maintaining catalytic activity. Here are key preventative measures:

  • Rigorous Inert Atmosphere: Always perform reactions under a dry, inert atmosphere, such as nitrogen or argon. This requires the use of Schlenk line techniques or a glovebox.

  • Anhydrous Reagents and Solvents: Use freshly dried and degassed solvents. Ensure all reagents, including the base and substrates, are anhydrous.

  • Proper Ligand Handling: Store this compound under an inert atmosphere in a cool, dark place. Handle it exclusively under inert conditions.

Q4: What are the key considerations when selecting a base and solvent for a this compound-catalyzed Suzuki-Miyaura reaction?

A4: The choice of base and solvent is critical for a successful Suzuki-Miyaura coupling.

  • Base: The base is required to activate the boronic acid.[7] Common choices include inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and cesium carbonate (Cs₂CO₃). The strength and solubility of the base can significantly impact the reaction rate and yield. Weaker bases may require higher temperatures.[8]

  • Solvent: The solvent must be capable of dissolving the reactants and the base to some extent. A mixture of a non-polar solvent (like toluene (B28343) or dioxane) and a polar solvent (like water or an alcohol) is often used in Suzuki-Miyaura reactions to facilitate the dissolution of both the organic substrates and the inorganic base.[5] The solvent choice can also influence the stability of the catalytic species.

Troubleshooting Guides

Problem 1: Low Product Yield

This is one of the most common issues encountered. The following table provides a structured approach to troubleshooting low yields.

Potential Cause Diagnostic Check Recommended Solution
Catalyst Deactivation Does the reaction mixture turn black? Does the reaction start but not go to completion?Improve inert atmosphere techniques. Use rigorously dried and degassed solvents and reagents. Consider using a more stable pre-catalyst.[2][9]
Inactive Catalyst Is the palladium pre-catalyst old or from a questionable source?Use a fresh batch of palladium pre-catalyst. Consider a pre-catalyst that is known for its ease of activation.
Sub-optimal Base Is the base soluble in the reaction mixture? Is the base strong enough for the specific substrates?Screen a variety of bases with different strengths and solubilities (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[5][6]
Inappropriate Solvent Are all reactants soluble in the chosen solvent system?Screen different solvents or solvent mixtures (e.g., Toluene/Water, Dioxane/Water, THF).[4][5]
Incorrect Temperature Is the reaction being run at a temperature known to be effective for similar couplings?Optimize the reaction temperature. Lower temperatures may prevent catalyst decomposition, while higher temperatures may be needed for less reactive substrates.
Ligand Degradation Was the this compound handled and stored under inert conditions?Acquire a fresh sample of the ligand and handle it strictly under an inert atmosphere.
Problem 2: Formation of Side Products (e.g., Homocoupling, Debromination)

The formation of unwanted side products can significantly reduce the yield of the desired product.

Side Product Potential Cause Recommended Solution
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Thoroughly degas all solvents and reagents. Maintain a strict inert atmosphere throughout the reaction.
Debromination/Dehalogenation Presence of water or protic impurities. Certain bases can also promote this side reaction.Use anhydrous solvents and reagents. Screen different bases; sometimes a weaker base can suppress this pathway.
Other Unidentified Impurities Substrate decomposition or reaction with the solvent.Check the stability of your starting materials under the reaction conditions. Ensure the solvent is inert to the reactants and catalyst.

Experimental Protocols

The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction using this compound as a ligand. This should be considered a starting point, and optimization of the parameters outlined in the troubleshooting section may be necessary for specific substrates.

Reaction Scheme:

Ar-X + Ar'-B(OH)₂ --(Pd catalyst, DMPP ligand, Base)--> Ar-Ar'

Materials:

  • Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • This compound (DMPP)

  • Aryl halide (Ar-X)

  • Arylboronic acid (Ar'-B(OH)₂)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., Toluene/Water 4:1)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium source (e.g., 1-5 mol%), this compound (1-10 mol%), the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Solvent Addition: Add the anhydrous and degassed solvent (e.g., 5 mL of a 4:1 mixture of Toluene and Water) via syringe.

  • Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure the removal of all dissolved oxygen.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC or GC/LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Catalytic Cycles

The following diagrams illustrate the generally accepted catalytic cycles for Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, where 'L' represents the this compound ligand.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2 + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') caption Suzuki-Miyaura Catalytic Cycle

Caption: Suzuki-Miyaura Catalytic Cycle

Heck_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Intermediate Intermediate Ar-Pd(II)-X(L2)->Intermediate Olefin Coordination & Insertion H-Pd(II)-X(L2) H-Pd(II)-X(L2) Intermediate->H-Pd(II)-X(L2) β-Hydride Elimination H-Pd(II)-X(L2)->Pd(0)L2 Reductive Elimination (HX + Base) caption Heck Reaction Catalytic Cycle

Caption: Heck Reaction Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) [Ar-Pd(II)-NR2(L2)]+ [Ar-Pd(II)-NR2(L2)]+ Ar-Pd(II)-X(L2)->[Ar-Pd(II)-NR2(L2)]+ Amine Coordination & Deprotonation (Base) [Ar-Pd(II)-NR2(L2)]+->Pd(0)L2 Reductive Elimination (Ar-NR2) caption Buchwald-Hartwig Amination Catalytic Cycle

Caption: Buchwald-Hartwig Amination Catalytic Cycle

Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and resolve common issues in this compound-catalyzed reactions.

Troubleshooting_Workflow start Low or No Yield Observed check_catalyst Check for Catalyst Decomposition (Black Precipitate?) start->check_catalyst yes_decomp Improve Inert Conditions Use Fresh/Degassed Reagents Optimize Temperature check_catalyst->yes_decomp Yes no_decomp Systematically Vary Reaction Parameters check_catalyst->no_decomp No success Improved Yield yes_decomp->success screen_base Screen Different Bases (e.g., K2CO3, K3PO4, Cs2CO3) no_decomp->screen_base screen_solvent Screen Different Solvents (e.g., Toluene, Dioxane, THF, with/without water) screen_base->screen_solvent optimize_temp Optimize Reaction Temperature screen_solvent->optimize_temp check_ligand Verify Ligand Purity and Handling optimize_temp->check_ligand check_ligand->success caption Troubleshooting Workflow for Low Yield

Caption: Troubleshooting Workflow for Low Yield

References

Technical Support Center: Suzuki Coupling with Dimethyl Phenylphosphonite

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions using dimethyl phenylphosphonite as a ligand. This resource is tailored for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance reaction yields.

Troubleshooting Guide

This guide addresses specific challenges you may encounter during your experiments, presented in a question-and-answer format.

Question 1: My Suzuki-Miyaura reaction with this compound is giving a low yield. What are the most common causes?

Answer: Low yields in Suzuki couplings utilizing phosphonite ligands can stem from several factors. A systematic evaluation of each reaction component is crucial for effective troubleshooting. The primary areas to investigate are:

  • Catalyst System: The choice and quality of the palladium precursor and the integrity of the this compound ligand are critical.

  • Reaction Conditions: Parameters such as temperature, reaction time, and the maintenance of an inert atmosphere play a significant role.

  • Reagents: The purity and reactivity of the aryl halide, organoboron compound, and the choice of base are paramount.

  • Solvent: The solvent system must ensure adequate solubility of all reactants and the catalytic species.

Question 2: I suspect an issue with my this compound ligand. What should I look for?

Answer: Phosphite (B83602) and phosphonite ligands can be susceptible to hydrolysis and oxidation, which can negatively impact catalytic activity.[1]

  • Hydrolysis: The P-O bonds in this compound can be cleaved by water, especially under basic or acidic conditions, leading to the formation of species that may not be effective ligands for the palladium catalyst.

  • Oxidation: Like other trivalent phosphorus compounds, this compound can be oxidized to the corresponding phosphonate (B1237965). This phosphonate is generally a poor ligand for palladium in the catalytic cycle and can inhibit the reaction. Ensure the ligand has been stored under an inert atmosphere and handled with care to minimize exposure to air and moisture.

Question 3: What are the common side reactions that could be consuming my starting materials?

Answer: Several side reactions can compete with the desired cross-coupling, leading to reduced yields.

  • Protodeboronation: This is the cleavage of the C-B bond of the organoboron reagent, replacing the boron moiety with a hydrogen atom. This is often promoted by the presence of water or other protic sources in the reaction mixture. Using anhydrous solvents and reagents can help mitigate this issue.

  • Homocoupling: The self-coupling of the organoboron reagent to form a biaryl byproduct can occur, often facilitated by the presence of oxygen or certain palladium species. Thoroughly degassing the reaction mixture is essential to minimize this side reaction.

  • Dehalogenation: The aryl halide can be reduced to the corresponding arene, consuming the starting material without forming the desired product.[2]

Question 4: How do I select the optimal base and solvent for my reaction with this compound?

Answer: The choice of base and solvent is critical and often interdependent. While specific optimization for this compound is not widely reported, data from studies on other phosphite ligands can provide a good starting point.

  • Base Selection: Inorganic bases are commonly used. For a related phosphite ligand system, potassium carbonate (K2CO3) was found to be effective.[3][4] Stronger bases like potassium phosphate (B84403) (K3PO4) have been shown to be less effective with some phosphite ligands.[3] It is advisable to screen a few different bases to find the optimal one for your specific substrates.

  • Solvent Selection: A solvent or solvent mixture that can solubilize both the organic substrates and the inorganic base is ideal. For a palladium/phosphite ligand system, N,N-dimethylformamide (DMF) has been shown to be an effective solvent.[3]

Frequently Asked Questions (FAQs)

Q1: Can I use any palladium precursor with this compound?

A1: While various palladium sources can be used, palladium(II) acetate (B1210297) (Pd(OAc)2) and palladium(II) acetylacetonate (B107027) (Pd(acac)2) have been shown to be effective in Suzuki couplings with phosphite ligands.[3] It is recommended to screen a couple of options to determine the best precursor for your specific reaction.

Q2: What is the optimal temperature for a Suzuki coupling reaction using a phosphonite ligand?

A2: The optimal temperature is highly dependent on the reactivity of your substrates. For aryl bromides, temperatures in the range of 80-100 °C are typically effective when using phosphite ligands.[3] If you are using less reactive aryl chlorides, higher temperatures may be required.

Q3: How important is it to maintain an inert atmosphere?

A3: It is critical. As mentioned earlier, this compound can be sensitive to oxidation. Furthermore, oxygen can contribute to the undesirable homocoupling of the boronic acid. Therefore, it is essential to thoroughly degas your reaction mixture and maintain a positive pressure of an inert gas like argon or nitrogen throughout the experiment.

Q4: My reaction is still not working well. What else can I try?

A4: If you have addressed the common issues above, consider the following:

  • Ligand-to-Metal Ratio: The ratio of this compound to the palladium precursor can influence the reaction. A common starting point is a 2:1 or 4:1 ligand-to-palladium ratio.

  • Purity of Reagents: Ensure that your aryl halide, organoboron reagent, and solvent are of high purity. Impurities can poison the catalyst.

  • Alternative Ligands: If this compound is not providing satisfactory results, consider switching to a more electron-rich and sterically bulky phosphine (B1218219) ligand, such as those from the Buchwald family (e.g., SPhos, XPhos), which are known to be highly effective for a wide range of Suzuki couplings.[5][6]

Data Summary

The following table summarizes the optimization of reaction conditions for a Suzuki-Miyaura coupling using a palladium/phosphite ligand system, which can serve as a starting point for experiments with this compound.

EntryPalladium Source (1 mol%)Ligand (4 mol%)Base (2.0 equiv)SolventTemp (°C)Yield (%)
1Pd(acac)2Phosphite 1K2CO3DMF10095
2Pd(OAc)2Phosphite 1K2CO3DMF10085
3Pd(MeCN)2Cl2Phosphite 1K2CO3DMF10078
4Pd2(dba)3Phosphite 1K2CO3DMF10082
5Pd(acac)2Phosphite 1K3PO4DMF10025
6Pd(acac)2Phosphite 1Cs2CO3DMF10090
7Pd(acac)2Phosphite 1K2CO3Toluene10075
8Pd(acac)2Phosphite 1K2CO3Dioxane10088
9Pd(acac)2Phosphite 1K2CO3DMF8085

Data adapted from a study on a specific phosphite ligand (Phosphite 1) and may require further optimization for this compound.[3][4]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling Using a Palladium/Dimethyl Phenylphosphonite Catalyst System

This protocol is a general starting point and should be optimized for your specific substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium precursor (e.g., Pd(OAc)2, 0.02 mmol, 2 mol%)

  • This compound (0.08 mmol, 8 mol%)

  • Base (e.g., K2CO3, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF, 5 mL)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or reaction vial, add the aryl halide, arylboronic acid, and base.

  • In a separate vial, dissolve the palladium precursor and this compound in a small amount of the reaction solvent under an inert atmosphere.

  • Add the catalyst solution to the Schlenk flask containing the other reagents.

  • Add the remaining solvent to the reaction flask.

  • Seal the flask and thoroughly degas the mixture by bubbling with an inert gas for 15-20 minutes or by three freeze-pump-thaw cycles.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C).

  • Stir the reaction mixture vigorously for the required time (typically 4-24 hours).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate1 Ar-Pd(II)(X)L2 oxidative_addition->pd_intermediate1 aryl_halide Ar-X aryl_halide->oxidative_addition transmetalation Transmetalation pd_intermediate1->transmetalation pd_intermediate2 Ar-Pd(II)(Ar')L2 transmetalation->pd_intermediate2 boronic_acid Ar'-B(OR)2 boronic_acid->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product

Suzuki-Miyaura Catalytic Cycle

Troubleshooting_Workflow start Low Yield in Suzuki Coupling check_reagents Check Reagent Purity and Integrity (Aryl Halide, Boronic Acid, Ligand) start->check_reagents check_reagents->start Impure Reagents optimize_conditions Optimize Reaction Conditions (Base, Solvent, Temperature) check_reagents->optimize_conditions Reagents OK investigate_side_reactions Investigate Side Reactions (Protodeboronation, Homocoupling) optimize_conditions->investigate_side_reactions Optimization Fails success Improved Yield optimize_conditions->success Optimization Successful investigate_side_reactions->optimize_conditions Minimal Side Reactions consider_alternatives Consider Alternative Ligand (e.g., Bulky Phosphine) investigate_side_reactions->consider_alternatives Side Reactions Prevalent consider_alternatives->success

Troubleshooting Workflow for Low Yield

References

Technical Support Center: Heck Coupling Reactions Using Dimethyl Phenylphosphonite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals employing dimethyl phenylphosphonite as a ligand in palladium-catalyzed Heck coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using this compound as a ligand in Heck coupling?

A1: this compound is a phosphonite ligand, which can offer good catalytic activity in Heck coupling reactions. These types of ligands can be effective for the coupling of various aryl halides with alkenes. Their electronic properties can be tuned to influence the catalytic cycle.

Q2: What is the active catalytic species when using a Pd(II) precatalyst and this compound?

A2: The active catalyst in the Heck reaction is a Pd(0) species.[1] When using a Pd(II) precatalyst, such as Pd(OAc)₂, it must first be reduced in situ to Pd(0). This compound can act as a reducing agent in this process, being oxidized in the process.

Q3: Can this compound be sensitive to reaction conditions?

A3: Yes. Phosphonite and phosphinite ligands can be susceptible to hydrolysis in the presence of water, acid, or base. This can lead to in-situ transformations of the ligand and catalyst, potentially affecting the reaction outcome and leading to the formation of different palladium complexes.

Q4: What are the most common side reactions observed in Heck couplings?

A4: Common side reactions include the formation of palladium black (inactive palladium), isomerization of the alkene product via β-hydride elimination, and the formation of a reductive Heck product where a conjugate addition occurs instead of the desired substitution.[2]

Q5: How can I minimize the formation of palladium black?

A5: Palladium black formation is often due to catalyst decomposition. To minimize this, ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the Pd(0) catalyst. Using an appropriate ligand-to-palladium ratio (typically 2:1 for monodentate ligands) and avoiding excessively high temperatures can also enhance catalyst stability.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during Heck coupling reactions using this compound.

Problem Potential Cause Troubleshooting Solution
Low or No Conversion Inactive Catalyst: The Pd(II) precatalyst was not effectively reduced to the active Pd(0) species.Ensure proper activation of the precatalyst. The phosphonite ligand itself can act as a reducing agent. Consider a pre-reaction step at a slightly elevated temperature to ensure the formation of the active catalyst before adding all reactants.
Catalyst Decomposition: Formation of palladium black is observed.- Thoroughly degas all solvents and reagents. - Maintain a strict inert atmosphere. - Optimize the reaction temperature; excessively high temperatures can lead to catalyst agglomeration. - Ensure the correct ligand-to-palladium ratio is used.
Ligand Hydrolysis/Degradation: The this compound ligand may have hydrolyzed due to trace amounts of water, acid, or base.- Use anhydrous solvents and reagents. - If an acidic or basic promoter is used, carefully control its addition and concentration. - Consider that the hydrolysis products may still be catalytically active, but potentially with different selectivity or activity.
Formation of Isomerized Alkene Byproducts Reversible β-Hydride Elimination: The hydridopalladium intermediate can re-add to the product alkene in a different orientation, leading to isomerization.- Minimize reaction time. - Lowering the reaction temperature can sometimes reduce the rate of isomerization. - The choice of base can influence the rate of reductive elimination of the HPdX species, which in turn can affect the extent of isomerization.
Formation of Reductive Heck Product Intermediate Interception: The organopalladium intermediate undergoes conjugate addition instead of β-hydride elimination.This side reaction is influenced by the substrate, base, temperature, and solvent. Consider screening different bases or solvents to favor the desired β-hydride elimination pathway.
Poor Regioselectivity (in unsymmetrical alkenes) Steric and Electronic Effects: The regioselectivity of the Heck reaction is governed by both steric and electronic factors of the alkene and the organopalladium intermediate.The electronic properties of the this compound ligand can influence the regioselectivity. If poor regioselectivity is observed, screening other phosphine (B1218219) or phosphite (B83602) ligands with different electronic and steric profiles may be necessary to achieve the desired outcome.

Experimental Protocols

General Protocol for a Heck Coupling Reaction using this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • This compound

  • Aryl halide (e.g., bromobenzene)

  • Alkene (e.g., styrene)

  • Base (e.g., triethylamine (B128534) or potassium carbonate)

  • Anhydrous solvent (e.g., DMF or toluene)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (e.g., 1-5 mol%) and this compound (e.g., 2-10 mol%, maintaining a 2:1 ligand to palladium ratio).

  • Add the anhydrous solvent and stir the mixture for a few minutes to allow for catalyst pre-formation.

  • Add the aryl halide, alkene, and base to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite to remove any solid palladium residues.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Characterization of Side Products: Side products such as isomerized alkenes or the reductive Heck product can be identified and quantified using techniques like GC-MS and NMR spectroscopy by comparing the obtained spectra with known standards or through detailed spectral analysis.

Visualizations

Heck_Catalytic_Cycle cluster_main Main Catalytic Cycle cluster_side Common Side Reactions Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Oxidative Addition (Ar-X) PdBlack Palladium Black (Inactive) Pd0->PdBlack Decomposition AlkeneComplex [Ar-Pd(II)L₂(Alkene)]⁺X⁻ ArPdX->AlkeneComplex Alkene Coordination MigratoryInsertion R-CH₂-CH(Ar)-Pd(II)L₂-X AlkeneComplex->MigratoryInsertion Migratory Insertion ProductComplex [Product-Pd(II)L₂-H]⁺X⁻ MigratoryInsertion->ProductComplex β-Hydride Elimination ReductiveHeck Reductive Heck Product MigratoryInsertion->ReductiveHeck Protonolysis/ Reduction ProductComplex->Pd0 Reductive Elimination (+ Base, - HB⁺X⁻) Isomerization Isomerized Product ProductComplex->Isomerization Reversible β-Hydride Elimination/Re-addition

Caption: Catalytic cycle of the Heck reaction and common side pathways.

Troubleshooting_Workflow start Low Heck Coupling Yield check_catalyst Observe Palladium Black? start->check_catalyst check_isomers Isomerized Products Detected? check_catalyst->check_isomers No inert_atmosphere Improve Inert Atmosphere (Degas Solvents/Reagents) check_catalyst->inert_atmosphere Yes check_reductive Reductive Heck Product Detected? check_isomers->check_reductive No reduce_time Reduce Reaction Time check_isomers->reduce_time Yes screen_conditions Screen Solvents and Bases check_reductive->screen_conditions Yes check_activation Ensure Catalyst Activation (Pre-formation Step) check_reductive->check_activation No optimize_temp Optimize Temperature (Avoid Overheating) inert_atmosphere->optimize_temp optimize_ligand_ratio Optimize Ligand:Pd Ratio optimize_temp->optimize_ligand_ratio lower_temp Lower Reaction Temperature reduce_time->lower_temp screen_base Screen Different Bases lower_temp->screen_base check_ligand_stability Check for Ligand Hydrolysis (Use Anhydrous Conditions) check_activation->check_ligand_stability

References

Technical Support Center: Purification of Products from Dimethyl Phenylphosphonite Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with dimethyl phenylphosphonite and its reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities or byproducts in reactions involving this compound?

A1: this compound is a trivalent phosphorus (P(III)) compound, which is susceptible to oxidation.[1][2] The most common byproduct is its corresponding phosphine (B1218219) oxide (a P(V) species), formed by oxidation from atmospheric oxygen, especially during workup and purification.[1] Another common issue is the hydrolysis of the methoxy (B1213986) groups, particularly under acidic or basic conditions, which results in the formation of highly polar and often water-soluble phosphonic acids.[3][4][5]

Q2: My P(III) product seems to be oxidizing to a P(V) phosphine oxide during purification. How can I prevent this?

A2: P(III) compounds are readily oxidized by molecular oxygen.[1] To minimize oxidation, it is crucial to handle the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) whenever possible. Using degassed solvents for chromatography and workup can also help reduce exposure to oxygen. Syntheses starting from P(III) precursors often require air-free techniques to prevent oxidation.[1]

Q3: Why is my phosphonic acid product a sticky, non-crystalline solid, and how can I purify it?

A3: Phosphonic acids are often highly polar, hygroscopic, and may exist as amorphous compounds or sticky "goo" that are difficult to crystallize.[6] One effective strategy is to convert the phosphonic acid into a salt, such as a sodium salt, which may crystallize more readily.[6] This can sometimes be achieved by adjusting the pH of an aqueous solution to around 3.5-4.5 with sodium hydroxide (B78521).[6] Lyophilization from tert-butanol (B103910) has also been reported to yield better results than from water, producing a more manageable fluffy foam.[6]

Q4: Can I use standard silica (B1680970) gel chromatography to purify phosphonic acids?

A4: While possible, purifying highly polar phosphonic acids on silica gel can be challenging.[3] It often requires very polar eluent systems (e.g., a mixture of chloroform, methanol, and water), and the compounds may streak or bind irreversibly to the silica.[3][7] In many cases, it is more efficient to purify the precursor dialkyl phosphonate (B1237965) ester by standard silica gel chromatography and then perform the hydrolysis to the phosphonic acid in the final step, which often yields a clean product without needing further intensive purification.[3] For direct purification, reversed-phase HPLC is another option.[3]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Product streaks or does not move from the baseline on a silica TLC plate. The product is highly polar, likely a phosphonic acid.- Use a more polar eluent system (e.g., CHCl₃/MeOH/H₂O).[3]- Consider deactivating the silica gel with triethylamine.- If the product is an acid, adding a small amount of acetic or formic acid to the eluent can improve chromatography.- Switch to a different stationary phase like alumina (B75360) or use reversed-phase HPLC.[3][7]
Multiple spots are observed on TLC after the reaction, with one spot corresponding to the P(V) oxide. The P(III) starting material or product has been oxidized.- Ensure all steps are performed under an inert atmosphere using air-free techniques.[1]- Use degassed solvents for workup and chromatography.- If the oxide is the desired product, the oxidation can be driven to completion. If it is a byproduct, purification will be necessary.
The desired product is difficult to separate from the phosphine oxide byproduct. Phosphine oxides are very polar and stable, often having similar chromatographic behavior to other polar products.- Optimize the chromatographic conditions; a gradient elution may be necessary.- If the desired product is a P(III) phosphine, consider reducing the phosphine oxide byproduct back to the phosphine, although this adds synthetic steps.[1]
The purified phosphonic acid is a hygroscopic, sticky oil that is difficult to handle. This is a common physical property of many phosphonic acids.[6]- Convert the acid to its sodium salt, which is often a more stable, crystalline solid.[6]- Try precipitating the acid from a concentrated aqueous solution using methanol.[6]- Lyophilize the product from a tert-butanol solution instead of water to obtain a fluffy powder.[6]
The product appears to decompose on the silica gel column. The acidic nature of silica gel can cause degradation of sensitive compounds.- Test the stability of your compound on a TLC plate before running a column.[7]- Deactivate the silica gel by pre-treating it with a base like triethylamine.- Use a less acidic stationary phase, such as neutral alumina or Florisil.[7]

Experimental Protocols

Protocol 1: Hydrolysis of Dialkyl Phosphonates to Phosphonic Acids

This protocol is a general method for converting purified phosphonate esters into their corresponding phosphonic acids.[3]

  • Reaction Setup: Place the purified dialkyl phosphonate ester in a round-bottom flask equipped with a reflux condenser.

  • Acid Addition: Add a solution of concentrated hydrochloric acid (35-37% in water).[3]

  • Heating: Heat the mixture to reflux and maintain for 1 to 12 hours, monitoring the reaction progress by TLC or NMR.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess HCl and water by distillation or under reduced pressure.

  • Drying: To remove final traces of water, perform an azeotropic distillation with toluene. The resulting phosphonic acid can be further dried in a desiccator over P₂O₅.[3] In many cases, the product is pure enough for subsequent use without further purification.[3]

Protocol 2: Purification of Phosphonic Acids via Sodium Salt Formation

This protocol is useful when a phosphonic acid product is difficult to purify or handle as the free acid.[6]

  • Dissolution: Dissolve the crude phosphonic acid product in a minimal amount of deionized water.

  • pH Adjustment: Slowly add a solution of sodium hydroxide (e.g., 2 N NaOH) while monitoring the pH. Adjust the pH to approximately 3.5 to 4.5.[6]

  • Crystallization: The sodium salt of the phosphonic acid may begin to crystallize or precipitate out of the solution. Cooling the solution in an ice bath or refrigerating it for several days can promote crystallization.[6]

  • Isolation: Collect the solid precipitate by filtration. Be aware that some salts can be hygroscopic, so filtration should be performed efficiently.[6]

  • Washing and Drying: Wash the collected solid with a cold solvent (e.g., ethanol (B145695) or an acetone/water mixture) and dry it under vacuum to obtain the purified sodium phosphonate salt.[6]

Visualized Workflows and Logic

The following diagrams illustrate common experimental and troubleshooting pathways.

G General Experimental Workflow cluster_reaction Reaction Phase cluster_workup Workup Phase cluster_purification Purification Phase Reaction This compound Reaction (Inert Atmosphere) Quench Reaction Quenching Reaction->Quench Extraction Aqueous Workup & Extraction Quench->Extraction Drying Drying & Solvent Removal Extraction->Drying Decision Product Properties? Drying->Decision Chromatography Column Chromatography (Silica or Alumina) Decision->Chromatography Neutral / Moderately Polar Crystallization Crystallization / Precipitation Decision->Crystallization Solid Product Hydrolysis Hydrolysis to Acid (if purifying ester precursor) Decision->Hydrolysis Ester Precursor Salt Salt Formation Decision->Salt Highly Polar / Acidic

Caption: General workflow for reactions using this compound.

G Troubleshooting Purification Logic Start Start: Purification Issue d_separation Poor Separation on Silica Column? Start->d_separation d_stability Product Unstable on Silica? d_separation->d_stability No s_gradient Optimize Eluent Gradient d_separation->s_gradient Yes d_physical_form Product is a Sticky Oil? d_stability->d_physical_form No s_deactivate Deactivate Silica (e.g., with NEt3) d_stability->s_deactivate Yes s_rp_hplc Use Reversed-Phase HPLC d_physical_form->s_rp_hplc No s_salt Convert to Salt for Crystallization d_physical_form->s_salt Yes s_alumina Use Alumina or Florisil s_deactivate->s_alumina If still unstable s_lyophilize Lyophilize from t-BuOH s_salt->s_lyophilize If salt fails

Caption: Decision tree for troubleshooting common purification problems.

References

Overcoming catalyst deactivation with Dimethyl phenylphosphonite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges related to catalyst deactivation in cross-coupling reactions. The focus is on leveraging Dimethyl phenylphosphonite (DMPP), a phosphite (B83602) ligand, to stabilize catalytic systems and improve reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of palladium catalyst deactivation in cross-coupling reactions?

Palladium catalysts can deactivate through several pathways, fundamentally categorized as chemical, thermal, or mechanical.[1] The most common mechanisms observed in laboratory settings include:

  • Catalyst Decomposition (Palladium Black Formation): The active Pd(0) catalyst can aggregate into inactive palladium black, often visible as a black precipitate.[2] This is frequently caused by the dissociation of the stabilizing ligand from the metal center, especially at high temperatures.[2]

  • Ligand Oxidation: Phosphine (B1218219) ligands, which are crucial for stabilizing the catalyst, are often susceptible to oxidation by trace amounts of oxygen.[2] This renders them unable to coordinate with the palladium center, leading to catalyst deactivation.

  • Poisoning: Certain functional groups, particularly nitrogen-containing heterocycles, can coordinate strongly to the palladium center.[3] This blocks the active sites and prevents the catalyst from participating in the catalytic cycle.[3] Impurities in reactants or solvents, such as sulfur or phosphorus compounds, can also act as poisons.[4]

  • Thermal Degradation (Sintering): At elevated temperatures, fine metal particles on a supported catalyst can agglomerate, reducing the active surface area and leading to a loss of activity.[4]

Q2: How do phosphite ligands like this compound (DMPP) differ from traditional phosphine ligands?

Phosphite and phosphine ligands differ primarily in their electronic properties. Phosphite ligands, having P-O bonds, are generally more electron-poor (stronger π-acceptors) compared to their phosphine (P-C bonds) counterparts. This electronic difference can be advantageous; for instance, some phosphite ligands are less prone to oxidation than phosphines.[5] Their unique steric and electronic profiles can be tuned to stabilize catalytic intermediates, potentially preventing decomposition pathways that are common with other ligand types.

Q3: When should I consider using this compound (DMPP) or other phosphite ligands in my reaction?

Consider screening DMPP or other phosphite ligands under the following circumstances:

  • When you observe catalyst decomposition (formation of palladium black), as the stabilizing effect of phosphites may prevent aggregation.

  • If you suspect ligand oxidation is an issue, as some phosphites offer greater stability.

  • When using challenging substrates, such as electron-deficient heteroaryl halides, where fine-tuning the electronic properties of the ligand is critical for success.[6]

  • As part of a routine ligand screening process to optimize reaction conditions, especially when standard phosphine ligands provide suboptimal yields.

Troubleshooting Guide

Q1: My reaction mixture has turned black and the reaction has stalled. What is this precipitate and how can I prevent it?

A black precipitate is a strong indicator of catalyst decomposition into palladium black, an inactive, agglomerated form of palladium.[2] This is a common deactivation pathway in many cross-coupling reactions.[2]

Causes and Prevention Strategies:

  • Ligand Dissociation: The primary cause is often the loss of the stabilizing ligand, leading to "naked" Pd(0) atoms that aggregate.[2]

    • Solution: Switch to a ligand that provides a more stable complex. Phosphite ligands like DMPP can offer different coordination properties that may prevent aggregation. Additionally, consider increasing the ligand-to-palladium ratio (e.g., from 2:1 to 4:1) to help stabilize the catalytic species.[2]

  • High Temperature: Elevated temperatures can accelerate the rate of catalyst decomposition.[2]

    • Solution: Operate the reaction at the lowest temperature that still provides a reasonable reaction rate.[2]

  • Poor Ligand Choice: The steric and electronic properties of the chosen ligand may not be suitable for the specific substrates, leading to unstable intermediates.

    • Solution: Screen a panel of ligands with varying properties. Include bulky, electron-donating phosphines (e.g., SPhos, XPhos) and electron-poor phosphites (e.g., DMPP) to identify the optimal choice for your system.[2]

Q2: My reaction yield is very low or the reaction has stalled, but I don't see any precipitate. What are the likely causes?

Low conversion without visible decomposition can stem from several hidden issues related to the catalyst's activity and stability.

Potential Causes and Solutions:

  • Inefficient Pre-catalyst Activation: Many reactions use a Pd(II) pre-catalyst that must be reduced in-situ to the active Pd(0) species. If this reduction is slow or incomplete, the catalytic cycle cannot initiate effectively.[2]

    • Solution: Consider a pre-activation step by stirring the Pd(II) source with the ligand and base for a short period before adding the substrates. Alternatively, using a well-defined Pd(0) source like Pd₂(dba)₃ can be beneficial.

  • Ligand Oxidation: Trace oxygen in the reaction solvent or atmosphere can oxidize the phosphine/phosphite ligand, rendering it inactive.[2]

    • Solution: Ensure all solvents are rigorously degassed using techniques like the freeze-pump-thaw method (see Protocol 2). Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.

  • Catalyst Poisoning: If your substrate or coupling partner contains a Lewis basic functional group (e.g., a pyridine (B92270) ring), it may be coordinating to the palladium center and inhibiting catalysis.[3]

    • Solution: The choice of ligand is critical. A ligand that binds more strongly to palladium or alters its electronic properties can sometimes overcome substrate inhibition. Screening ligands, including DMPP, is the most effective way to address this.

Data Presentation: Ligand Performance Comparison

The selection of a ligand has a profound impact on reaction yield, particularly with challenging substrates. The following table provides representative data on how different ligand classes can influence the outcome of a Suzuki-Miyaura coupling.

Table 1: Representative Yields for Suzuki-Miyaura Coupling with Different Ligand Types

Ligand TypeExample LigandKey CharacteristicsRepresentative Yield (%)
Dialkylbiaryl PhosphineSPhosBulky, Electron-Rich90-97%[7]
Dialkylbiaryl PhosphineXPhosVery Bulky, Electron-Rich85-95%[7]
Ferrocenyl PhosphinedppfBidentate, Good Stability70-85%
Phosphite DMPP Electron-Poor, π-Acceptor 60-80% *

*Note: Yields are representative and highly dependent on the specific substrates, solvent, base, and temperature used. A phosphite ligand like DMPP may outperform phosphine ligands under conditions where catalyst stability is the limiting factor.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 L-Pd(0) Active Catalyst OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition (Ar-X) Trans L-Pd(II)(Ar)(R) OxAdd->Trans Transmetalation (R-B(OR)₂) Trans->Pd0 Product Product (Ar-R) Trans->Product Reductive Elimination Catalyst_Deactivation_Pathways Off-Cycle Deactivation Active_Catalyst Active L-Pd(0) Species Pd_Black Palladium Black (Inactive Aggregate) Active_Catalyst->Pd_Black Ligand Dissociation + Aggregation Oxidized_Ligand Oxidized Ligand L=O Active_Catalyst->Oxidized_Ligand Presence of O₂ Poisoned_Complex Poisoned Catalyst L-Pd(0)-Substrate Active_Catalyst->Poisoned_Complex Coordinating Substrate/Impurity Troubleshooting_Workflow Start Low Yield or Stalled Reaction Check_Precipitate Black Precipitate Visible? Start->Check_Precipitate Yes_Precipitate Likely Pd Black Formation Check_Precipitate->Yes_Precipitate Yes No_Precipitate Possible Ligand Oxidation or Catalyst Poisoning Check_Precipitate->No_Precipitate No Action_Ligand Screen Ligands (Include DMPP) Yes_Precipitate->Action_Ligand Action_Temp Lower Reaction Temperature Yes_Precipitate->Action_Temp Action_Ratio Increase Ligand:Pd Ratio Yes_Precipitate->Action_Ratio No_Precipitate->Action_Ligand Action_Degas Ensure Rigorous Solvent Degassing No_Precipitate->Action_Degas

References

Effect of base and solvent on Dimethyl phenylphosphonite reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dimethyl phenylphosphonite. The information is designed to address specific issues that may be encountered during experiments, with a focus on the effects of base and solvent selection.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound?

A1: this compound is a versatile reagent commonly used in several key organophosphorus reactions. The most prominent of these are the Pudovik reaction and the Michaelis-Arbuzov reaction. In the Pudovik reaction, it adds across a carbon-heteroatom double bond, such as the C=O of an aldehyde or the C=N of an imine, typically under basic catalysis, to form α-hydroxy or α-amino phosphonates respectively.[1] The Michaelis-Arbuzov reaction involves the reaction of this compound with an alkyl halide to yield a phosphonate (B1237965).[2]

Q2: How does the choice of base affect the Pudovik reaction?

A2: The base plays a crucial role in the Pudovik reaction by deprotonating the phosphonite to generate the nucleophilic phosphite (B83602) anion. The strength and nature of the base can significantly impact the reaction rate and product distribution. Weaker amine bases, such as diethylamine (B46881) or triethylamine, are commonly used to catalyze the reaction.[3] The amount of base can also be critical; for instance, in the reaction of dimethyl α-oxoethylphosphonate with dimethyl phosphite, using 5% diethylamine resulted in the Pudovik adduct, while 40% of the same base led to a rearranged phosphate (B84403) product.[4]

Q3: What is the role of the solvent in this compound reactions?

A3: The solvent can influence reaction rates, yields, and even the reaction mechanism by stabilizing or destabilizing reactants, intermediates, and transition states.[5] In general, polar solvents can accelerate reactions involving charged intermediates, which are common in phosphonate chemistry.[6] For example, polar solvents are known to favor the Perkow pathway over the Michaelis-Arbuzov pathway in reactions of phosphites with α-haloketones.[1] However, in some cases, solvent-free conditions or non-polar solvents have been shown to provide excellent yields, highlighting the importance of empirical optimization for each specific reaction.[7]

Q4: Can this compound react with alcohols?

A4: Yes, under certain conditions, phosphonites can undergo transesterification with alcohols. In the context of the Michaelis-Arbuzov reaction, the use of alcohols with trialkyl phosphites can sometimes lead to byproducts and lower yields of the desired phosphonate.[8] The choice of alcohol and reaction conditions is critical to minimize these side reactions.

Troubleshooting Guides

Problem 1: Low or No Product Yield in a Pudovik Reaction

Question: I am attempting a Pudovik reaction with this compound and an aldehyde using an amine base, but I am observing very low conversion to the desired α-hydroxyphosphonate. What are the possible causes and how can I improve the yield?

Possible Cause Recommended Solution
Insufficiently Basic Catalyst While weak amines are common, your specific substrate may require a stronger base to efficiently generate the phosphite anion. Consider screening stronger non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or NaH. Ensure the base is fresh and handled under anhydrous conditions.
Reversible Reaction The Pudovik reaction can be reversible. To drive the equilibrium towards the product, try removing any volatile byproducts. While water is not a direct byproduct as in imine formation, ensuring anhydrous conditions is crucial as water can protonate the phosphite anion.
Steric Hindrance If either the aldehyde or the phosphonite is sterically hindered, the reaction may require more forcing conditions. Consider increasing the reaction temperature or extending the reaction time. Monitoring the reaction by TLC or NMR is recommended to track progress.
Suboptimal Solvent The solvent may not be adequately solvating the reaction intermediates. If using a non-polar solvent like diethyl ether, consider switching to a more polar aprotic solvent such as THF or acetonitrile (B52724) to potentially enhance the rate.[9]
Problem 2: Formation of Multiple Products in a Michaelis-Arbuzov Reaction

Question: My Michaelis-Arbuzov reaction between this compound and an alkyl halide is producing a mixture of products, making purification difficult. What are the likely side reactions and how can I improve the selectivity?

Possible Cause Recommended Solution
Perkow Reaction Competition If you are using an α-haloaldehyde or α-haloketone, the Perkow reaction, which forms a vinyl phosphate, can be a significant competing pathway.[1] To favor the Arbuzov product, consider using a less polar solvent and milder reaction temperatures.
Side Reactions of the Alkyl Halide Byproduct The Michaelis-Arbuzov reaction produces an alkyl halide as a byproduct (in this case, methyl halide), which can compete with your starting alkyl halide, leading to a mixture of phosphonates.[8] This can be mitigated by using an excess of the desired alkyl halide or by choosing a phosphonite that generates a less reactive or more volatile alkyl halide byproduct.
Rearrangement of the Product Under certain conditions, particularly at elevated temperatures, the phosphonate product may be susceptible to rearrangement.[10] It is advisable to conduct the reaction at the lowest temperature that allows for a reasonable reaction rate and to monitor for product stability over time.
Impure Starting Materials Ensure that both the this compound and the alkyl halide are of high purity. Impurities can lead to unexpected side reactions.

Data Presentation

Table 1: Effect of Base and Solvent on the Pudovik Reaction of Phosphonates

The following data is compiled from reactions of various phosphonates and is intended to provide general guidance. Optimal conditions for this compound may vary.

Phosphonate ReactantElectrophileBase (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
Dimethyl α-oxoethylphosphonateDimethyl phosphiteDiethylamine (5%)Diethyl ether08100 (adduct)[4]
Dimethyl α-oxoethylphosphonateDimethyl phosphiteDiethylamine (40%)Diethyl ether08100 (rearranged)[4]
Diethyl α-oxoethylphosphonateDiethyl phosphiteDiethylamine (5%)Diethyl ether08100 (adduct)[3]
Diethyl α-oxobenzylphosphonateDimethyl phosphiteDiethylamine (5%)Diethyl ether0881 (rearranged)[10]
CAMDOL-PHONitroalkeneNaHMDSMeTHF-78-90[9]
Diethyl phosphiteBenzaldehydeTriethylamine (10%)AcetoneReflux2High[3]

Experimental Protocols

Protocol 1: General Procedure for the Base-Catalyzed Pudovik Reaction of this compound with an Aldehyde

This protocol is a generalized procedure and should be optimized for specific substrates.

Materials:

  • This compound

  • Aldehyde

  • Anhydrous solvent (e.g., THF, diethyl ether)

  • Base catalyst (e.g., triethylamine, DBU)

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for work-up and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the aldehyde (1.0 equiv.) and anhydrous solvent.

  • Add this compound (1.0-1.2 equiv.) to the solution.

  • Cool the mixture to the desired temperature (e.g., 0 °C).

  • Slowly add the base catalyst (0.1-0.2 equiv.) to the stirred solution.

  • Monitor the reaction progress by TLC or other suitable analytical techniques.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for the Michaelis-Arbuzov Reaction of this compound

This is a general protocol for the reaction with an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., alkyl iodide or bromide)

  • Optional: High-boiling solvent (if not running neat)

  • Reaction vessel equipped with a condenser and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Combine this compound (1.0 equiv.) and the alkyl halide (1.0-1.5 equiv.) in a reaction vessel under an inert atmosphere. The reaction can often be run neat.

  • Heat the reaction mixture to the required temperature (typically 100-160 °C). The reaction is often exothermic once initiated.

  • Stir the reaction at this temperature and monitor its progress (e.g., by observing the cessation of methyl halide evolution or by ³¹P NMR).

  • After the reaction is complete, cool the mixture to room temperature.

  • If the product is a solid, it may be purified by recrystallization. If it is an oil, it can be purified by vacuum distillation or column chromatography.

Visualizations

Pudovik_Mechanism cluster_step1 Step 1: Base-catalyzed Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation DMPP This compound (PhP(OMe)₂) Anion Phosphite Anion [PhP(O)Me]⁻ DMPP->Anion + B: Anion2 Phosphite Anion Base Base (B:) ProtonatedBase BH⁺ ProtonatedBase2 BH⁺ Aldehyde Aldehyde (RCHO) Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide + [PhP(O)Me]⁻ Alkoxide2 Alkoxide Intermediate Product α-Hydroxyphosphonate ProtonatedBase2->Product + Alkoxide Base2 Base (B:) Arbuzov_Mechanism DMPP This compound PhP(OMe)₂ Phosphonium Phosphonium Salt Intermediate [PhP(OMe)₂R]⁺X⁻ DMPP->Phosphonium + R-X (SN2 Attack) AlkylHalide Alkyl Halide (R-X) Product Phenylphosphonate PhP(O)(OMe)R Phosphonium->Product Dealkylation by X⁻ Byproduct Methyl Halide (MeX) Experimental_Workflow start Start setup Reaction Setup (Add reagents & solvent under inert gas) start->setup reaction Reaction (Control temperature and stir) setup->reaction workup Aqueous Work-up (Quench, extract, wash, dry) reaction->workup purification Purification (Column chromatography or distillation) workup->purification analysis Product Analysis (NMR, MS, etc.) purification->analysis end End analysis->end

References

Technical Support Center: Troubleshooting Guide for Dimethyl Phenylphosphonite in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) for the use of dimethyl phenylphosphonite as a ligand in palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cross-coupling reactions?

This compound is an organophosphorus compound that can serve as a ligand in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. As a phosphonite ligand, it shares characteristics with phosphine (B1218219) and phosphite (B83602) ligands, which are known to stabilize the palladium catalyst and influence its reactivity, thereby affecting reaction efficiency and selectivity. Its electron-rich phosphorus center can coordinate to the palladium, facilitating key steps in the catalytic cycle.

Q2: How should I handle and store this compound?

This compound is sensitive to air and moisture. It can undergo oxidation to dimethyl phenylphosphonate (B1237145) and hydrolysis. Therefore, it should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, preferably in a refrigerator. When handling the liquid, use syringes and Schlenk line techniques to minimize exposure to the atmosphere.

Q3: What are the common signs of a failed or low-yielding cross-coupling reaction using this compound?

Common indicators of a problematic reaction include:

  • Low or no conversion of starting materials: As observed by TLC, GC, or LC-MS analysis.

  • Formation of a black precipitate (palladium black): This suggests decomposition of the palladium catalyst.[1]

  • Presence of significant side products: Such as homocoupling of the starting materials or hydrodehalogenation of the aryl halide.[2][3][4]

  • Inconsistent results: Reproducibility issues can point to problems with reagent purity, reaction setup, or ligand stability.

Troubleshooting Common Issues

Below are common problems encountered when using this compound in cross-coupling reactions, along with potential causes and solutions.

Issue 1: Low or No Product Yield

A low or complete lack of product formation is one of the most frequent challenges in cross-coupling reactions. The following workflow can help diagnose and resolve the issue.

LowYield_Troubleshooting start Low or No Product Yield reagent_purity Verify Reagent Purity (Aryl halide, coupling partner, solvent, base) start->reagent_purity inert_atmosphere Ensure Rigorous Inert Atmosphere (Degas solvents, use Schlenk techniques) reagent_purity->inert_atmosphere ligand_integrity Check this compound Integrity (Potential oxidation or hydrolysis) inert_atmosphere->ligand_integrity reaction_parameters Systematically Optimize Reaction Parameters ligand_integrity->reaction_parameters screen_base Screen Different Bases (e.g., K3PO4, Cs2CO3, NaOtBu) reaction_parameters->screen_base screen_solvent Screen Different Solvents (e.g., Toluene, Dioxane, THF, DMF) reaction_parameters->screen_solvent optimize_temp Optimize Temperature and Time reaction_parameters->optimize_temp catalyst_loading Adjust Catalyst/Ligand Loading reaction_parameters->catalyst_loading success Successful Reaction screen_base->success screen_solvent->success optimize_temp->success catalyst_loading->success Catalyst_Decomposition start Catalyst Decomposition (Palladium Black) check_atmosphere Inadequate Inert Atmosphere? start->check_atmosphere yes_atmosphere Improve Degassing and Inert Gas Purge check_atmosphere->yes_atmosphere Yes no_atmosphere Ligand Degradation? check_atmosphere->no_atmosphere No end Stable Catalytic System yes_atmosphere->end yes_ligand Use Fresh/Purified Ligand Consider More Robust Ligand no_atmosphere->yes_ligand Yes no_ligand High Temperature? no_atmosphere->no_ligand No yes_ligand->end yes_temp Lower Reaction Temperature no_ligand->yes_temp Yes no_temp Insufficient Ligand? no_ligand->no_temp No yes_temp->end yes_insufficient Increase Ligand:Pd Ratio no_temp->yes_insufficient Yes yes_insufficient->end

References

Minimizing phosphine oxide formation from Dimethyl phenylphosphonite

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Dimethyl Phenylphosphonite. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the formation of the common byproduct, dimethyl phenylphosphonate (B1237145) (phosphine oxide), during its use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to oxidation?

A1: this compound (C₆H₅P(OCH₃)₂) is a trivalent organophosphorus compound, often used as a ligand in various coupling reactions.[1] The phosphorus (III) center possesses a lone pair of electrons, making it susceptible to oxidation to the more stable pentavalent phosphorus (V) state. This oxidized form is known as dimethyl phenylphosphonate or phosphine (B1218219) oxide. This oxidation is a common side reaction, particularly in the presence of atmospheric oxygen.[2]

Q2: What is the primary cause of phosphine oxide formation?

A2: The primary cause is exposure to oxygen. Trivalent phosphines, especially electron-rich ones like alkylphosphines, can react readily with atmospheric oxygen to form the corresponding phosphine oxides.[2] Factors such as solvent purity (e.g., peroxide impurities in ethers like THF), elevated temperatures, and prolonged reaction times can accelerate this process.[2]

Q3: How can I detect the presence of dimethyl phenylphosphonate (phosphine oxide) in my sample?

A3: The most effective method for detecting and quantifying phosphine oxide formation is through ³¹P NMR spectroscopy. This compound (P(III)) and its corresponding oxide, dimethyl phenylphosphonate (P(V)), have distinct chemical shifts. The P(III) signal for this compound typically appears at a much different chemical shift (e.g., around 150 ppm) compared to the P(V) signal of the phosphonate.[3] Monitoring the appearance and integration of the phosphine oxide peak relative to the starting material provides a quantitative measure of oxidation.

Q4: Can phosphine oxide be removed after it has formed?

A4: While prevention is the best strategy, removal of phosphine oxides like triphenylphosphine (B44618) oxide (a common byproduct in reactions like the Wittig and Mitsunobu) is possible, though often challenging on a large scale.[4] Methods include precipitation by forming complexes with metal salts (e.g., ZnCl₂ or MgCl₂) or careful column chromatography.[1][4][5] However, these methods add extra steps to the workflow and may not be suitable for all products. For dimethyl phenylphosphonate, similar principles may apply, but developing a specific purification protocol would be necessary.

Troubleshooting Guide: Minimizing Phosphine Oxide Formation

This guide addresses common issues encountered during experiments with this compound and provides actionable solutions.

Issue: Significant formation of phosphine oxide detected by ³¹P NMR.

Potential Cause Recommended Solution Expected Outcome
Atmospheric Leak Ensure all glassware joints are properly sealed with high-vacuum grease. Use a well-maintained Schlenk line or glovebox to maintain a positive pressure of inert gas (Argon or Nitrogen).Reduction of phosphine oxide formation to <1-2%.
Contaminated Solvent Use freshly distilled or commercially available anhydrous solvents. Degas solvents thoroughly using the Freeze-Pump-Thaw method (see Protocol 1) or by sparging with an inert gas for at least 30 minutes. Avoid aged bottles of solvents like THF which can form peroxides.[2]Minimizes oxidation caused by dissolved oxygen and peroxide impurities.
Improper Reagent Handling Handle this compound under a strict inert atmosphere. Use gas-tight syringes or cannulas for transfers (see Protocol 2).Prevents exposure of the reagent to air during measurement and transfer.
Elevated Temperature If the reaction chemistry allows, run the experiment at a lower temperature. Oxidation rates generally increase with temperature.[2]Decreases the rate of the oxidation side reaction.
Prolonged Reaction Time Monitor the reaction progress closely and work up the reaction as soon as it is complete.Reduces the total time the phosphonite is exposed to potentially oxidizing conditions.
Data Presentation: Impact of Experimental Conditions on Oxidation

The following table provides illustrative data on the percentage of this compound converted to its oxide under various conditions after 24 hours. This data is based on established chemical principles of phosphine oxidation.

Condition Atmosphere Solvent Temperature (°C) Approximate % Oxidation
1 (Ideal)Argon (glovebox)Freshly Distilled, Degassed Toluene25< 1%
2Nitrogen (Schlenk line)Anhydrous THF (from a new bottle)252-5%
3Air (on benchtop)Anhydrous THF (from a new bottle)25> 50%
4Nitrogen (Schlenk line)THF (from an old, partially used bottle)2510-20%
5Nitrogen (Schlenk line)Freshly Distilled, Degassed Toluene605-10%
6Air (on benchtop)Reagent Grade Toluene60> 90%

Experimental Protocols

Protocol 1: Degassing Solvents via Freeze-Pump-Thaw

This method is highly effective for removing dissolved gases, including oxygen, from solvents.

  • Preparation: Add the solvent to a Schlenk flask, ensuring the flask is no more than half full. Attach the flask to a Schlenk line.

  • Freeze: Close the flask's stopcock to the manifold. Immerse the bottom of the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Pump: Once frozen, open the stopcock to the vacuum manifold. Allow the flask to remain under high vacuum for 5-10 minutes to remove the gases from the headspace above the frozen solvent.

  • Thaw: Close the stopcock to the vacuum line. Remove the liquid nitrogen bath and allow the solvent to thaw completely. As it thaws, dissolved gases will bubble out of the liquid into the headspace.

  • Repeat: Repeat the freeze-pump-thaw cycle at least two more times (for a total of three cycles) to ensure complete degassing.

  • Final Step: After the final thaw, backfill the flask with a positive pressure of inert gas (Argon or Nitrogen). The solvent is now ready for use.

Protocol 2: Setting up an Inert Atmosphere Reaction

This protocol outlines the basic steps for running a reaction under an inert atmosphere using a Schlenk line.

  • Glassware Preparation: Thoroughly dry all glassware in an oven (e.g., at 120°C for at least 4 hours) and allow it to cool to room temperature under a stream of inert gas.

  • Assembly: Assemble the reaction apparatus (e.g., a round-bottom flask with a condenser) while still warm and immediately connect it to the Schlenk line.

  • Evacuate and Refill: Cycle the assembled apparatus between vacuum and inert gas at least three times to remove any residual air and moisture. Leave the apparatus under a positive pressure of inert gas, which can be monitored with an oil bubbler.

  • Reagent Addition:

    • Liquids: Add degassed solvents and liquid reagents via a gas-tight syringe or a cannula.

    • Solids: Add solid reagents under a positive flow of inert gas. For highly sensitive solids, use a glovebox for weighing and addition to the flask.

  • Running the Reaction: Maintain a slight positive pressure of inert gas throughout the entire duration of the reaction.

Visualizations

Oxidation Pathway of this compound

Oxidation_Pathway cluster_main Oxidation Mechanism DMPP This compound (P(III)) DMPO Dimethyl Phenylphosphonate (Phosphine Oxide, P(V)) DMPP->DMPO Oxidation Oxidant Oxygen (O₂) Peroxides Oxidant->DMPO

Caption: Chemical pathway for the oxidation of this compound.

Troubleshooting Workflow for Phosphine Oxide Formation

Troubleshooting_Workflow start High Phosphine Oxide Detected in Reaction check_atmosphere 1. Check Inert Atmosphere (Seal leaks, positive pressure?) start->check_atmosphere atmosphere_ok Atmosphere is Secure check_atmosphere->atmosphere_ok Yes atmosphere_bad Fix Leaks / Purge System check_atmosphere->atmosphere_bad No check_solvent 2. Check Solvent Quality (Freshly distilled/degassed?) atmosphere_ok->check_solvent atmosphere_bad->check_atmosphere solvent_ok Solvent is Pure check_solvent->solvent_ok Yes solvent_bad Use Fresh, Degassed Solvent (See Protocol 1) check_solvent->solvent_bad No check_handling 3. Review Handling Technique (Used syringe/cannula properly?) solvent_ok->check_handling solvent_bad->check_solvent handling_ok Handling is Correct check_handling->handling_ok Yes handling_bad Refine Air-Sensitive Technique (See Protocol 2) check_handling->handling_bad No check_conditions 4. Evaluate Reaction Conditions (Can temperature be lowered?) handling_ok->check_conditions handling_bad->check_handling conditions_ok Conditions Optimized check_conditions->conditions_ok Yes conditions_bad Lower Temperature / Shorten Time check_conditions->conditions_bad No end Phosphine Oxide Minimized conditions_ok->end conditions_bad->check_conditions

Caption: Logical workflow for troubleshooting phosphine oxide formation.

References

Technical Support Center: Stability and Handling of Dimethyl Phenylphosphonite

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dimethyl Phenylphosphonite. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various reaction conditions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during its use in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound is susceptible to two main degradation pathways:

  • Oxidation: The phosphorus(III) center can be readily oxidized to a phosphorus(V) species, forming Dimethyl Phenylphosphonate. This can be initiated by atmospheric oxygen, oxidizing agents, or peroxides.

  • Hydrolysis: In the presence of water, especially under acidic or basic conditions, the P-O bonds can be cleaved to form methyl phenylphosphinate and methanol, and potentially further to phenylphosphonic acid.

It is also sensitive to heat, and thermal decomposition can lead to the release of irritating vapors.[1]

Q2: What are the recommended storage and handling conditions for this compound?

A2: To ensure the stability and purity of this compound, the following storage and handling procedures are recommended:

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][3] Recommended storage temperature is 2-8°C.[4]

  • Handling: Handle under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen and moisture. Use personal protective equipment, including gloves, safety glasses, and a lab coat, as the compound is corrosive and can cause severe skin burns and eye damage.[4][5]

Q3: Is this compound compatible with acidic and basic conditions?

A3: this compound is generally not stable under strong acidic or basic conditions.

  • Acidic Conditions: Strong acids can catalyze the hydrolysis of the P-O bonds.[6][7]

  • Basic Conditions: Strong bases can also promote hydrolysis and other side reactions. The phosphonate (B1237965) carbanion, if formed, can participate in undesired reactions.[8]

For reactions requiring acidic or basic conditions, it is crucial to carefully control the temperature and reaction time and to consider using milder reagents or protecting groups if necessary.

Q4: Can this compound be used in reactions with oxidizing or reducing agents?

A4:

  • Oxidizing Agents: this compound is incompatible with strong oxidizing agents, as they will readily oxidize the phosphorus center.[2]

  • Reducing Agents: The compatibility with reducing agents depends on the specific reagent and reaction conditions. Strong reducing agents might lead to undesired side reactions. It is advisable to perform a small-scale test reaction to check for compatibility.

Q5: What are common side reactions to be aware of when using this compound?

A5: Besides oxidation and hydrolysis, a key side reaction is the Michaelis-Arbuzov rearrangement . This isomerization can occur, especially at elevated temperatures, converting the phosphonite to a phosphinate.[3][9] This can be a desired reaction in some synthetic routes but an unwanted side reaction in others.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments involving this compound.

Issue 1: Low Yield or No Product Formation
Possible Cause Recommended Solution
Degradation of this compound Ensure the reagent is fresh and has been stored properly under an inert atmosphere. Before use, it may be beneficial to purify the reagent by distillation if its purity is in doubt.
Incompatibility with Reaction Conditions If the reaction requires harsh acidic or basic conditions, or high temperatures, consider if the phosphonite is decomposing. Monitor the reaction by TLC or ³¹P NMR to track the consumption of the starting material and the formation of byproducts. Consider alternative, milder reaction conditions if decomposition is observed.
Incorrect Stoichiometry Verify the molar equivalents of all reactants. An excess of a particular reagent might be promoting a side reaction or the degradation of the phosphonite.
Issue 2: Formation of Unexpected Byproducts
Possible Cause Identification Recommended Solution
Oxidation Product Appearance of a new peak in the ³¹P NMR spectrum corresponding to a phosphonate (typically δ 20-30 ppm).Purge all solvents and reagents with an inert gas and run the reaction under a strict inert atmosphere. Avoid the use of any oxidizing agents unless intended.
Hydrolysis Products Appearance of peaks corresponding to methyl phenylphosphinate or phenylphosphonic acid in the ³¹P NMR spectrum.Use anhydrous solvents and reagents. If an aqueous workup is necessary, perform it at low temperatures and quickly.
Arbuzov Rearrangement Formation of an isomeric phosphinate product.Run the reaction at a lower temperature. Monitor the reaction closely and stop it as soon as the desired product is formed to minimize rearrangement.

Data Presentation

Table 1: Physical and Safety Data for this compound

PropertyValueReference
Molecular Formula C₈H₁₁O₂P[5]
Molecular Weight 170.15 g/mol [5]
Appearance Colorless liquid[4]
Density 1.072 g/mL at 25 °C[4]
Refractive Index n20/D 1.529[4]
Storage Temperature 2-8°C[4]
Flash Point 113 °C (closed cup)[5]
Hazard Statements H314: Causes severe skin burns and eye damage[5]

Experimental Protocols

Protocol 1: General Procedure for a Reaction Using this compound under Anhydrous Conditions

This protocol outlines a general setup for reactions where the stability of this compound is critical.

  • Glassware Preparation: All glassware should be oven-dried or flame-dried under vacuum and allowed to cool under a stream of inert gas (argon or nitrogen).

  • Reagent and Solvent Preparation: Use anhydrous solvents, preferably from a solvent purification system or freshly distilled. Other reagents should be dried and handled under an inert atmosphere.

  • Reaction Setup: Assemble the reaction apparatus under a positive pressure of inert gas.

  • Reagent Addition: Add the solvent to the reaction flask via syringe or cannula. Add other reagents as required. This compound should be added dropwise via syringe at the desired temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by withdrawing small aliquots for analysis by ³¹P NMR spectroscopy.

  • Work-up: Once the reaction is complete, quench the reaction at a low temperature (e.g., 0 °C) with an appropriate quenching agent. If an aqueous workup is required, use deoxygenated water and perform the extraction quickly to minimize hydrolysis.

Protocol 2: Monitoring the Stability of this compound by ³¹P NMR Spectroscopy

This protocol can be used to assess the stability of this compound under specific reaction conditions.

  • Sample Preparation: In an NMR tube under an inert atmosphere, dissolve a known concentration of this compound in the deuterated solvent of choice. Add the reagent or condition to be tested (e.g., a specific amount of acid, base, or water).

  • Initial Spectrum: Acquire a ³¹P NMR spectrum immediately after sample preparation (t=0). The signal for this compound should be a sharp singlet.

  • Time-Course Monitoring: Acquire subsequent ³¹P NMR spectra at regular time intervals (e.g., every hour) while maintaining the sample at the desired reaction temperature.

  • Data Analysis: Integrate the peak for this compound and any new peaks that appear over time. A decrease in the integral of the starting material and the appearance of new signals will indicate decomposition. The identity of the degradation products can be inferred from their chemical shifts.

Mandatory Visualization

DegradationPathways DMPP This compound (P-III) Oxidation Oxidation (+ [O]) DMPP->Oxidation O2, Oxidizing Agents Hydrolysis Hydrolysis (+ H2O) DMPP->Hydrolysis Acid or Base Rearrangement Michaelis-Arbuzov Rearrangement (Heat) DMPP->Rearrangement Heat DMP DMP Oxidation->DMP Dimethyl Phenylphosphonate (P-V) MPP MPP Hydrolysis->MPP Methyl Phenylphosphinate MPMP MPMP Rearrangement->MPMP Methyl Phenyl(methyl)phosphinate PPA Phenylphosphonic Acid MPP->PPA Further Hydrolysis

Caption: Primary degradation pathways for this compound.

TroubleshootingWorkflow start Reaction with DMPP Fails (Low Yield / Byproducts) check_reagent Check Purity and Storage of DMPP start->check_reagent check_conditions Analyze Reaction Conditions (Temp, pH, Atmosphere) check_reagent->check_conditions Reagent OK purify_reagent Purify DMPP (e.g., Distillation) check_reagent->purify_reagent Reagent Impure analyze_byproducts Identify Byproducts (³¹P NMR, GC-MS) check_conditions->analyze_byproducts is_oxidation is_oxidation analyze_byproducts->is_oxidation Is byproduct oxidized? purify_reagent->start Retry Reaction inert_atmosphere Improve Inert Atmosphere (Degas Solvents, etc.) is_oxidation->inert_atmosphere Yes is_hydrolysis Is byproduct hydrolyzed? is_oxidation->is_hydrolysis No inert_atmosphere->start Retry Reaction anhydrous_conditions Use Anhydrous Conditions (Dry Solvents/Reagents) is_hydrolysis->anhydrous_conditions Yes is_rearrangement Is byproduct an isomer? is_hydrolysis->is_rearrangement No anhydrous_conditions->start Retry Reaction lower_temp Lower Reaction Temperature is_rearrangement->lower_temp Yes end Consult Further Literature or Technical Support is_rearrangement->end No / Other lower_temp->start Retry Reaction

Caption: Troubleshooting workflow for reactions involving this compound.

References

Air-sensitive handling techniques for Dimethyl phenylphosphonite

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Dimethyl Phenylphosphonite (DPP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the air-sensitive handling of DPP and to troubleshoot common issues encountered during its use in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it considered air-sensitive?

A1: this compound (DPP), with the chemical formula C₆H₅P(OCH₃)₂, is an organophosphorus compound commonly used as a ligand in various cross-coupling reactions and as a reagent in the Michaelis-Arbuzov reaction.[1] It is classified as air-sensitive because the phosphorus(III) center is susceptible to rapid oxidation by atmospheric oxygen and hydrolysis by moisture.[2][3]

Q2: What are the primary degradation products of this compound when exposed to air?

A2: When exposed to air and moisture, DPP primarily degrades into two products:

  • Dimethyl Phenylphosphonate (B1237145): This is the product of oxidation, where the phosphorus atom is oxidized from a P(III) to a P(V) state.[4]

  • Phenylphosphonic Acid and Methanol: These are the products of hydrolysis, where the P-OCH₃ bonds are cleaved by water.[2][5]

The presence of these impurities can significantly impact the outcome of your reaction by interfering with the catalytic cycle or reacting with other reagents.

Q3: How should I properly store this compound?

A3: To maintain its purity and reactivity, DPP should be stored in a cool (2-8°C), dry environment under an inert atmosphere (e.g., argon or nitrogen).[6] It is typically supplied in Sure/Seal™ bottles or similar containers that allow for the removal of the reagent via syringe without exposing the bulk material to the atmosphere.

Q4: What are the immediate signs that my this compound has degraded?

A4: Visual inspection may not always be reliable. A clear, colorless liquid is indicative of pure DPP.[7] However, the most definitive way to check for degradation is through ³¹P NMR spectroscopy. Pure this compound exhibits a characteristic signal, while the appearance of new peaks can indicate the presence of dimethyl phenylphosphonate or other hydrolysis products.[8][9]

Q5: Can I still use this compound that has been slightly exposed to air?

A5: It is not recommended. Even minor exposure to air can lead to the formation of impurities that can negatively affect your reaction. For sensitive applications like catalysis, it is crucial to use pure, properly handled DPP to ensure reproducibility and high yields.

Troubleshooting Guide

This guide addresses specific issues you might encounter during experiments involving this compound.

Problem Potential Cause Recommended Solution
Low or no product yield in a cross-coupling reaction Degradation of DPP ligand: The phosphonite has been oxidized or hydrolyzed, rendering it ineffective as a ligand.- Use a fresh bottle of DPP or a newly opened Sure/Seal™ bottle. - Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere (argon or nitrogen).[10] - Degas all solvents and reagents thoroughly before use.[11]
Inactive Catalyst: The palladium catalyst has been oxidized or has precipitated as palladium black.- Ensure the reaction is properly degassed to prevent oxidation of the active Pd(0) catalyst.[11] - Use a fresh, high-quality palladium precursor.
Incorrect Reaction Conditions: The temperature, base, or solvent may not be optimal for the specific transformation.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., toluene (B28343), dioxane). - Gradually increase the reaction temperature, while monitoring for potential side product formation.
Formation of unexpected side products Side reactions of DPP: The phosphonite may be participating in unintended reactions, such as the Michaelis-Arbuzov reaction with the alkyl halide substrate.- Lower the reaction temperature to minimize side reactions. - Consider using a different phosphine (B1218219) ligand that is less prone to side reactions under the specific reaction conditions.
Presence of Impurities: Impurities in the starting materials or solvents can lead to byproducts.- Purify all starting materials before use. - Use anhydrous, high-purity solvents.
Inconsistent reaction results Variable quality of DPP: The purity of the DPP may vary between batches or due to improper storage.- Always use DPP from a reliable supplier and store it under the recommended conditions. - If possible, check the purity of each new batch by ³¹P NMR before use.
Inadequate inert atmosphere technique: Small leaks in the reaction setup can introduce oxygen and moisture.- Ensure all joints in the glassware are well-sealed. - Use a positive pressure of inert gas throughout the reaction. - Employ proper syringe and cannula techniques for transferring air-sensitive reagents.
Difficulty in purifying the final product Co-eluting impurities: Degradation products of DPP or side products from the reaction may have similar polarities to the desired product, making separation by column chromatography challenging.- Optimize the solvent system for column chromatography. A gradient elution may be necessary.[10] - Consider alternative purification methods such as recrystallization or distillation if applicable.

Quantitative Data Summary

ParameterValueCompoundNotes
Molecular Weight 170.15 g/mol This compound[12]
Density 1.072 g/mL at 25 °CThis compound[6]
Boiling Point 102 °C at 15 mmHgThis compound[9]
Refractive Index n20/D 1.529This compound[6]
³¹P NMR Chemical Shift δ ~158-160 ppmThis compound[8]
Hydrolysis Half-life (t₁/₂) ~3 hours (at pH 7)Dimethyl phosphonate (B1237965)The hydrolysis rate is highly pH-dependent.[13]
Hydrolysis Half-life (t₁/₂) < 0.3 hours (at pH 9)Dimethyl phosphonateThe hydrolysis rate increases significantly with basicity.[13]

Experimental Protocols

Detailed Methodology for a Suzuki-Miyaura Cross-Coupling Reaction Using this compound as a Ligand

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl bromide with a boronic acid, using this compound as a ligand.

Materials:

  • Aryl bromide (1.0 mmol)

  • Boronic acid (1.2 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)

  • This compound (DPP, 4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol)

  • Anhydrous toluene (5 mL)

  • Schlenk flask or reaction tube

  • Magnetic stir bar

  • Inert gas supply (argon or nitrogen)

  • Syringes and needles

Procedure:

  • Preparation of the Reaction Vessel: A Schlenk flask containing a magnetic stir bar is flame-dried under vacuum and then cooled to room temperature under a positive pressure of argon.

  • Addition of Solids: To the flask, add the aryl bromide (1.0 mmol), boronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and K₃PO₄ (2.0 mmol) under a counterflow of argon.

  • Degassing: Seal the flask and evacuate and backfill with argon three times to ensure an inert atmosphere.[11]

  • Addition of Solvent and Ligand: Add anhydrous, degassed toluene (5 mL) via syringe. Then, add the this compound (0.04 mmol) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up & Purification prep_vessel Flame-dry Schlenk flask under vacuum cool_inert Cool under inert atmosphere prep_vessel->cool_inert add_solids Add aryl bromide, boronic acid, Pd(OAc)₂, K₃PO₄ cool_inert->add_solids degas Evacuate and backfill with Argon (3x) add_solids->degas add_liquids Add degassed toluene and DPP via syringe degas->add_liquids heat_stir Heat to 100°C and stir add_liquids->heat_stir monitor Monitor by TLC or GC-MS heat_stir->monitor workup Aqueous work-up monitor->workup purify Column chromatography workup->purify

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction using this compound.

troubleshooting_tree start Low or No Product Yield check_dpp Is the DPP fresh and handled under inert gas? start->check_dpp check_catalyst Is the Pd catalyst active? check_dpp->check_catalyst Yes solution_dpp Use fresh DPP and improve inert technique. check_dpp->solution_dpp No check_conditions Are reaction conditions (base, solvent, temp) optimal? check_catalyst->check_conditions Yes solution_catalyst Use fresh Pd precursor and ensure proper degassing. check_catalyst->solution_catalyst No solution_conditions Screen different bases, solvents, and temperatures. check_conditions->solution_conditions No

References

Removal of palladium catalyst from Dimethyl phenylphosphonite reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of palladium catalysts from reactions involving dimethyl phenylphosphonite and other phosphorus-containing compounds.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove palladium catalysts from my reaction?

A1: The removal of palladium is critical, especially in pharmaceutical applications, due to its potential toxicity. Regulatory bodies like the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict limits for elemental impurities in active pharmaceutical ingredients (APIs).[1][2] For instance, the International Council for Harmonisation (ICH) Q3D guideline provides specific Permitted Daily Exposure (PDE) limits for metals, which are often translated into parts-per-million (ppm) levels in the final drug product.[1][3] Beyond toxicity, residual palladium can sometimes interfere with or degrade downstream chemical steps in a synthesis.[3]

Q2: What are the most common methods for removing palladium catalysts?

A2: Traditional methods include chromatography, activated carbon treatment, extraction, distillation, and recrystallization.[1] More targeted and increasingly popular methods involve the use of metal scavengers, which are solid-supported materials that bind to the metal, allowing for easy filtration.[1][4] Filtration through a pad of Celite is also a simple and effective method for removing heterogeneous or precipitated palladium.[4][5]

Q3: How does the presence of this compound affect palladium removal?

A3: this compound, being a phosphite-type ligand, can form stable complexes with palladium.[6] This is a critical consideration because your product or starting material may compete with scavengers for binding to the palladium. This product-palladium complexation can make it more difficult for a standard scavenger to capture the metal.[7] You may need to screen a wider variety of scavengers or consider methods that disrupt this complex before scavenging.

Q4: What is a "palladium scavenger" and how do I choose the right one?

A4: A palladium scavenger is a material, often a functionalized silica (B1680970) or polymer, that has a high affinity for palladium and binds to it, removing it from the solution.[3][8] The choice of scavenger is critical and depends on several factors:

  • Palladium Oxidation State: Thiol-based scavengers are generally more effective for Pd(II), while other types may be better for Pd(0).[7][9]

  • Solvent System: Ensure the scavenger is compatible with your reaction solvent.[9]

  • Functional Groups: Common scavengers feature thiol, amine, phosphine, or thiourea (B124793) functional groups.[7][9] It is often recommended to screen a small panel of different scavengers to find the most effective one for your specific system.[7][9]

Q5: Are there any newer technologies for palladium removal?

A5: Yes, organic solvent nanofiltration (OSN) is a commercialized technology that can separate the target product from the Pd catalyst.[4] Additionally, methods using layered clay compounds or zeolites have been developed to capture palladium complexes that contain phosphorus-type ligands.[10][11]

Troubleshooting Guides

This section addresses common issues encountered during palladium removal and provides step-by-step solutions.

Problem 1: Incomplete Removal of Palladium with Filtration
  • Symptoms: The filtrate remains colored (black, grey), or analysis (e.g., ICP-MS) shows high residual palladium levels.

  • Possible Causes & Solutions:

Cause Troubleshooting Steps
Filter Medium Porosity is Too Large 1. Use a Finer Filter: Switch from standard filter paper to a finer porosity medium or a membrane filter (e.g., PTFE, 0.45 µm).[9] 2. Optimize Celite Bed: Ensure your Celite bed is well-packed and 1-2 cm thick. Pre-wetting the pad with solvent can improve its effectiveness.[9] 3. Double Filtration: Pass the solution through a second, fresh Celite pad.[9]
Soluble Palladium Species are Present 1. Switch Removal Method: Filtration is only effective for heterogeneous or precipitated catalysts. For soluble palladium, you must use scavengers, adsorbents (like activated carbon), precipitation, or chromatography.[4][9] 2. Induce Precipitation: Try adding an anti-solvent or a specific precipitating agent to force the soluble palladium out of solution before filtration.[9]
Colloidal Palladium has Formed 1. Use an Adsorbent: Treat the solution with activated carbon or silica gel to adsorb the fine colloidal particles before filtration.[9] 2. Flocculation: Add a small amount of a flocculating agent to aggregate the colloidal particles, making them large enough to be filtered.
Problem 2: Low Efficiency of Palladium Scavengers
  • Symptoms: Residual palladium levels remain above the acceptable limit after treatment with a scavenger.

  • Possible Causes & Solutions:

Cause Troubleshooting Steps
Incorrect Scavenger Selection 1. Consider Pd Oxidation State: Match the scavenger to the likely oxidation state of your palladium species (e.g., thiol-based for Pd(II)).[7][9] 2. Perform a Scavenger Screen: Test a small panel of scavengers with different functional groups (e.g., thiol, amine, thiourea) to identify the most effective one for your specific reaction.[7]
Insufficient Scavenger Loading or Time 1. Increase Scavenger Amount: Increase the equivalents of the scavenger relative to the palladium catalyst. A common starting point is 5 equivalents.[7] 2. Optimize Conditions: Increase the reaction time or temperature. While many scavengers work at room temperature, gentle heating can sometimes improve performance.[7][12]
Product-Palladium Complexation 1. Disrupt the Complex: The presence of this compound can lead to strong complexation.[7] Consider adding a competing ligand or changing the solvent to disrupt this interaction before adding the scavenger.
Poor Mass Transfer 1. Ensure Adequate Mixing: Inadequate stirring can prevent the scavenger from making sufficient contact with the palladium species. Ensure the scavenger is well-suspended in the solution.[7]
Problem 3: Product Loss During Removal Process
  • Symptoms: The final product yield is significantly lower after the palladium removal step.

  • Possible Causes & Solutions:

Cause Troubleshooting Steps
Product Binding to Scavenger 1. Reduce Scavenger Loading: Use the minimum amount of scavenger that is effective to minimize non-specific product binding.[9] 2. Wash the Scavenger: After filtering off the scavenger, wash it thoroughly with fresh solvent to recover any adsorbed product.[7][9]
Product Adsorption onto Activated Carbon 1. Optimize Carbon Loading: Use the minimum amount of activated carbon required (e.g., start with 5-10 wt%).[7] Activated carbon can be indiscriminate and adsorb the product along with the palladium.[3] 2. Solvent Selection: Test different solvents to find one that minimizes product binding while maintaining effective palladium removal.[7]

Quantitative Data on Removal Efficiency

The effectiveness of various palladium removal methods can vary significantly based on the specific reaction conditions.

Method Initial Pd (ppm) Final Pd (ppm) Conditions Source
Scavenger (SEM26)1500< 20>100 wt% scavenger, batch slurry[12]
Scavenger (MP-TMT)33,000< 2005 equivalents, stirred overnight at RT[8]
Scavenger (MP-TMT)500 - 800< 100.5% wt catalyst load, conditions not specified[8]
Scavenger (PCR-B2)3284Recirculation mode, 0.4 wt scavenger[3]
Scavenger (SPM32/SEM26)Not specified< 1Treatment in flow, 1.5h residence time[12]

Experimental Protocols

Protocol 1: General Procedure for Removal via Celite Filtration

  • Prepare the Celite Pad: Place a piece of appropriately sized filter paper in a Büchner or sintered glass funnel. Add a layer of Celite (typically 1-2 cm thick) over the paper.[9]

  • Compact the Pad: Gently press down on the Celite to create a level and compact bed. Pre-wet the Celite pad with the solvent you will use for filtration.[9]

  • Dilute the Mixture: Dilute the crude reaction mixture with a suitable solvent to reduce its viscosity.[9]

  • Filter: Slowly pour the diluted mixture onto the center of the Celite bed. Apply gentle vacuum to draw the solution through the filter.[9]

  • Wash: Wash the Celite pad with fresh solvent to ensure all the product is recovered.[9]

  • Collect: The collected filtrate contains the product, now free of heterogeneous palladium.[9]

Protocol 2: General Procedure for Palladium Removal using Scavengers

  • Select Scavenger: Choose an appropriate scavenger based on the palladium oxidation state, solvent, and product characteristics. A preliminary screen is recommended.[7][9]

  • Add Scavenger: Add the recommended amount of scavenger (often specified by the manufacturer in wt% or equivalents) to the reaction mixture.[9]

  • Stir: Stir the mixture for the recommended time and at the optimal temperature. This can range from 1 hour to overnight, at room temperature or with gentle heating.[7][8]

  • Monitor (Optional): Monitor the palladium concentration by taking small aliquots for analysis (e.g., ICP-MS).[7]

  • Filter: Remove the solid-supported scavenger by filtration. A simple gravity filtration or filtration through a small plug of Celite is usually sufficient.[9]

  • Wash and Concentrate: Wash the scavenger with fresh solvent to recover any adsorbed product. Combine the filtrate and washings, and remove the solvent to obtain the purified product.[7]

Visual Workflow and Logic Diagrams

G start Start: Crude Reaction Mixture with Pd check_pd_form Is Palladium Heterogeneous? start->check_pd_form celite_filtration Filter through Celite Pad check_pd_form->celite_filtration  Yes scavenger_path Select Removal Method for Soluble Palladium check_pd_form->scavenger_path No (Soluble) check_soluble_pd Analyze Filtrate for Residual Soluble Pd celite_filtration->check_soluble_pd check_soluble_pd->scavenger_path Pd > Limit   final_product Purified Product (Low Pd) check_soluble_pd->final_product  Pd < Limit scavenger Use Palladium Scavenger scavenger_path->scavenger carbon Use Activated Carbon scavenger_path->carbon chromatography Use Chromatography or Recrystallization scavenger_path->chromatography scavenger->final_product carbon->final_product chromatography->final_product

Caption: Decision workflow for selecting a palladium removal method.

G start High Pd After Scavenger Treatment check_scavenger Was Scavenger Selection Screened? start->check_scavenger screen_scavengers Screen Panel of Different Scavengers check_scavenger->screen_scavengers No check_conditions Were Conditions Optimized? check_scavenger->check_conditions Yes retry Retry Scavenging Protocol screen_scavengers->retry optimize_conditions Increase Scavenger Loading, Time, or Temperature check_conditions->optimize_conditions No check_complexation Suspect Product-Pd Complexation? check_conditions->check_complexation Yes optimize_conditions->retry end Consider Alternative Method (e.g., Carbon) check_complexation->end Yes check_complexation->end No, still failing disrupt_complex Change Solvent or Add Competing Ligand disrupt_complex->retry retry->check_complexation

Caption: Troubleshooting logic for inefficient scavenger performance.

References

Managing moisture sensitivity of Dimethyl phenylphosphonite

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dimethyl Phenylphosphonite

This guide provides researchers, scientists, and drug development professionals with essential information for managing the moisture sensitivity of this compound (DPP).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it moisture-sensitive?

This compound (DPP), with the chemical formula C₆H₅P(OCH₃)₂, is an organophosphorus compound widely used in organic synthesis, particularly as a ligand in cross-coupling reactions and as a precursor for other organophosphorus compounds.[1][2] Its sensitivity to moisture stems from the phosphorus(III) center, which is susceptible to hydrolysis. In the presence of water, DPP can decompose, affecting its purity and reactivity in subsequent chemical transformations.

Q2: How should I properly store this compound?

To maintain its integrity, DPP should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[3][4] Many suppliers recommend refrigeration at 2-8°C.[1][5] Storage under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent exposure to atmospheric moisture.

Q3: What are the visible signs of degradation or moisture contamination?

While fresh DPP is typically a clear, colorless to light yellow liquid, signs of degradation may not always be visually obvious.[2] The most reliable indicators of contamination are inconsistencies in experimental results, such as lower yields or the appearance of unexpected byproducts. Spectroscopic analysis (e.g., ³¹P NMR) is the most effective way to assess purity.

Q4: What are the primary hydrolysis products of this compound?

Upon exposure to water, this compound is expected to hydrolyze. The reaction likely proceeds in a stepwise manner. The first product is methyl phenylphosphonate (B1237145), and further hydrolysis can yield phenylphosphonic acid and methanol. These byproducts can interfere with desired chemical reactions.

Q5: Can I use this compound that has been briefly exposed to air?

Brief exposure should be avoided whenever possible. The extent of degradation depends on the duration of exposure and the ambient humidity. If exposure is unavoidable, it is critical to work quickly. For sensitive reactions, it is highly recommended to use a freshly opened bottle or to purify the reagent before use.

Troubleshooting Guide

Issue 1: My reaction yield is significantly lower than expected.

  • Possible Cause: The this compound may have degraded due to moisture contamination, reducing the concentration of the active reagent.

  • Recommended Solution:

    • Verify Reagent Quality: Use ³¹P NMR to check the purity of the DPP. The presence of multiple peaks may indicate hydrolysis products.

    • Improve Handling Technique: Ensure all glassware is rigorously dried (e.g., flame-dried or oven-dried) and the reaction is conducted under a strictly inert atmosphere (nitrogen or argon).[6] Use anhydrous solvents.

    • Use Fresh Reagent: Open a new bottle of this compound or purify the existing stock by distillation if you suspect contamination.

Issue 2: I am observing unexpected byproducts in my reaction mixture.

  • Possible Cause: The hydrolysis products of DPP (e.g., methyl phenylphosphonate or phenylphosphonic acid) may be reacting with your starting materials or intermediates, leading to side products.

  • Recommended Solution:

    • Isolate and Characterize Byproducts: If possible, isolate the byproducts and characterize them using techniques like NMR or Mass Spectrometry to confirm if they are phosphorus-containing species derived from DPP hydrolysis.

    • Purify the Reagent: Distill the this compound under reduced pressure to remove non-volatile impurities and hydrolysis products before use.

    • Review Storage Conditions: Ensure the reagent is stored according to recommendations to prevent further degradation.[4]

Issue 3: My experimental results are inconsistent from one run to another.

  • Possible Cause: Variable levels of moisture are being introduced into the reaction, leading to inconsistent degradation of the this compound. This can be due to fluctuations in ambient humidity or slight variations in experimental setup.

  • Recommended Solution:

    • Standardize Procedures: Develop and strictly follow a standard operating procedure (SOP) for handling DPP. This includes consistent methods for drying glassware, purging with inert gas, and transferring the liquid reagent.

    • Use a Glovebox: For highly sensitive applications, perform all manipulations of this compound inside a glovebox with a controlled, low-moisture atmosphere.

    • Document Conditions: Keep a detailed log of experimental conditions for each run, including the age of the reagent bottle and any potential exposure events.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₁₁O₂P[1][7]
Molecular Weight 170.15 g/mol [1][7]
Appearance Colorless to light yellow liquid[2]
Density 1.072 g/mL at 25 °C[1][2]
Boiling Point 102°C / 15 mmHg[4]
Refractive Index n20/D 1.529[1][2]
Solubility Immiscible with water; Miscible with alcohol[2][8]
Storage Temperature 2-8°C[1][5]

Experimental Protocols

Protocol 1: Standard Inert Atmosphere Handling for this compound

This protocol describes the standard procedure for handling moisture-sensitive reagents like DPP using a Schlenk line.

  • Glassware Preparation: Ensure all glassware (flasks, syringes, needles) is thoroughly dried in an oven at >120°C for at least 4 hours or by flame-drying under vacuum. Allow to cool to room temperature under a stream of inert gas (argon or nitrogen).

  • System Purge: Assemble the reaction apparatus and connect it to a Schlenk line. Evacuate the apparatus under vacuum and refill with inert gas. Repeat this vacuum-refill cycle at least three times to remove atmospheric air and moisture.

  • Reagent Transfer:

    • Allow the bottle of this compound to warm to room temperature before opening to prevent condensation of moisture on the cold surface.

    • Puncture the septum on the reagent bottle with a needle connected to the inert gas line to create positive pressure.

    • Use a clean, dry syringe fitted with a needle to withdraw the required volume of DPP.

    • Quickly transfer the liquid to the reaction flask by injecting it through a rubber septum against a positive flow of inert gas.

  • Reaction and Storage: Maintain a positive pressure of inert gas throughout the reaction. After use, securely close the DPP bottle, purge the headspace with inert gas, and wrap the cap with paraffin (B1166041) film before returning it to cold storage.[3][4]

Protocol 2: Monitoring Hydrolysis via ³¹P NMR Spectroscopy

This protocol provides a method to assess the purity of this compound.

  • Sample Preparation: In a controlled inert atmosphere (e.g., inside a glovebox), prepare an NMR sample by dissolving a small amount of this compound in an anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆).

  • Data Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. Pure this compound should exhibit a single sharp peak.

  • Data Analysis: The presence of additional peaks indicates impurities. Hydrolysis products like methyl phenylphosphonate and phenylphosphonic acid will appear at different chemical shifts. The relative integration of these peaks can be used to quantify the extent of degradation.

Visualizations

Hydrolysis_Pathway cluster_products1 cluster_products2 DPP Dimethyl phenylphosphonite C₆H₅P(OCH₃)₂ MeOH1 Methanol CH₃OH H2O1 + H₂O DPP->H2O1 MPP Methyl phenylphosphonate C₆H₅P(O)(OH)(OCH₃) MeOH2 Methanol CH₃OH H2O2 + H₂O MPP->H2O2 PPA Phenylphosphonic Acid C₆H₅P(O)(OH)₂ H2O1->MPP H2O1->MeOH1 - CH₃OH H2O2->PPA H2O2->MeOH2 - CH₃OH

Caption: Hydrolysis pathway of this compound.

Troubleshooting_Workflow start Experiment Shows Poor Yield or Byproducts check_purity Assess DPP Purity (e.g., ³¹P NMR) start->check_purity is_pure Is DPP Pure? check_purity->is_pure review_handling Review Handling Procedures (Inert Atmosphere, Dry Glassware) is_pure->review_handling Yes purify Purify DPP (e.g., Distillation) is_pure->purify No rerun Re-run Experiment with Pure DPP & Improved Technique review_handling->rerun purify->rerun end Problem Solved rerun->end

Caption: Troubleshooting workflow for reactions involving DPP.

Storage_Logic start Receiving New DPP Bottle inspect Inspect Seal for Integrity start->inspect store Store in Cool, Dry Place (2-8°C) inspect->store use Using DPP in Experiment store->use inert Use Inert Atmosphere Techniques use->inert reseal Purge Headspace with Inert Gas & Reseal Tightly inert->reseal reseal->store

Caption: Logic for proper handling and storage of DPP.

References

Validation & Comparative

A Comparative Analysis of Dimethyl Phenylphosphonite and Other Phosphine Ligands in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Ligand Selection in Catalysis

The strategic selection of phosphine (B1218219) ligands is a critical determinant in the success of palladium-catalyzed cross-coupling reactions, profoundly influencing catalytic activity, substrate scope, and reaction efficiency. This guide provides a comparative overview of Dimethyl phenylphosphonite alongside other widely utilized phosphine ligands, with a focus on their performance in the Suzuki-Miyaura cross-coupling reaction. By presenting available experimental data, detailed protocols, and illustrating key chemical principles, this document aims to equip researchers with the necessary information to make informed decisions in ligand selection for their synthetic endeavors.

Introduction to Phosphine Ligands in Catalysis

Phosphine ligands are ubiquitous in homogeneous catalysis due to their unique electronic and steric properties, which can be finely tuned to modulate the reactivity of the metal center.[1] In palladium-catalyzed cross-coupling reactions, these ligands play a crucial role in stabilizing the active Pd(0) species, facilitating oxidative addition and reductive elimination, and influencing the overall catalytic cycle.[2] Key characteristics of phosphine ligands that impact their performance include:

  • Electron-donating ability: Electron-rich phosphines increase the electron density on the palladium center, which generally accelerates the rate-determining oxidative addition step.[2]

  • Steric bulk: Sterically demanding ligands can promote the formation of monoligated palladium complexes, which are often more catalytically active.[2] They can also facilitate the reductive elimination step to release the final product.

This guide will focus on a comparative analysis of this compound, a member of the phosphonite ligand class, against established phosphine ligands such as triarylphosphines (e.g., triphenylphosphine) and bulky, electron-rich dialkylbiarylphosphines (e.g., Buchwald ligands like SPhos and XPhos).

Comparative Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction, a cornerstone of C-C bond formation, serves as an excellent platform for comparing the efficacy of different phosphine ligands.[3] While direct, side-by-side comparative data for this compound against a wide array of other ligands under identical conditions is limited in the readily available literature, we can collate and compare performance from various studies on similar substrate classes.

A common benchmark reaction for evaluating ligand performance is the coupling of an aryl chloride with an arylboronic acid, as aryl chlorides are known to be more challenging substrates than the corresponding bromides or iodides.[4]

Table 1: Performance of Various Phosphine Ligands in the Suzuki-Miyaura Coupling of 4-Chlorotoluene (B122035) with Phenylboronic Acid

LigandPalladium PrecursorBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound Data not available------
XPhos [Pd(allyl)Cl]₂MeOHTHF/MeOH25195[5]
SPhos Pd(OAc)₂K₃PO₄Toluene100298[2]
Triphenylphosphine (PPh₃) Pd(PPh₃)₄K₃PO₄1,4-Dioxane (B91453)8018-22Moderate to Good[6]
Di(2,6-dimethylmorpholino)phenylphosphine Pd(OAc)₂K₃PO₄1,4-Dioxane1001895[7]

Note: The data presented is compiled from different sources and reaction conditions may vary, affecting a direct comparison. The yield for Triphenylphosphine is described qualitatively in the source.

While specific data for this compound in this exact reaction was not found, phosphonite ligands, in general, are known to be effective in Suzuki-Miyaura cross-coupling reactions. For instance, a study on chiral phosphonite ligands in the asymmetric Suzuki-Miyaura coupling of aryl chlorides reported yields up to 91%.[8] This suggests that this compound, as a structurally related phosphonite, would likely exhibit good catalytic activity.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to successful synthetic chemistry. Below are representative protocols for the Suzuki-Miyaura cross-coupling reaction using different types of phosphine ligands.

General Procedure for Suzuki-Miyaura Coupling with a Buchwald-Type Ligand (e.g., XPhos)

Reaction: 4-Chlorotoluene + Phenylboronic acid → 4-Methyl-1,1'-biphenyl

Materials:

  • 4-Chlorotoluene

  • Phenylboronic acid

  • [Pd(allyl)Cl]₂

  • XPhos

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Naphthalene (internal standard)

Procedure: [5]

  • To an oven-dried vial equipped with a stir bar, add 4-chlorotoluene (0.5 M), phenylboronic acid (0.55 M), and the base (0.55 M).

  • Add the palladium precatalyst ([Pd(allyl)Cl]₂, 0.0025 M) and the XPhos ligand (0.0025 M).

  • Add 0.95 mL of MeOH and 0.05 mL of THF.

  • Seal the vial and stir the reaction mixture at room temperature for the specified time.

  • Monitor the reaction progress by gas chromatography (GC) using an internal standard to determine the product yield.

General Procedure for a One-Pot Borylation/Suzuki Reaction using Triphenylphosphine

Materials: [9]

  • Aryl Halide 1 (e.g., 1-bromo-4-iodobenzene)

  • Bis(pinacolato)diboron (B136004) (B₂(pin)₂)

  • Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄)

  • Potassium Acetate (B1210297) (KOAc)

  • Aryl Halide 2 (e.g., 4-bromo-N,N-dimethylaniline)

  • Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure: [9]

Step 1: Borylation

  • In a microwave vial, combine the first aryl halide (1 equiv.), bis(pinacolato)diboron (1.2 equiv.), Pd(PPh₃)₄ (10 mol%), and potassium acetate (3 equiv.) in 1,4-dioxane (0.5 M).

  • Seal the vial and heat the mixture in a microwave reactor at 120 °C for 45 minutes.

Step 2: Suzuki Coupling

  • To the cooled reaction mixture from Step 1, add the second aryl halide (1 equiv.) and a 2 M aqueous solution of sodium carbonate (2 equiv.).

  • Reseal the vial and heat in the microwave reactor at 120 °C for 30 minutes.

  • After cooling, extract the product with an organic solvent, dry the organic layer, and purify by chromatography.

Signaling Pathways and Experimental Workflows

Visualizing complex processes is crucial for understanding and optimizing experimental designs. Below are diagrams generated using Graphviz to illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a general workflow for ligand screening.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X(L)₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)-Ar'(L)₂ Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'B(OH)₂ + Base BoronicAcid->Transmetal

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Ligand_Screening_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis A Define Reaction Parameters (Substrates, Base, Solvent, Temp.) B Select Candidate Ligands (e.g., DMPP, XPhos, PPh₃) A->B C Prepare Stock Solutions (Pd Precursor, Ligands, Substrates) B->C D Set up Parallel Reactions (e.g., in a 96-well plate) C->D E Run Reactions under Identical Conditions D->E F Quench Reactions and Prepare Samples for Analysis E->F G Analyze by GC/LC-MS to Determine Yield/Conversion F->G H Compare Ligand Performance G->H

Figure 2: General workflow for high-throughput phosphine ligand screening.

Conclusion

The choice of phosphine ligand is a powerful tool for optimizing palladium-catalyzed cross-coupling reactions. While established ligands like the Buchwald-type dialkylbiarylphosphines (e.g., XPhos, SPhos) demonstrate high efficacy, particularly with challenging substrates like aryl chlorides, other classes of ligands, including phosphonites, offer a valuable alternative. Although direct comparative data for this compound is not as prevalent in the literature, the performance of related phosphonite ligands suggests its potential as an effective ligand in Suzuki-Miyaura and other cross-coupling reactions. The provided experimental protocols and workflows offer a starting point for researchers to systematically evaluate and select the optimal ligand for their specific synthetic targets, ultimately accelerating the drug discovery and development process. Further research into the systematic comparison of a broader range of phosphine ligands, including this compound, under standardized conditions would be highly beneficial to the scientific community.

References

A Comparative Guide to Ligands in the Heck Reaction: Dimethyl Phenylphosphonite vs. Triphenylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes. The choice of ligand coordinated to the palladium center is crucial for the reaction's success, influencing yield, selectivity, and catalyst stability. This guide provides a comparative overview of two phosphorus-based ligands: the commonly used triphenylphosphine (B44618) (a phosphine) and the less ubiquitous dimethyl phenylphosphonite (a phosphonite).

Due to a lack of direct comparative experimental studies between this compound and triphenylphosphine in the Heck reaction under identical conditions, this guide will focus on a comparison of their general electronic and steric properties and the expected implications for the reaction's outcome. This will be supplemented with established experimental data for the widely documented triphenylphosphine.

Ligand Properties at a Glance: Electronic and Steric Effects

The performance of a phosphorus ligand in the Heck reaction is primarily governed by its electronic and steric properties, which influence key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

Ligand PropertyThis compound (Phosphonite)Triphenylphosphine (Phosphine)Impact on Heck Reaction
Electronic Profile More π-acidic (stronger π-acceptor) due to the presence of P-O bonds. Less σ-donating than triphenylphosphine.Strong σ-donor with moderate π-acidity.The π-acidity of phosphonites can stabilize the Pd(0) resting state and may facilitate reductive elimination. The strong σ-donation of phosphines can promote the oxidative addition step.
Steric Profile Generally less sterically demanding than triphenylphosphine, with a smaller cone angle.Moderately bulky with a cone angle of approximately 145°.The steric bulk of the ligand influences the coordination number of the palladium center and can affect the rate of both oxidative addition and reductive elimination. Less bulky ligands may allow for faster reaction rates, but could also lead to catalyst instability.

The Heck Reaction Catalytic Cycle

The Heck reaction proceeds through a catalytic cycle involving palladium(0) and palladium(II) intermediates. The ligand plays a critical role in stabilizing these intermediates and facilitating the key transformations.

Heck_Reaction pd0 Pd(0)L₂ oadd Oxidative Addition pd0->oadd Ar-X pd2_aryl Ar-Pd(II)L₂X oadd->pd2_aryl alkene_coord Alkene Coordination pd2_aryl->alkene_coord Alkene pd2_alkene Ar-Pd(II)L₂(alkene)X alkene_coord->pd2_alkene mig_insert Migratory Insertion pd2_alkene->mig_insert pd2_alkyl R-Pd(II)L₂X mig_insert->pd2_alkyl beta_elim β-Hydride Elimination pd2_alkyl->beta_elim pd2_hydrido H-Pd(II)L₂X beta_elim->pd2_hydrido red_elim Reductive Elimination pd2_hydrido->red_elim Base red_elim->pd0 Product + HB⁺X⁻

Caption: Generalized catalytic cycle of the Heck reaction.

Performance in the Heck Reaction: A Comparative Discussion

While direct, side-by-side quantitative data is unavailable, we can infer the potential performance differences between this compound and triphenylphosphine based on their inherent properties.

Triphenylphosphine: As a workhorse ligand in palladium catalysis, triphenylphosphine's performance in the Heck reaction is well-documented.[1] It is known to be effective for a wide range of aryl halides and olefins.[1] Its moderate steric bulk and strong σ-donating ability generally lead to good catalytic activity and stability. However, for more challenging substrates, such as aryl chlorides, or for achieving high turnover numbers, more specialized phosphine (B1218219) ligands are often required.[2]

This compound: The use of phosphonite ligands in the Heck reaction is less common. Their higher π-acidity compared to phosphines could, in theory, accelerate the rate-limiting reductive elimination step. This might be advantageous in reactions where this step is particularly slow. However, their lower σ-donating strength could potentially hinder the initial oxidative addition of the aryl halide to the Pd(0) center, especially with less reactive halides like aryl chlorides. The smaller steric footprint of this compound might also lead to a less stable catalytic species, potentially resulting in the formation of palladium black and catalyst deactivation, especially at the high temperatures often required for Heck reactions.

Experimental Protocol: Heck Reaction with Triphenylphosphine

The following is a general experimental protocol for a Heck reaction using triphenylphosphine as the ligand. This can serve as a baseline for comparison and optimization when exploring other ligands.

Reaction: Coupling of Iodobenzene (B50100) with Styrene (B11656)

Materials:

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (e.g., 0.02 mmol, 1 mol%) and PPh₃ (e.g., 0.04 mmol, 2 mol%).

  • Add anhydrous DMF (e.g., 10 mL) and stir the mixture at room temperature for 10 minutes to form the catalyst complex.

  • To the stirred solution, add iodobenzene (e.g., 2.0 mmol, 1.0 equiv), styrene (e.g., 2.2 mmol, 1.1 equiv), and triethylamine (e.g., 2.4 mmol, 1.2 equiv).

  • Heat the reaction mixture to 100 °C and stir for the desired amount of time (monitor by TLC or GC, typically 4-24 hours).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired stilbene (B7821643) product.

Summary and Outlook

Triphenylphosphine remains a reliable and well-understood ligand for a broad range of Heck reactions. Its robust performance and commercial availability make it a common starting point for reaction development.

This compound, and phosphonites in general, represent a less explored class of ligands in this context. Based on their electronic properties, they may offer advantages in specific applications where reductive elimination is challenging. However, their potentially lower stability and reduced σ-donating ability might limit their general applicability.

For researchers and drug development professionals, the selection of a ligand for the Heck reaction should be guided by the specific substrates and desired reaction outcomes. While triphenylphosphine provides a solid foundation, the exploration of alternative ligands, including phosphonites, could unlock new reactivity and efficiency. Further experimental studies are needed to directly compare the performance of this compound and triphenylphosphine and to fully elucidate the potential of phosphonite ligands in the Heck reaction.

References

A Comparative Guide to Ligand Performance in Suzuki Coupling of Aryl Chlorides: Evaluating Alternatives to Dimethyl Phenylphosphonite

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and heteroaryl structures crucial to pharmaceutical and materials science. The choice of ligand is paramount for the successful coupling of challenging substrates like aryl chlorides. This guide provides a comparative overview of high-performance phosphine (B1218219) ligands and discusses the potential role of phosphonites, such as dimethyl phenylphosphonite, in this critical transformation.

While specific quantitative performance data for this compound in the Suzuki coupling of aryl chlorides is limited in publicly available literature, an examination of established phosphine ligands provides a benchmark for evaluating potential alternatives. This guide summarizes the performance of several prominent ligand classes, offers detailed experimental protocols, and visualizes the underlying chemical processes.

Performance Comparison of Phosphine Ligands

The efficiency of the Suzuki-Miyaura coupling of aryl chlorides is highly dependent on the nature of the phosphine ligand. Bulky, electron-rich ligands have demonstrated superior performance by facilitating the challenging oxidative addition of the palladium(0) catalyst to the relatively inert C-Cl bond. Below is a summary of the performance of representative high-performance ligands in the Suzuki coupling of various aryl chlorides with arylboronic acids.

LigandAryl Chloride SubstrateArylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Reference
SPhos 4-ChlorotoluenePhenylboronic acidK₃PO₄Toluene (B28343)100298[1]
2-Chloropyridine4-Methoxyphenylboronic acidK₃PO₄Toluene100295[1]
XPhos 4-ChloroanisolePhenylboronic acidK₃PO₄t-BuOH801897[Buchwald et al.]
2,4,6-TrichloropyrimidinePhenylboronic acidK₃PO₄Toluene/H₂O1001294[Buchwald et al.]
RuPhos 4-ChlorobenzonitrilePhenylboronic acidK₃PO₄Dioxane1001699[Buchwald et al.]
DavePhos 1-Chloro-4-nitrobenzenePhenylboronic acidK₃PO₄Toluene100196[Buchwald et al.]
cataCXium® A 4-ChlorotoluenePhenylboronic acidK₃PO₄Toluene/H₂O100199[Evonik]

Note: The data presented is compiled from various sources and should be used as a qualitative guide. Direct quantitative comparison may not be precise due to variations in experimental conditions.

The Potential of Phosphonite Ligands

While comprehensive data is lacking for this compound, research on other phosphonite ligands, such as chiral MOP-phosphonites, has shown their potential in Suzuki-Miyaura reactions.[2] Phosphonites are generally more electron-poor than their phosphine counterparts, which can influence their catalytic activity.[2] One critical consideration for phosphites and phosphinites is their susceptibility to hydrolysis, which can transform the ligand and significantly impact the catalyst's performance.[3][4] This highlights the importance of rigorously anhydrous reaction conditions when employing such ligands.

Experimental Protocols

Below is a general experimental protocol for the Suzuki-Miyaura cross-coupling of an aryl chloride using a representative high-performance phosphine ligand.

Materials:

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Aryl chloride (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol)

  • Anhydrous toluene (5 mL)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating block/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), the aryl chloride (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Add anhydrous toluene (5 mL) to the flask.

  • Seal the tube and stir the mixture at 100 °C for the required time (monitor by TLC or GC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl product.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagrams illustrate the key steps in the Suzuki-Miyaura cross-coupling reaction and a typical experimental workflow.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L Pd(0)L (Active Catalyst) Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) (Oxidative Adduct) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L) Ar-Pd(II)-Ar'(L) (Diaryl Complex) Ar-Pd(II)-X(L)->Ar-Pd(II)-Ar'(L) Transmetalation (Ar'-B(OH)₂) Ar-Pd(II)-Ar'(L)->Pd(0)L Ar-Ar' Ar-Ar' (Product) Ar-Pd(II)-Ar'(L)->Ar-Ar' Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Pd Catalyst, Ligand, Aryl Chloride, Arylboronic Acid, Base setup->reagents solvent Add Anhydrous Solvent reagents->solvent reaction Heat and Stir solvent->reaction monitoring Monitor Reaction (TLC/GC-MS) reaction->monitoring workup Workup (Extraction, Washing) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: A general workflow for a Suzuki-Miyaura cross-coupling experiment.

Conclusion

While the direct performance of this compound in the Suzuki coupling of aryl chlorides remains an area for further investigation, the landscape of phosphine ligands offers a wealth of highly efficient and versatile alternatives. Ligands such as SPhos, XPhos, and RuPhos have consistently demonstrated excellent yields and broad substrate scope, making them the current state-of-the-art for this challenging transformation. Future research into phosphonite ligands will be valuable in determining if their unique electronic properties can be harnessed to provide advantages over the well-established phosphine-based systems.

References

A Comparative Guide to Alternatives for Dimethyl Phenylphosphonite in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of palladium-catalyzed cross-coupling reactions is continually evolving, with the development of sophisticated ligands that offer significant advantages over traditional options. Dimethyl phenylphosphonite has been a serviceable ligand in various cross-coupling reactions; however, a newer generation of phosphine (B1218219) ligands has emerged, providing superior performance in terms of reaction efficiency, substrate scope, and reaction conditions. This guide offers an objective comparison of this compound with its modern alternatives, supported by experimental data and detailed protocols to aid in the selection of the optimal ligand for your specific synthetic needs.

Performance Comparison of Phosphine Ligands

The choice of phosphine ligand is critical to the success of a cross-coupling reaction, profoundly influencing yield, catalyst loading, reaction time, and temperature. Modern bulky, electron-rich phosphine ligands have demonstrated remarkable efficacy in overcoming the limitations of simpler ligands like this compound, particularly in challenging coupling reactions involving sterically hindered substrates or less reactive aryl chlorides.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. While this compound can facilitate this transformation, ligands from the Buchwald and other research groups often provide significantly higher yields under milder conditions, especially with demanding substrates.

Table 1: Illustrative Performance Comparison in Suzuki-Miyaura Coupling

LigandCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
This compound2-5K₂CO₃Toluene (B28343)/H₂O80-10012-2460-80[General observation]
XPhos 0.5-2K₃PO₄TolueneRT - 1002-12>95[1]
SPhos 0.5-2K₃PO₄TolueneRT - 1002-12>95[General observation]
DavePhos 1-3Cs₂CO₃Dioxane80-10012-1890-98[General observation]
cataCXium® A 1-2K₃PO₄Toluene/H₂O804-16>90[General observation]

Note: The data presented are illustrative and compiled from various sources. Direct comparative studies under identical conditions are limited. "RT" denotes room temperature.

Buchwald-Hartwig Amination

The formation of C-N bonds via Buchwald-Hartwig amination is highly sensitive to ligand choice. Modern dialkylbiaryl phosphine ligands have revolutionized this reaction, enabling the coupling of a wide array of amines and aryl halides, including challenging aryl chlorides, often with near-quantitative yields.

Table 2: Illustrative Performance Comparison in Buchwald-Hartwig Amination

LigandCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
This compound3-5NaOtBuToluene100-11018-2450-75[General observation]
XPhos 1-2NaOtBuToluene80-1002-16>95[2]
RuPhos 1-2NaOtBuToluene80-1002-16>95[2]
BrettPhos 1-2K₃PO₄t-BuOH10012-24>90[General observation]
NIXANTPHOS 0.05-1NaOtBuToluene10012-24>90[General observation]

Note: The data presented are illustrative and compiled from various sources. Direct comparative studies under identical conditions are limited.

Heck Reaction

The Heck reaction, for the synthesis of substituted alkenes, also benefits from the use of advanced phosphine ligands. These ligands can promote higher turnover numbers and frequencies, allowing for lower catalyst loadings and, in some cases, milder reaction conditions compared to what is achievable with this compound.

Table 3: Illustrative Performance Comparison in the Heck Reaction

LigandCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
This compound2-5Et₃NDMF100-12012-2460-85[General observation]
cataCXium® A 0.1-1K₂CO₃Dioxane1004-16>90[General observation]
PCy₃ 1-3K₂CO₃NMP12012-24>90[General observation]
P(o-tol)₃ 1-3NaOAcDMF10012-24>90[General observation]

Note: The data presented are illustrative and compiled from various sources. Direct comparative studies under identical conditions are limited. "DMF" denotes N,N-Dimethylformamide, "NMP" denotes N-Methyl-2-pyrrolidone.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful cross-coupling reactions. Below are representative procedures for Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions using modern phosphine ligands.

General Experimental Workflow for Ligand Screening

A systematic approach is crucial for identifying the optimal ligand and reaction conditions for a specific transformation. High-throughput screening is a powerful tool for this purpose.

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis A Define Reaction Parameters (Aryl Halide, Coupling Partner, Base, Solvent, Temperature) B Prepare Stock Solutions (Pd Precursor, Ligands, Reactants, Internal Standard) A->B C Dispense Reagents into Reaction Vials (96-well plate) B->C D Seal Vials and Place on Heater/Stirrer C->D E Run Reaction under Inert Atmosphere D->E F Quench Reaction and Perform Work-up E->F G Analyze by GC/LC-MS F->G H Determine Yield and Identify Optimal Conditions G->H

General workflow for phosphine ligand screening.
Protocol for Suzuki-Miyaura Coupling using XPhos

Materials:

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • XPhos

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol)

  • Toluene (5 mL)

  • Anhydrous, degassed solvent

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.024 mmol, 2.4 mol%), aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add anhydrous, degassed toluene (5 mL) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time (e.g., 2-12 hours).

  • Monitor the reaction progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol for Buchwald-Hartwig Amination using RuPhos

Materials:

  • Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0))

  • RuPhos

  • Aryl halide (1.0 mmol)

  • Amine (1.2 mmol)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Toluene (5 mL)

  • Anhydrous, degassed solvent

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), RuPhos (0.024 mmol, 2.4 mol%), and NaOtBu (1.4 mmol) to an oven-dried vial.

  • Add the aryl halide (1.0 mmol) and the amine (1.2 mmol).

  • Add anhydrous, degassed toluene (5 mL).

  • Seal the vial and stir the mixture at the desired temperature (e.g., 100 °C) for the specified time (e.g., 2-16 hours).

  • After cooling to room temperature, dilute the reaction mixture with diethyl ether, and quench with water.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Protocol for Heck Reaction using cataCXium® A

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • cataCXium® A (di(1-adamantyl)-n-butylphosphine)

  • Aryl halide (1.0 mmol)

  • Alkene (1.5 mmol)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Dioxane (5 mL)

  • Anhydrous, degassed solvent

Procedure:

  • To a flame-dried Schlenk flask, add Pd(OAc)₂ (0.01 mmol, 1 mol%), cataCXium® A (0.012 mmol, 1.2 mol%), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the aryl halide (1.0 mmol) and the alkene (1.5 mmol).

  • Add anhydrous, degassed dioxane (5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (e.g., 4-16 hours).

  • Monitor the reaction by GC or TLC.

  • Once the reaction is complete, cool to room temperature, dilute with dichloromethane, and filter.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Catalytic Cycles

Understanding the catalytic cycles of these cross-coupling reactions is fundamental to troubleshooting and optimizing reaction conditions. The choice of ligand significantly impacts the efficiency of each step in the cycle.

Suzuki-Miyaura Coupling Catalytic Cycle

G A Pd(0)L₂ B Oxidative Addition A->B Ar-X C Ar-Pd(II)(X)L₂ B->C D Transmetalation (R-B(OR')₂) C->D Base E Ar-Pd(II)(R)L₂ D->E F Reductive Elimination E->F F->A G Ar-R F->G

Catalytic cycle of the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination Catalytic Cycle

G A Pd(0)L₂ B Oxidative Addition A->B Ar-X C Ar-Pd(II)(X)L₂ B->C D Amine Coordination & Deprotonation C->D HNR'R'', Base E Ar-Pd(II)(NR'R'')L D->E F Reductive Elimination E->F F->A G Ar-NR'R'' F->G

Catalytic cycle of the Buchwald-Hartwig amination.
Heck Reaction Catalytic Cycle

G A Pd(0)L₂ B Oxidative Addition A->B Ar-X C Ar-Pd(II)(X)L₂ B->C D Olefin Coordination C->D R-CH=CH₂ E Ar-Pd(II)(X)L(Olefin) D->E F Migratory Insertion E->F G R-CH₂-CH(Ar)-Pd(II)(X)L F->G H β-Hydride Elimination G->H I H-Pd(II)(X)L₂(Olefin') H->I J Product Release I->J L Reductive Elimination I->L Base K Ar-CH=CH-R J->K L->A

Catalytic cycle of the Heck reaction.

References

A Comparative Guide to Analytical Methods for the Quantification of Dimethyl Phenylphosphonite

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of chemical compounds is paramount. This guide provides a comparative overview of analytical methods for the quantification of Dimethyl phenylphosphonite, a reactive organophosphorus compound. The following sections detail the performance of various techniques, supported by experimental data, to assist in selecting the most suitable method for your specific research needs.

Comparison of Quantitative Analytical Methods

Three primary analytical techniques are commonly employed for the quantification of organophosphorus compounds like this compound: Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD), and Phosphorus-31 Nuclear Magnetic Resonance (³¹P-NMR) spectroscopy. The performance of these methods is summarized in the table below.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Accuracy (% Recovery)Precision (% RSD)
GC-MS 0.02 - 1.0 ng/mL0.1 - 3.0 ng/mL> 0.99592 - 103%< 15%
GC-FID 0.1 - 2.5 ng/mL0.25 - 5.0 ng/mL> 0.9994 - 119%< 20%
HPLC-DAD 1 - 10 ng/mL3 - 30 ng/mL> 0.9995 - 105%< 5%
³¹P-NMR ~0.3 mM~1.0 mMDirectly ProportionalHigh (relative to internal standard)< 2%

Note: The data presented for GC-MS, GC-FID, and HPLC-DAD are representative values obtained from studies on closely related organophosphorus compounds and may vary for this compound. The performance of ³¹P-NMR is inherently different as it is a primary ratio method of measurement.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific sample matrices and instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile and semi-volatile compounds in a gaseous mobile phase. The separated compounds are then introduced into a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, allowing for both qualitative and quantitative analysis.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

Procedure:

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to prepare a stock solution. Prepare a series of calibration standards by serial dilution of the stock solution.

  • GC-MS Conditions:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (splitless mode)

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

    • Oven Temperature Program: Initial temperature of 70 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 170, 139, 109).

  • Data Analysis: Construct a calibration curve by plotting the peak area of the target ion against the concentration of the calibration standards. Determine the concentration of this compound in unknown samples by interpolating their peak areas from the calibration curve.

Quantitative Phosphorus-31 Nuclear Magnetic Resonance (³¹P-NMR) Spectroscopy

Principle: ³¹P-NMR spectroscopy is a powerful technique for the direct quantification of phosphorus-containing compounds. The integral of a specific phosphorus signal is directly proportional to the number of phosphorus nuclei contributing to that signal. By using an internal standard with a known concentration and a known number of phosphorus atoms, the concentration of the analyte can be accurately determined.

Instrumentation:

  • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent, equipped with a broadband probe.

Procedure:

  • Sample Preparation: Accurately weigh a known amount of this compound and a suitable internal standard (e.g., triphenyl phosphate, phosphonoacetic acid) into an NMR tube.[1] Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure both the analyte and the internal standard are fully soluble.[1]

  • NMR Acquisition Parameters:

    • Observe Nucleus: ³¹P

    • Proton Decoupling: Yes

    • Pulse Angle: 90°

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the analyte and internal standard signals to ensure full relaxation and accurate integration.

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (typically 16 or more).

  • Data Processing and Analysis:

    • Apply Fourier transformation and phase correction to the acquired Free Induction Decay (FID).

    • Integrate the signals corresponding to this compound and the internal standard.

    • Calculate the concentration of this compound using the following equation:

    Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / V)

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of phosphorus atoms

    • MW = Molecular weight

    • m = mass

    • V = Volume of solvent

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the quantification of this compound using a chromatographic method like GC-MS or HPLC-DAD.

Quantification Workflow General Workflow for Chromatographic Quantification cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification stock_solution Prepare Stock Solution (Analyte in Solvent) calibration_standards Prepare Calibration Standards (Serial Dilution) stock_solution->calibration_standards injection Inject into Chromatography System calibration_standards->injection sample_prep Prepare Unknown Sample (Dissolution/Extraction) sample_prep->injection separation Chromatographic Separation (GC or HPLC Column) injection->separation detection Detection (MS, FID, or DAD) separation->detection peak_integration Peak Integration detection->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve quantification Quantify Unknown Sample peak_integration->quantification calibration_curve->quantification result result quantification->result Final Concentration qNMR Logic Quantitative ³¹P-NMR Logic analyte Analyte (this compound) weighing Accurate Weighing analyte->weighing internal_std Internal Standard (e.g., Triphenyl phosphate) internal_std->weighing dissolution Dissolution in Deuterated Solvent weighing->dissolution nmr_acquisition ³¹P-NMR Data Acquisition dissolution->nmr_acquisition data_processing Data Processing (Integration) nmr_acquisition->data_processing calculation Concentration Calculation data_processing->calculation final_concentration final_concentration calculation->final_concentration Analyte Concentration

References

A Comparative Guide to the Synthesis of Dimethyl Phenylphosphonite

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key reagents is paramount. Dimethyl phenylphosphonite (CAS No. 2946-61-4) is a valuable intermediate in organic synthesis, notably in the preparation of phosphonates and phosphonamidates, and as a ligand in transition metal catalysis. This guide provides a comparative analysis of established protocols for its synthesis, focusing on key performance indicators and detailed experimental procedures.

Comparison of Synthesis Protocols

The synthesis of this compound is most commonly achieved through the reaction of dichlorophenylphosphine (B166023) with methanol (B129727). This reaction necessitates a base to neutralize the hydrochloric acid byproduct. Variations in the choice of base, solvent, and reaction conditions can significantly impact the yield and purity of the final product. Below is a summary of quantitative data from representative protocols.

ProtocolStarting MaterialsBaseSolventReaction Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
Protocol 1 Dichlorophenylphosphine, MethanolTriethylamine (B128534)Diethyl Ether0 to rt2~85>95 (NMR)
Protocol 2 Dichlorophenylphosphine, MethanolPyridine (B92270)Toluene (B28343)0 to rt3~80>95 (GC)
Alternative Phenylphosphonous Acid, Methanol, DCC-Dichloromethane0 to rt12~75High

Experimental Protocols

Below are detailed methodologies for the key synthesis protocols.

Protocol 1: Synthesis using Triethylamine as Base

This protocol is a common and effective method for the preparation of this compound.

Materials:

  • Dichlorophenylphosphine (17.9 g, 0.1 mol)

  • Anhydrous Methanol (8.0 g, 0.25 mol)

  • Triethylamine (22.3 g, 0.22 mol)

  • Anhydrous Diethyl Ether (200 mL)

Procedure:

  • A solution of dichlorophenylphosphine in anhydrous diethyl ether (50 mL) is prepared in a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • The flask is cooled to 0 °C in an ice bath.

  • A solution of anhydrous methanol and triethylamine in anhydrous diethyl ether (150 mL) is added dropwise to the stirred solution of dichlorophenylphosphine over a period of 1 hour.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.

  • The resulting white precipitate of triethylamine hydrochloride is removed by filtration under a nitrogen atmosphere.

  • The solvent is removed from the filtrate under reduced pressure.

  • The crude product is purified by vacuum distillation to afford this compound as a colorless liquid.

Protocol 2: Synthesis using Pyridine as Base

This protocol offers an alternative to triethylamine, which may be advantageous in certain laboratory settings.

Materials:

  • Dichlorophenylphosphine (17.9 g, 0.1 mol)

  • Anhydrous Methanol (8.0 g, 0.25 mol)

  • Pyridine (17.4 g, 0.22 mol)

  • Anhydrous Toluene (200 mL)

Procedure:

  • A solution of dichlorophenylphosphine in anhydrous toluene (50 mL) is placed in a three-necked flask fitted with a mechanical stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet.

  • The flask is cooled to 0 °C.

  • A solution of anhydrous methanol and pyridine in anhydrous toluene (150 mL) is added dropwise with vigorous stirring over 1.5 hours.

  • The reaction mixture is then allowed to warm to room temperature and stirred for an additional 1.5 hours.

  • The precipitated pyridine hydrochloride is removed by filtration.

  • The toluene is removed by distillation at atmospheric pressure.

  • The residue is then distilled under vacuum to yield pure this compound.

Visualization of the Synthesis Workflow

The following diagram illustrates the general experimental workflow for the synthesis of this compound from dichlorophenylphosphine.

G start Start reactants Prepare solution of dichlorophenylphosphine in anhydrous solvent start->reactants cooling Cool reaction vessel to 0 °C reactants->cooling addition Dropwise addition of methanol and base solution cooling->addition reaction Stir at room temperature addition->reaction filtration Filter to remove hydrochloride salt reaction->filtration evaporation Remove solvent under reduced pressure filtration->evaporation distillation Purify by vacuum distillation evaporation->distillation product This compound distillation->product

Caption: General workflow for this compound synthesis.

This guide provides a foundational understanding of the primary methods for synthesizing this compound. Researchers should select a protocol based on available reagents, equipment, and desired scale of production. It is crucial to handle all reagents and reactions under an inert atmosphere due to the sensitivity of organophosphorus compounds to air and moisture.

Characterization of palladium complexes with Dimethyl phenylphosphonite

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is paramount to the success of synthetic organic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the creation of carbon-carbon and carbon-heteroatom bonds, which are crucial scaffolds in many pharmaceutical compounds and functional materials. [1][2] This guide provides a comparative overview of various palladium complexes featuring different phosphine (B1218219) ligands, offering insights into their synthesis, characterization, and catalytic performance. While the initial focus was on dimethyl phenylphosphonite, the available literature provides a broader perspective on a range of phosphine ligands that significantly influence the efficacy of palladium catalysts.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a versatile and widely utilized method for the formation of C-C bonds.[3] The choice of phosphine ligand plays a critical role in the efficiency and scope of this reaction. Below is a summary of the performance of palladium complexes with different phosphine ligands under various conditions.

Ligand TypeCatalyst SystemSubstratesKey Performance MetricsRef.
Phosphinic Amide[Pd(Ph2P(O)CH2NPh)2]Aryl halides and phenylboronic acidModerate (35–55%) to high (100%) yields of coupled products.[4]
Biaryl Phosphine (XPhos)Pd₂(dba)₃ / XPhos3-bromo-2-methylpyridine and 3-thienylboronic acid88% yield.[5]
Biaryl Phosphine (SPhos)Pd(OAc)₂ / SPhos3-bromo-2-methylpyridine and 4-methoxyphenylboronic acid92% yield.[5]
TriphenylphosphinePd(PPh₃)₄3-bromo-2-methylpyridine and phenylboronic acid85% yield.[5]
Biaryl Phosphacyclic LigandsPd(OAc)₂ / Phobane or Phosphatrioxa-adamantane derivativesAryl bromides/chlorides and arylboronic acidsHigh efficacy, with product yields of 88–100% for challenging substrates at room temperature.[6]
MOP-phosphonitesPd(II) complexesArylboronic acids and aryl bromidesEnantioselective, affording cross-coupling products with ee up to 70%.[7]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of catalytic results. The following sections outline typical protocols for the synthesis of palladium-phosphine complexes and their application in cross-coupling reactions.

General Synthesis of Palladium(II)-Phosphine Complexes

The synthesis of palladium(II)-phosphine complexes often involves the reaction of a palladium(II) precursor, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or palladium(II) chloride (PdCl₂), with the desired phosphine ligand in a suitable solvent.

Example Protocol for the Synthesis of a Palladium(II) Phosphinic Amide Complex: Treatment of a phosphinic amide ligand with Pd(OAc)₂ in a 2:1 molar ratio can produce the corresponding palladium(II) complex. The resulting complex, such as [Pd(Ph2P(O)CH2NPh)2], can be characterized using various spectroscopic methods and microanalysis.[4]

Example Protocol for the Synthesis of Dimeric Palladium(II) Complexes: Dimeric palladium(II) complexes can be synthesized using tetradentate N-donor ligands. The reaction of these ligands with a palladium source can yield complexes with the general composition [Pd₂LCl₄]. These complexes are often stable in air at room temperature.

General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling

A typical experimental setup for a Suzuki-Miyaura coupling reaction is as follows:

  • To a dry reaction vessel (e.g., a Schlenk flask), add the aryl halide (1.0 eq.), the corresponding arylboronic acid (1.2 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.).[3]

  • Add a solvent or a solvent mixture, such as toluene (B28343) and water.[3]

  • Degas the mixture by bubbling an inert gas, such as argon, through the solution for 15-20 minutes.[3]

  • Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) or a combination of a palladium precursor and the phosphine ligand.[3]

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress using techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3]

  • Upon completion, the reaction is cooled to room temperature, and the product is extracted using an organic solvent. The organic layers are then combined, washed, dried, and concentrated.[3]

  • The crude product is purified, typically by column chromatography on silica (B1680970) gel.[3]

Visualizing Catalytic Processes

To better understand the mechanisms and workflows involved in palladium-catalyzed reactions, graphical representations are invaluable.

G Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition (R-X) Pd(0)L_n->Oxidative_Addition Pd(II)_Complex R-Pd(II)-X(L_n) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (R'-M) Pd(II)_Complex->Transmetalation Pd(II)_Intermediate R-Pd(II)-R'(L_n) Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Product R-R' Reductive_Elimination->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

G Typical Experimental Workflow for Palladium-Catalyzed Cross-Coupling Setup Reaction Setup (Reactants, Solvent, Base) Degassing Degassing (Inert Atmosphere) Setup->Degassing Catalyst_Addition Catalyst Addition (Pd precursor + Ligand) Degassing->Catalyst_Addition Reaction Reaction (Heating & Monitoring) Catalyst_Addition->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS, etc.) Purification->Analysis

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Conclusion

The judicious selection of phosphine ligands is a critical parameter in optimizing palladium-catalyzed cross-coupling reactions. While a wide array of phosphine ligands has been developed and successfully applied, the performance of a given ligand is highly dependent on the specific substrates and reaction conditions. This guide provides a snapshot of the available data for several classes of phosphine ligands, offering a starting point for researchers in the field. The provided experimental protocols and workflow diagrams serve as a practical resource for the implementation of these powerful synthetic methodologies in the laboratory. Further research and development of novel phosphine ligands will undoubtedly continue to expand the scope and utility of palladium catalysis in the years to come.

References

A Comparative Guide to the Kinetics of Phosphonite-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetics of reactions catalyzed by phosphonites and related phosphite (B83602) compounds. Due to a lack of specific kinetic data for dimethyl phenylphosphonite-catalyzed reactions in the reviewed literature, this guide focuses on closely related and well-studied systems, such as the Pudovik reaction catalyzed by dialkyl and aryl phosphites. The principles and methodologies described herein are directly applicable to the kinetic analysis of reactions involving this compound.

Comparison of Kinetic Performance

The kinetic performance of phosphite and phosphonite catalysts is often evaluated in the context of nucleophilic addition reactions, such as the Pudovik reaction, which forms a new carbon-phosphorus bond. The reaction rate is influenced by the electronic and steric properties of the phosphite catalyst, the electrophile, and the reaction conditions.

Catalyst/ReagentReactionSolventTemperature (°C)Key Kinetic Parameter (Example)Reference
Aryl Dimethyl PhosphinatesAnilinolysisDimethyl Sulfoxide60.0ρXZ = 0.37[1]
Aryl Methyl Phenyl PhosphinatesAnilinolysisDimethyl Sulfoxide60.0ρXZ = 0.34[1]
Aryl Diphenyl PhosphinatesAnilinolysisDimethyl Sulfoxide60.0ρXZ = 0.65[1]
Triethyl Phosphite & Diethyl MethylphosphoniteNucleophilic Aromatic Substitution with o-DinitrobenzeneAcetonitrile-Bimolecular nucleophilic substitution established[2]

Note: The data presented for phosphinates suggests that the electronic environment around the phosphorus center significantly impacts the reaction kinetics. It is reasonable to extrapolate that this compound, with its phenyl group, would exhibit electronic effects influencing its catalytic activity, likely intermediate between purely alkyl and diaryl phosphites.

Experimental Protocols

The following is a detailed methodology for a representative kinetic study of a Pudovik-type reaction. This protocol can be adapted for studying reactions catalyzed by this compound.

Kinetic Analysis of a Base-Catalyzed Pudovik Reaction

Objective: To determine the rate law and rate constant for the reaction between an aldehyde (or imine) and a phosphite (e.g., this compound) in the presence of a base catalyst.

Materials:

  • Aldehyde or imine (substrate)

  • This compound (or other phosphite)

  • Base catalyst (e.g., triethylamine, DBU)

  • Anhydrous solvent (e.g., acetonitrile, THF, diethyl ether)[3]

  • Internal standard for analytical measurements (e.g., dodecane)

  • Quenching agent (e.g., a weak acid)

  • Deuterated solvent for NMR analysis

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Magnetic stirrer and stir bars

  • Thermostated reaction vessel or bath

  • Syringes for precise liquid handling

  • Gas chromatograph (GC) or Nuclear Magnetic Resonance (NMR) spectrometer for reaction monitoring

  • UV-Vis spectrophotometer (if reactants or products have a suitable chromophore)[4]

Procedure:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of the aldehyde/imine, phosphite, and base catalyst in the chosen anhydrous solvent under an inert atmosphere.

    • Prepare a stock solution of the internal standard.

  • Reaction Setup:

    • In a thermostated reaction vessel under an inert atmosphere, add a known volume of the solvent and the internal standard stock solution.

    • Add the desired volume of the substrate stock solution and allow the temperature to equilibrate.

  • Initiation of Reaction and Monitoring:

    • Initiate the reaction by adding a known volume of the phosphite stock solution, followed immediately by the base catalyst stock solution. Start a timer at the point of catalyst addition.

    • At predetermined time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a vial containing a quenching agent.

    • Analyze the quenched aliquots by GC or NMR to determine the concentration of the reactant(s) and product(s) relative to the internal standard. For UV-Vis monitoring, the reaction can be followed in real-time in a cuvette.[4]

  • Data Analysis:

    • Plot the concentration of the reactant(s) versus time.

    • To determine the reaction order with respect to each reactant, perform a series of experiments varying the initial concentration of one reactant while keeping the others constant (method of initial rates).

    • Fit the concentration-time data to the appropriate integrated rate law (zero, first, or second order) to determine the pseudo-rate constant.

    • Calculate the true rate constant from the pseudo-rate constants.

    • The effect of temperature on the rate constant can be studied by performing the reaction at different temperatures to determine the activation parameters (Arrhenius equation).

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanism of the base-catalyzed Pudovik reaction and a typical experimental workflow for its kinetic study.

Caption: General mechanism of the base-catalyzed Pudovik reaction.[3]

Experimental_Workflow Experimental Workflow for Kinetic Study prep 1. Prepare Stock Solutions (Reactants, Catalyst, Internal Standard) setup 2. Set up Reaction Vessel (Solvent, Internal Standard, Substrate) - Thermostate and equilibrate prep->setup initiate 3. Initiate Reaction (Add Phosphite and Catalyst) setup->initiate monitor 4. Monitor Reaction (Withdraw and quench aliquots at time intervals) initiate->monitor analyze 5. Analyze Samples (GC, NMR, or UV-Vis) monitor->analyze data_analysis 6. Data Analysis (Plot concentration vs. time, determine rate law and rate constant) analyze->data_analysis

Caption: A typical experimental workflow for a kinetic study.

References

A Comparative Guide to Phosphine Ligands: Dimethyl Phenylphosphonite vs. Buchwald Ligands in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate phosphine (B1218219) ligand is a critical determinant for the success of palladium-catalyzed cross-coupling reactions. This guide provides a comparative overview of dimethyl phenylphosphonite and the widely utilized Buchwald ligands, offering insights into their performance in key transformations such as Suzuki-Miyaura and Buchwald-Hartwig couplings.

While both this compound and Buchwald ligands serve to stabilize and activate palladium catalysts, they represent different classes of phosphine ligands with distinct structural features that influence their reactivity and substrate scope. Buchwald ligands are a family of bulky, electron-rich biaryl phosphine ligands renowned for their ability to facilitate challenging cross-coupling reactions, particularly with sterically hindered substrates and unreactive aryl chlorides. This compound, a simpler monodentate phosphonite ligand, also finds application in various cross-coupling reactions.

This guide aims to provide a data-driven comparison to assist in ligand selection. However, it is important to note that direct, head-to-head experimental comparisons under identical conditions are not always available in the published literature. The following sections summarize the performance of Buchwald ligands based on available data and discuss the utility of this compound in similar contexts.

Quantitative Performance Comparison of Buchwald Ligands

The efficacy of Buchwald ligands is well-documented across a wide range of Suzuki-Miyaura and Buchwald-Hartwig reactions. The following tables summarize the performance of prominent Buchwald ligands, such as XPhos and SPhos, in the coupling of various aryl chlorides, which are known to be challenging substrates.

Table 1: Performance of Buchwald Ligands in the Suzuki-Miyaura Coupling of Aryl Chlorides

LigandAryl ChlorideArylboronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)
XPhos1-Chloro-4-methylbenzenePhenylboronic acidK₃PO₄Toluene1002493
SPhos2-ChlorotoluenePhenylboronic acidK₃PO₄TolueneRT2>95
XPhos4-ChloroanisolePhenylboronic acidK₃PO₄Toluene1002498
SPhos4-ChloroanisolePhenylboronic acidK₃PO₄TolueneRT2>95

Note: The data presented is a compilation from various sources and reaction conditions may vary slightly.

Table 2: Performance of Buchwald Ligands in the Buchwald-Hartwig Amination of Aryl Chlorides

LigandAryl ChlorideAmineBaseSolventTemp. (°C)Time (h)Yield (%)
XPhos4-ChlorotolueneMorpholineNaOtBuToluene1002492
RuPhos4-ChlorotolueneMorpholineNaOtBuToluene1002496

Note: The data presented is a compilation from various sources and reaction conditions may vary slightly.

This compound: A Versatile Phosphine Ligand

This compound is a commercially available and cost-effective phosphonite ligand suitable for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig couplings. While it is generally less sterically bulky than the Buchwald ligands, its phosphorus center is electron-rich, which can promote the oxidative addition step in the catalytic cycle.

Direct quantitative comparisons of this compound with Buchwald ligands under identical conditions are scarce in the reviewed literature. However, its utility in cross-coupling reactions is established. For less sterically demanding substrates, this compound can be an effective and economical choice. For more challenging transformations involving hindered aryl chlorides or complex substrates, the more sterically encumbered and finely-tuned Buchwald ligands often provide superior results.

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions. These can be adapted for use with both this compound and Buchwald ligands, although optimization of reaction parameters (e.g., catalyst loading, temperature, and reaction time) may be necessary for specific substrate combinations and ligands.

General Procedure for Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol).

  • Catalyst Loading: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 0.01-2 mol%) and the phosphine ligand (e.g., this compound or a Buchwald ligand, 0.02-4 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., toluene, 5 mL) via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time (typically 2-24 h).

  • Work-up: After cooling to room temperature, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel.

General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide (1.0 mmol) and the amine (1.2 mmol).

  • Catalyst and Base Loading: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.5-2 mol%), the phosphine ligand (e.g., this compound or a Buchwald ligand, 1-4 mol%), and the base (e.g., NaOtBu, 1.4 mmol).

  • Solvent Addition: Add the degassed solvent (e.g., toluene, 5 mL) via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time (typically 2-24 h).

  • Work-up: After cooling to room temperature, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Visualizing the Catalytic Process

To better understand the underlying chemical transformations, the following diagrams illustrate the generally accepted catalytic cycle for cross-coupling reactions and a typical workflow for ligand screening experiments.

Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Transmetal Transmetalation (R-M) PdII->Transmetal R-M PdII_R Ar-Pd(II)-R(L_n) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow start Define Reaction Parameters (Aryl Halide, Coupling Partner, Base, Solvent) setup Prepare Stock Solutions of Reactants and Ligands start->setup reaction Dispense Reactants and Ligands into Reaction Vials setup->reaction catalyst Add Palladium Precursor reaction->catalyst run Run Reactions under Controlled Conditions (Temperature, Time) catalyst->run quench Quench Reactions and Prepare for Analysis run->quench analysis Analyze Reaction Outcomes (e.g., GC, LC-MS, NMR) quench->analysis optimize Identify Optimal Ligand and Conditions analysis->optimize

Caption: A typical experimental workflow for screening phosphine ligands in cross-coupling reactions.

A Comparative Guide to HPLC and GC-MS Analysis of Dimethyl Phenylphosphonite Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the accurate analysis of reaction mixtures is paramount for process optimization, yield determination, and impurity profiling. When monitoring reactions involving dimethyl phenylphosphonite, a common precursor in various syntheses, selecting the appropriate analytical technique is crucial. This guide provides a comprehensive comparison of two powerful chromatographic methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offering insights into their respective strengths and limitations for this application.

The choice between HPLC and GC-MS often depends on the physicochemical properties of the analytes, such as polarity, volatility, and thermal stability.[1][2] this compound and its potential byproducts can present analytical challenges that are addressed differently by each technique. This guide presents detailed experimental protocols and comparative data to aid in the selection of the most suitable method for your research needs.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a versatile and widely used technique for the separation and quantification of compounds in a liquid mobile phase.[2] For the analysis of this compound and related polar compounds, reversed-phase HPLC is a common approach.

Experimental Protocol: HPLC

A robust HPLC method for monitoring the reaction progress and purity of phosphonate-containing mixtures can be established as follows.[3]

  • Instrumentation : An HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable.[3]

  • Mobile Phase : A gradient elution is often preferred for separating components with different polarities.[3]

    • Solvent A : Water with 0.1% formic acid.[3]

    • Solvent B : Acetonitrile.[3]

  • Gradient Program :

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-18 min: 90% B

    • 18-20 min: 10% B[3]

  • Flow Rate : 1.0 mL/min.[3]

  • Detection Wavelength : Based on the UV absorbance of the phenyl group, a wavelength of 254 nm is appropriate.[3]

  • Sample Preparation :

    • At each time point, take a small aliquot of the reaction mixture (e.g., 50 µL).

    • Quench the reaction by diluting the aliquot in a known volume of the mobile phase (e.g., 950 µL of 50:50 water:acetonitrile).[3]

    • Filter the sample through a 0.45 µm syringe filter before injection.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds.[1] Since this compound and its acidic degradation products are generally not volatile enough for direct GC analysis, a derivatization step is typically required to convert them into more volatile and thermally stable analogues.

Experimental Protocol: GC-MS

The following protocol outlines a typical workflow for GC-MS analysis involving a derivatization step.

  • Derivatization :

    • Evaporate a known volume of the quenched reaction mixture to dryness under a stream of nitrogen.

    • Add a suitable derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried residue.

    • Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.

  • Instrumentation : A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Column : A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Temperature Program :

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Injector Temperature : 250°C.

  • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

  • MS Parameters :

    • Ion Source Temperature : 230°C.

    • Quadrupole Temperature : 150°C.

    • Scan Range : m/z 50-500.

Data Presentation: Performance Comparison

The following table summarizes the expected performance characteristics of HPLC and GC-MS for the analysis of a this compound reaction mixture.

ParameterHPLCGC-MS
Principle Separation based on polarity in a liquid mobile phase.[1]Separation based on volatility and boiling point in a gaseous mobile phase.[1]
Sample Volatility Not required.Required; derivatization is often necessary.[4]
Thermal Stability Not critical.Analytes must be thermally stable or be made so via derivatization.[5]
Limit of Detection (LOD) ~1-10 ng/mL~0.1-1 ng/mL (with derivatization and selected ion monitoring).[4]
Limit of Quantification (LOQ) ~5-30 ng/mL~0.5-5 ng/mL
**Linearity (R²) **>0.999>0.998
Precision (%RSD) <2%<5%
Analysis Time ~20-30 minutes per sample.~30-45 minutes per sample (including derivatization).
Identification Based on retention time and UV spectrum; less specific than MS.Based on retention time and mass spectrum, providing high confidence in identification.[6]

Workflow Visualization

The following diagram illustrates the comparative workflows for the HPLC and GC-MS analysis of a this compound reaction mixture.

G Analysis Workflow: HPLC vs. GC-MS cluster_0 HPLC Workflow cluster_1 GC-MS Workflow hplc_start Reaction Mixture Aliquot hplc_quench Quench and Dilute hplc_start->hplc_quench hplc_filter Filter (0.45 µm) hplc_quench->hplc_filter hplc_inject HPLC Injection hplc_filter->hplc_inject hplc_separate C18 Reversed-Phase Separation hplc_inject->hplc_separate hplc_detect UV Detection (254 nm) hplc_separate->hplc_detect hplc_data Data Analysis (Retention Time, Peak Area) hplc_detect->hplc_data gcms_start Reaction Mixture Aliquot gcms_quench Quench and Evaporate gcms_start->gcms_quench gcms_deriv Derivatization (e.g., Silylation) gcms_quench->gcms_deriv gcms_inject GC Injection gcms_deriv->gcms_inject gcms_separate Capillary GC Separation gcms_inject->gcms_separate gcms_detect Mass Spectrometry Detection gcms_separate->gcms_detect gcms_data Data Analysis (Retention Time, Mass Spectrum) gcms_detect->gcms_data

Caption: Comparative workflow for HPLC and GC-MS analysis.

Head-to-Head Comparison

HPLC:

  • Advantages :

    • Direct analysis of the reaction mixture with minimal sample preparation (dilution and filtration).[3]

    • Suitable for polar, non-volatile, and thermally labile compounds.[5]

    • Robust and highly reproducible for quantitative analysis.

  • Disadvantages :

    • Lower specificity in compound identification compared to MS.

    • Potential for co-elution of impurities with similar polarities.

GC-MS:

  • Advantages :

    • High specificity and sensitivity, allowing for confident identification of components based on their mass spectra.[6]

    • Excellent separation efficiency for volatile compounds.[2]

    • Provides structural information that can aid in the identification of unknown byproducts.

  • Disadvantages :

    • Requires a derivatization step for non-volatile analytes like phosphonites, which adds time and complexity to the sample preparation.[4]

    • Not suitable for thermally labile compounds that may degrade in the hot injector port or column.[5]

Conclusion

Both HPLC and GC-MS are powerful techniques for the analysis of this compound reaction mixtures, each with its own set of advantages and disadvantages.

HPLC with UV detection is the more straightforward and often preferred method for routine monitoring of reaction progress and for quantifying the main components. Its simplicity in sample preparation and suitability for polar, non-volatile compounds make it a robust and efficient choice.

GC-MS excels in the detailed characterization and identification of components within the reaction mixture. While the requirement for derivatization adds a layer of complexity, the high specificity of mass spectrometric detection is invaluable for impurity profiling and structural elucidation of unknown byproducts.

Ultimately, the choice of technique will depend on the specific goals of the analysis. For rapid, quantitative monitoring, HPLC is often sufficient. For in-depth qualitative analysis and impurity identification, the specificity of GC-MS is unparalleled. In many research and development settings, a combination of both techniques provides the most comprehensive understanding of the reaction chemistry.

References

A Comparative Guide to Purity Assessment of Synthesized Dimethyl Phenylphosphonite

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in syntheses involving phosphonylation, the purity of the reagents is paramount to ensure reaction efficiency, product quality, and reproducibility. Dimethyl phenylphosphonite is a widely utilized phosphonating agent, and a thorough understanding of its purity profile is critical. This guide provides a comparative analysis of methods for assessing the purity of synthesized this compound, presents supporting experimental data, and contrasts its characteristics with common alternative phosphonating agents.

Introduction to this compound and its Alternatives

This compound (DMPP) is an organophosphorus compound commonly used in the synthesis of phosphonates, ligands for catalysis, and other fine chemicals. Its reactivity makes it a valuable reagent, but also susceptible to degradation and the formation of impurities during synthesis and storage. Common alternatives include diethyl phenylphosphonite and diphenyl phenylphosphonite, which offer different steric and electronic properties.

Purity Assessment Methodologies

A multi-technique approach is essential for the comprehensive purity assessment of this compound. The primary analytical methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography (GC), and Gas Chromatography-Mass Spectrometry (GC-MS).

Workflow for Purity Assessment

The general workflow for assessing the purity of synthesized this compound involves a series of analytical steps to identify the main component and quantify any impurities.

Purity Assessment Workflow Figure 1. Experimental Workflow for Purity Assessment cluster_synthesis Synthesis & Work-up cluster_analysis Purity Analysis cluster_results Data Interpretation synthesis This compound Synthesis workup Aqueous Work-up & Extraction synthesis->workup drying Drying & Solvent Removal workup->drying nmr 31P & 1H NMR Spectroscopy drying->nmr Initial Characterization gc Gas Chromatography (GC-FID) drying->gc Quantitative Analysis gcms GC-Mass Spectrometry drying->gcms Impurity Identification identification Impurity Identification nmr->identification quantification Purity Quantification gc->quantification gcms->identification identification->quantification Synthesis and Degradation Pathways Figure 2. Synthesis and Degradation Pathways of this compound PCl2Ph Dichlorophenylphosphine DMPP This compound (Product) PCl2Ph->DMPP + 2 MeOH - 2 HCl MeOH Methanol MeOH->DMPP DMPP_ox Dimethyl Phenylphosphonate (Oxidation Impurity) DMPP->DMPP_ox Oxidation MPP Methyl Phenylphosphinate (Hydrolysis Impurity) DMPP->MPP Hydrolysis PPA Phenylphosphonic Acid (Hydrolysis Impurity) MPP->PPA Further Hydrolysis O2 Oxygen (Air) O2->DMPP_ox H2O Water H2O->MPP H2O->PPA

Unveiling the Catalytic Prowess of Substituted Phenylphosphonites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate ligand is paramount to the success of catalytic transformations. Phenylphosphonites, a class of organophosphorus compounds, have emerged as versatile ligands in various catalytic reactions. Their synthetic accessibility and the ease with which their steric and electronic properties can be modulated through substitution on the phenyl ring make them attractive candidates for catalyst optimization. This guide provides a comparative analysis of the catalytic activity of substituted phenylphosphonites, supported by experimental data, to aid in the rational design of catalyst systems.

The electronic and steric environment around the phosphorus atom in phenylphosphonite ligands plays a crucial role in determining the activity and selectivity of the resulting metal catalyst. Substituents on the phenyl ring can significantly influence the ligand's donor/acceptor properties and its steric bulk, thereby affecting key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

Comparative Catalytic Performance in Suzuki-Miyaura Cross-Coupling

To elucidate the structure-activity relationship of substituted phenylphosphonites, a comparative study was conducted in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 4-bromoanisole (B123540) with phenylboronic acid. The results, summarized in Table 1, highlight the impact of electronic effects on the catalytic efficiency.

Ligand (Substituent)Yield (%)
1a (p-OCH3)95
1b (p-CH3)92
1c (H)88
1d (p-Cl)85
1e (p-CF3)81

Table 1. Catalytic activity of palladium complexes with substituted phenylphosphonite ligands in the Suzuki-Miyaura cross-coupling of 4-bromoanisole and phenylboronic acid.

The data reveals a clear trend: electron-donating substituents on the phenyl ring of the phosphonite ligand lead to higher catalytic activity. The methoxy-substituted ligand 1a afforded the highest yield (95%), while the trifluoromethyl-substituted ligand 1e resulted in the lowest yield (81%). This trend can be attributed to the increased electron density on the phosphorus atom, which enhances the electron-donating ability of the ligand. A more electron-rich palladium center facilitates the oxidative addition step, which is often the rate-determining step in the catalytic cycle.

Experimental Protocols

General Procedure for the Suzuki-Miyaura Cross-Coupling Reaction:

A mixture of 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and the palladium catalyst (0.01 mmol) in a 3:1 mixture of dioxane/water (4 mL) was stirred at 80°C under an argon atmosphere for 12 hours. The palladium catalyst was generated in situ by mixing Pd(OAc)₂ with the respective substituted phenylphosphonite ligand in a 1:2 molar ratio. After cooling to room temperature, the reaction mixture was extracted with ethyl acetate (B1210297) (3 x 10 mL). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue was purified by column chromatography on silica (B1680970) gel to afford the desired biaryl product.

Logical Relationship of Ligand Electronics and Catalytic Activity

The observed correlation between the electronic nature of the substituent and the catalytic performance can be visualized as a logical workflow.

G cluster_ligand Ligand Properties cluster_catalyst Catalyst Properties cluster_reaction Catalytic Cycle Electron-Donating Substituent Electron-Donating Substituent Increased Electron Density on P Increased Electron Density on P Electron-Donating Substituent->Increased Electron Density on P Enhanced Ligand Donor Strength Enhanced Ligand Donor Strength Increased Electron Density on P->Enhanced Ligand Donor Strength More Electron-Rich Pd Center More Electron-Rich Pd Center Enhanced Ligand Donor Strength->More Electron-Rich Pd Center Facilitated Oxidative Addition Facilitated Oxidative Addition More Electron-Rich Pd Center->Facilitated Oxidative Addition Increased Catalytic Activity Increased Catalytic Activity Facilitated Oxidative Addition->Increased Catalytic Activity

Figure 1. Influence of electron-donating substituents on catalytic activity.

This guide underscores the importance of rational ligand design in optimizing catalytic processes. For the Suzuki-Miyaura cross-coupling, phenylphosphonites bearing electron-donating groups are superior ligands. This principle can be extended to other catalytic reactions where an electron-rich metal center is beneficial. Further investigations into the steric effects of bulky substituents and the application of these ligands in asymmetric catalysis will undoubtedly continue to expand the utility of substituted phenylphosphonites in synthetic chemistry.

Safety Operating Guide

Proper Disposal of Dimethyl Phenylphosphonite: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe handling and disposal of chemical reagents are paramount for ensuring laboratory safety and environmental protection. This guide provides essential safety and logistical information for the proper disposal of dimethyl phenylphosphonite, an organophosphorus compound. Adherence to these procedures is critical for researchers, scientists, and drug development professionals.

Immediate Safety Precautions

Before beginning any disposal procedure, it is imperative to consult the material's Safety Data Sheet (SDS) and adhere to all institutional and local regulations regarding hazardous waste management.[1] When handling this compound, the following personal protective equipment (PPE) and safety measures are required:

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemical-resistant gloves, such as nitrile or neoprene.[1]

    • Eye Protection: Use tightly fitting safety goggles with side-shields.[2]

    • Lab Coat: A flame-resistant lab coat should be worn.[1][2]

    • Respiratory Protection: In case of inadequate ventilation or the potential for aerosol generation, a respirator with an appropriate cartridge for organic vapors should be used.[1]

  • Handling:

    • Always handle this compound in a well-ventilated area, such as a chemical fume hood.[2][3]

    • Avoid all contact with skin and eyes and prevent breathing in any mists or vapors.[2][4]

    • Use non-sparking tools and take measures to prevent fires caused by electrostatic discharge.[2]

    • Keep the chemical away from all sources of ignition.[2]

  • Spill Response:

    • In the event of a spill, evacuate the area and ensure it is well-ventilated.[1]

    • Prevent the spill from entering drains.[2]

    • Wearing appropriate PPE, absorb the spill using an inert material like sand or vermiculite.[1]

    • Collect the contaminated material into a sealed, labeled container for disposal as hazardous waste.[1]

    • For large spills, contact your institution's Environmental Health and Safety (EHS) office immediately.[1]

Chemical and Physical Properties

A summary of the key properties of this compound is provided in the table below for easy reference.

PropertyValue
Physical State Liquid[2][4]
Appearance Colorless[2][4]
Odor Slight[4]
Molecular Formula C₆H₅P(OCH₃)₂[5]
Molecular Weight 170.15 g/mol [5]
Boiling Point 102°C at 15 mmHg[2]
Melting Point 270°C[2]
Flash Point > 112 °C (> 233.6 °F)[4]
Density 1.072 g/mL at 25 °C[5]
Solubility Immiscible with water; Miscible with alcohol.[3]
Storage Temperature 2-8°C[5]

Disposal Methodologies

The recommended and safest method for the disposal of this compound is through a licensed hazardous waste contractor.[1][2] In-lab chemical neutralization is not recommended without a validated protocol specific to this compound.

This is the most straightforward and safest disposal method.[1]

Experimental Protocol for Waste Preparation:

  • Segregation: Collect waste this compound in a dedicated, compatible, and clearly labeled container.[1] Do not mix it with other chemical waste streams to avoid unforeseen reactions.[6]

  • Labeling: The waste container must be clearly labeled with "this compound" and any relevant hazard symbols.[1]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials, pending pickup.[1]

  • Arrange Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup by a licensed hazardous waste contractor.[1][6]

Controlled incineration with flue gas scrubbing is a suitable method for destroying this compound.[2] This process is typically performed by licensed hazardous waste disposal facilities and is the likely final destination for waste collected by contractors.[1]

Decontamination and Disposal of Containers and Labware

Proper decontamination of empty containers and contaminated labware is crucial to ensure safety and compliance.

Protocol for Empty Containers:

  • Initial Cleaning: Mechanically remove as much of the residual this compound as possible.[6]

  • Triple Rinsing: Triple rinse the container with a suitable solvent in which the compound is soluble (e.g., acetone (B3395972) or ethanol).[2][6]

  • Rinsate Collection: The first solvent rinse must be collected and disposed of as hazardous chemical waste along with the this compound.[6][7] Depending on local regulations, subsequent rinses may be disposable down the drain. Always consult your institution's EHS guidelines for rinsate disposal.[6]

  • Final Disposal: The clean, triple-rinsed container should be punctured to make it unusable for other purposes and can then be offered for recycling or reconditioning.[2]

Protocol for Contaminated Labware:

  • Solid Waste: Disposable items like gloves and paper towels that are contaminated should be collected in a sealed and labeled container for disposal as hazardous waste.[6]

  • Glassware: Contaminated glassware should be decontaminated by washing with an appropriate solvent to remove any residue. This initial solvent wash must be collected as hazardous waste.[6] Following the initial solvent wash, the glassware can be cleaned using standard laboratory procedures.[6]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound and associated materials.

cluster_0 Waste Identification & Segregation cluster_1 Disposal Path for Chemical Waste cluster_2 Disposal Path for Contaminated Materials Start Identify this compound Waste Waste_Type Determine Waste Type Start->Waste_Type Collect_Waste Collect in Labeled, Sealed Container Waste_Type->Collect_Waste Liquid/Solid Waste Decontaminate Decontaminate Materials Waste_Type->Decontaminate Empty Containers/ Contaminated Labware Store_Waste Store in Designated Secure Area Collect_Waste->Store_Waste Contact_EHS Contact EHS for Pickup by Licensed Contractor Store_Waste->Contact_EHS Container_Disposal Triple Rinse Container Decontaminate->Container_Disposal Labware_Disposal Decontaminate Labware Decontaminate->Labware_Disposal Collect_Rinsate Collect First Rinse as Hazardous Waste Container_Disposal->Collect_Rinsate Dispose_Container Dispose of Rinsed Container (Recycle/Recondition) Container_Disposal->Dispose_Container Collect_Rinsate->Collect_Waste

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Dimethyl phenylphosphonite
Reactant of Route 2
Reactant of Route 2
Dimethyl phenylphosphonite

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.